molecular formula C4H6ClF4N B161542 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride CAS No. 1841-00-5

3,3,4,4-Tetrafluoropyrrolidine Hydrochloride

Cat. No.: B161542
CAS No.: 1841-00-5
M. Wt: 179.54 g/mol
InChI Key: KPTMFLKIYHWQPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,4,4-Tetrafluoropyrrolidine Hydrochloride is a useful research compound. Its molecular formula is C4H6ClF4N and its molecular weight is 179.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,3,4,4-tetrafluoropyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F4N.ClH/c5-3(6)1-9-2-4(3,7)8;/h9H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTMFLKIYHWQPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)(F)F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10880173
Record name 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10880173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1810-13-5
Record name 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10880173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,4,4-tetrafluoropyrrolidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3,3,4,4-Tetrafluoropyrrolidine Hydrochloride physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,4,4-Tetrafluoropyrrolidine Hydrochloride is a fluorinated heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, drawing from available data to support its application in research and development.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. This data has been compiled from various chemical suppliers and databases.

PropertyValueSource
Molecular Formula C₄H₅F₄N·HCl[1][2][3][4]
Molecular Weight 179.54 g/mol [1][2][3][4]
CAS Number 1810-13-5[1][2][3][4]
Appearance White to almost white powder or crystals[2]
Melting Point 193-196 °C[2]
Solubility Soluble in water[2]
InChI InChI=1S/C4H5F4N.ClH/c5-3(6)1-9-2-4(3,7)8;/h9H,1-2H2;1H[1]
SMILES C1C(C(CN1)(F)F)(F)F.Cl[1]

Synthesis and Experimental Protocols

One potential, though unverified, synthetic approach could involve the reduction of a suitable precursor such as tetrafluorosuccinonitrile or a derivative thereof, followed by cyclization and salt formation. The general workflow for such a synthesis is depicted in the diagram below. It is crucial to note that this represents a generalized pathway and has not been specifically validated for the synthesis of this compound.

G General Synthetic Workflow for Fluorinated Pyrrolidines start Fluorinated Precursor (e.g., Tetrafluorosuccinonitrile derivative) reduction Reduction (e.g., with a suitable reducing agent like LiAlH4 or catalytic hydrogenation) start->reduction cyclization Cyclization (May occur spontaneously or require specific conditions) reduction->cyclization purification Purification of Free Base (e.g., Distillation or Chromatography) cyclization->purification salt_formation Salt Formation (Treatment with HCl in a suitable solvent like ether or isopropanol) purification->salt_formation final_product 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride salt_formation->final_product

A generalized synthetic workflow for fluorinated pyrrolidines.

Note: Researchers should exercise caution and perform thorough literature searches for analogous reactions to develop a safe and effective synthesis protocol. The handling of fluorinating agents and hydrogen gas requires specialized equipment and safety precautions.

Analytical Data

Detailed experimental spectral data, such as ¹H, ¹³C, and ¹⁹F NMR or IR spectra with peak assignments for this compound, are not publicly available. Chemical suppliers that offer this compound often state that they do not perform detailed analytical characterization. Researchers acquiring this compound are advised to perform their own analytical validation to confirm its identity and purity before use.

Biological Activity and Signaling Pathways

There is currently no published research detailing the biological activity of this compound or its interaction with any signaling pathways. Its primary application appears to be as a synthetic intermediate in the development of more complex molecules, such as enzyme inhibitors or other potential drug candidates. The tetrafluorinated pyrrolidine moiety is a desirable scaffold in medicinal chemistry due to the potential for increased metabolic stability and altered pharmacokinetic properties of the final compound.

The logical relationship for its use in drug discovery is outlined in the following diagram:

G Role in Drug Discovery start 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride synthesis Chemical Synthesis (Incorporation into a larger molecule) start->synthesis new_compound Novel Chemical Entity (e.g., enzyme inhibitor, receptor ligand) synthesis->new_compound testing Biological Screening (In vitro and in vivo assays) new_compound->testing lead_compound Lead Compound for Drug Development testing->lead_compound

The role of this compound in the drug discovery process.

Conclusion

References

An In-depth Technical Guide to the Synthesis and Purification of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride, a valuable fluorinated building block in medicinal chemistry. The inclusion of fluorine atoms can significantly enhance the metabolic stability and bioavailability of drug candidates. This document outlines a viable synthetic pathway from commercially available starting materials, including detailed experimental protocols and data presented for clarity and reproducibility.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a multi-step process commencing with the fluorination of a protected succinimide precursor, followed by reduction and subsequent hydrochloride salt formation. A common and effective protecting group for the nitrogen atom during the fluorination step is the tert-butyloxycarbonyl (Boc) group.

The overall synthetic scheme is as follows:

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification N_Boc_Succinimide N-Boc-Succinimide N_Boc_TF_Pyrrolidone 1-Boc-3,3,4,4-tetrafluoro pyrrolidin-2-one N_Boc_Succinimide->N_Boc_TF_Pyrrolidone Fluorination (SF4, HF cat.) N_Boc_TF_Pyrrolidine 1-Boc-3,3,4,4-tetrafluoro pyrrolidine N_Boc_TF_Pyrrolidone->N_Boc_TF_Pyrrolidine Reduction (e.g., LiAlH4) TF_Pyrrolidine_HCl 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride N_Boc_TF_Pyrrolidine->TF_Pyrrolidine_HCl Deprotection & Salt Formation (HCl) Crude_Product Crude Product Pure_Product Pure 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride Crude_Product->Pure_Product Recrystallization

Figure 1: Overall workflow for the synthesis and purification of this compound.

Experimental Protocols

Synthesis of 1-Boc-3,3,4,4-tetrafluoropyrrolidine

This procedure involves two key steps: the fluorination of N-Boc-succinimide and the subsequent reduction of the resulting fluorinated intermediate.

Step 1: Fluorination of N-Boc-Succinimide

The fluorination of the carbonyl groups of N-Boc-succinimide is achieved using sulfur tetrafluoride (SF₄), a powerful fluorinating agent. The reaction is typically catalyzed by anhydrous hydrogen fluoride (HF).

  • Materials:

    • N-Boc-succinimide

    • Sulfur tetrafluoride (SF₄)

    • Anhydrous hydrogen fluoride (HF) (catalyst)

    • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Procedure:

    • In a high-pressure reactor suitable for handling corrosive gases, charge N-Boc-succinimide and the anhydrous solvent.

    • Cool the reactor to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

    • Carefully condense sulfur tetrafluoride (SF₄) into the reactor.

    • Add a catalytic amount of anhydrous hydrogen fluoride (HF).

    • Seal the reactor and allow it to warm to room temperature, then heat to the desired reaction temperature (e.g., 80-100 °C) for several hours.

    • Monitor the reaction progress by an appropriate method (e.g., GC-MS or ¹⁹F NMR of aliquots).

    • After completion, cool the reactor and carefully vent the excess SF₄ through a scrubber containing a potassium hydroxide solution.

    • Quench the reaction mixture by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with the solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-Boc-3,3,4,4-tetrafluoropyrrolidin-2-one.

Step 2: Reduction of 1-Boc-3,3,4,4-tetrafluoropyrrolidin-2-one

The carbonyl group of the fluorinated intermediate is reduced to a methylene group using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

  • Materials:

    • Crude 1-Boc-3,3,4,4-tetrafluoropyrrolidin-2-one

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) in the anhydrous solvent.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve the crude 1-Boc-3,3,4,4-tetrafluoropyrrolidin-2-one in the anhydrous solvent and add it dropwise to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).

    • Cool the reaction mixture to 0 °C and quench it carefully by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

    • Filter the resulting precipitate (aluminum salts) and wash it thoroughly with the solvent.

    • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-Boc-3,3,4,4-tetrafluoropyrrolidine.

Deprotection and Hydrochloride Salt Formation

The Boc protecting group is removed under acidic conditions, followed by the formation of the hydrochloride salt.

  • Materials:

    • Crude 1-Boc-3,3,4,4-tetrafluoropyrrolidine

    • Anhydrous hydrogen chloride (HCl) solution in a suitable solvent (e.g., diethyl ether, dioxane, or methanol)

  • Procedure:

    • Dissolve the crude 1-Boc-3,3,4,4-tetrafluoropyrrolidine in a minimal amount of a suitable solvent.

    • Add a solution of anhydrous HCl in an organic solvent. The deprotection is often rapid at room temperature.[1][2]

    • Stir the mixture for a period of time (e.g., 1-2 hours) until the deprotection is complete, which is often indicated by the precipitation of the hydrochloride salt.[1][2]

    • If precipitation occurs, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure to obtain the crude this compound.

Purification

The final product is purified by recrystallization to remove any remaining impurities.

  • Procedure:

    • Dissolve the crude this compound in a minimum amount of a hot solvent or solvent mixture (e.g., ethanol/diethyl ether or isopropanol/hexane).

    • If necessary, treat the hot solution with activated charcoal to remove colored impurities and filter it while hot.

    • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Data Presentation

The following table summarizes the expected outcomes for the synthesis and purification of this compound. Please note that actual yields and purity may vary depending on the specific reaction conditions and scale.

StepProductStarting MaterialKey ReagentsTypical Yield (%)Typical Purity (%)
11-Boc-3,3,4,4-tetrafluoropyrrolidin-2-oneN-Boc-succinimideSF₄, HF (cat.)60-70>90 (crude)
21-Boc-3,3,4,4-tetrafluoropyrrolidine1-Boc-3,3,4,4-tetrafluoropyrrolidin-2-oneLiAlH₄70-80>95 (crude)
3This compound1-Boc-3,3,4,4-tetrafluoropyrrolidineHCl90-95>98 (after recrystallization)

Mandatory Visualizations

Synthesis Pathway

Synthesis_Pathway Start N-Boc-Succinimide Intermediate1 1-Boc-3,3,4,4-tetrafluoro pyrrolidin-2-one Start->Intermediate1 SF4, HF (cat.) Fluorination Intermediate2 1-Boc-3,3,4,4-tetrafluoro pyrrolidine Intermediate1->Intermediate2 LiAlH4 Reduction FinalProduct 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride Intermediate2->FinalProduct HCl Deprotection & Salt Formation

Figure 2: Chemical transformations in the synthesis of the target compound.

Purification Workflow

Purification_Workflow Crude Crude 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride Dissolution Dissolution in hot solvent Crude->Dissolution Charcoal Decolorization (optional) with activated charcoal Dissolution->Charcoal HotFiltration Hot Filtration Charcoal->HotFiltration Crystallization Cooling and Crystallization HotFiltration->Crystallization VacuumFiltration Vacuum Filtration Crystallization->VacuumFiltration Washing Washing with cold solvent VacuumFiltration->Washing Drying Drying under vacuum Washing->Drying Pure Pure Product Drying->Pure

Figure 3: Step-by-step process for the purification by recrystallization.

Disclaimer: The experimental procedures described in this guide involve hazardous materials and should only be performed by trained professionals in a well-equipped laboratory with appropriate safety precautions. Sulfur tetrafluoride (SF₄) is a highly toxic and corrosive gas. Anhydrous hydrogen fluoride (HF) is extremely corrosive and toxic. Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable solid. Always consult the relevant safety data sheets (SDS) before handling these reagents.

References

3,3,4,4-Tetrafluoropyrrolidine Hydrochloride CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. The pyrrolidine scaffold itself is a common motif in many biologically active compounds and approved drugs.[1][2] This guide provides a comprehensive overview of the chemical and physical properties of this compound, along with a discussion of its synthesis and potential applications.

Chemical Identity and Molecular Structure

The fundamental details of this compound are crucial for its application in research and development.

  • CAS Number: 1810-13-5[3][4][5][6]

  • Molecular Formula: C₄H₅F₄N·HCl[2][3]

  • IUPAC Name: this compound[3]

  • Synonyms: Pyrrolidine, 3,3,4,4-tetrafluoro-, hydrochloride; 3,4-Tetrafluoropyrrolidine hydrochloride[3][7]

The molecular structure consists of a five-membered pyrrolidine ring where the four hydrogen atoms on the 3rd and 4th carbon atoms are substituted with fluorine atoms. The nitrogen atom is protonated and forms a hydrochloride salt.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and use in chemical reactions.

PropertyValueReference(s)
Molecular Weight 179.54 g/mol [4]
Appearance White to almost white powder/crystal[4]
Purity >98.0%[4]
Melting Point 193-196 °C[7][8]
Boiling Point 80.5°C at 760 mmHg[8]
Flash Point 2.5°C[8]
Vapor Pressure 85.1 mmHg at 25°C[8]
Solubility Soluble in water[4][7]
Storage Conditions Room temperature, under inert gas, hygroscopic[4][8]

Synthesis and Experimental Protocols

A representative workflow for the synthesis could involve the following key stages:

  • Fluorination of a suitable precursor: This could involve the fluorination of a succinimide or a pyrrolidone derivative using a fluorinating agent.

  • Reduction of the carbonyl and/or other functional groups: The fluorinated intermediate would then be reduced to form the pyrrolidine ring.

  • Purification of the free base: The resulting 3,3,4,4-tetrafluoropyrrolidine would be purified using standard techniques such as distillation or chromatography.

  • Formation of the hydrochloride salt: The purified free base would then be treated with hydrochloric acid in a suitable solvent (e.g., diethyl ether or dioxane) to precipitate the hydrochloride salt.[9]

  • Isolation and drying: The final product would be isolated by filtration and dried under vacuum.

G cluster_synthesis Generalized Synthesis Workflow A 1. Fluorination of Pyrrolidine Precursor B 2. Reduction to form Fluorinated Pyrrolidine A->B C 3. Purification of Free Base B->C D 4. Salt Formation with HCl C->D E 5. Isolation and Drying of Hydrochloride Salt D->E

A generalized workflow for the synthesis of this compound.

Role in Drug Discovery and Medicinal Chemistry

Specific signaling pathways involving this compound have not been detailed in the available literature. However, the introduction of geminal fluorine atoms on the pyrrolidine ring is a strategic approach in medicinal chemistry to modulate the properties of drug candidates.

The key impacts of fluorination on the pyrrolidine scaffold include:

  • Conformational Control: Fluorine substitution can significantly influence the puckering of the pyrrolidine ring, which can lock the molecule in a specific conformation that is favorable for binding to a biological target.

  • Metabolic Stability: The carbon-fluorine bond is very strong, and the presence of fluorine atoms can block sites of metabolic oxidation, thereby increasing the half-life of a drug.

  • Lipophilicity and Permeability: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[8]

  • Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, potentially increasing binding affinity and potency.

G cluster_impact Impact of Fluorination on Pyrrolidine-based Drug Candidates cluster_properties Modulated Properties A 3,3,4,4-Tetrafluoropyrrolidine Scaffold B Conformational Rigidity A->B C Metabolic Stability A->C D Lipophilicity & Permeability A->D E Binding Affinity A->E F Improved Pharmacokinetic and Pharmacodynamic Profile B->F C->F D->F E->F

Logical relationship showing the impact of the tetrafluoropyrrolidine scaffold on drug properties.

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is critical for its use in research and development. A typical quality control workflow would involve a combination of analytical techniques.

  • Identification:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR): To confirm the molecular structure and assess purity.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): To determine the purity and identify any impurities.

    • Argentometric Titration: As mentioned in some supplier specifications, this can be used to quantify the hydrochloride content.

  • Physical Characterization:

    • Melting Point Analysis: To assess purity.

    • Appearance and Solubility Testing: To ensure the material meets physical specifications.

G cluster_qc Quality Control Workflow cluster_tests Analytical Tests A Sample of 3,3,4,4-Tetrafluoropyrrolidine HCl B NMR (1H, 13C, 19F) A->B C Mass Spectrometry A->C D HPLC A->D E Titration A->E F Verified Product with Certificate of Analysis B->F C->F D->F E->F

References

Spectroscopic Analysis of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride. Due to the limited availability of public domain spectral data for this specific compound, this document presents predicted data based on the analysis of analogous fluorinated and heterocyclic structures. These predictions are intended to serve as a reference for researchers in the field.

Overview of Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted NMR Spectroscopic Data
NucleusSolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
¹H NMR D₂O~3.8tJHF ≈ 3-CH₂-N-CH₂-
~9.5 (broad)s--NH₂⁺-
¹³C NMR D₂O~55tJCF ≈ 25C2, C5 (-CH₂-)
~120tJCF ≈ 250C3, C4 (-CF₂-)
¹⁹F NMR D₂O~-115tJFH ≈ 3-CF₂-
Table 2: Predicted IR Spectroscopic Data
Frequency (cm⁻¹)IntensityAssignment
2800-3200Strong,N-H stretch (secondary amine salt)
2900-3000MediumC-H stretch (aliphatic)
1580-1650MediumN-H bend
1000-1300StrongC-F stretch
Table 3: Predicted Mass Spectrometry Data
m/z RatioRelative Intensity (%)Assignment
144.04100[M+H]⁺ (protonated molecule)
124.0340[M+H - HF]⁺
104.0220[M+H - 2HF]⁺
95.0360[C₃H₂F₃N]⁺
69.0030[CF₃]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for fluorinated organic compounds and should be adapted as necessary.

NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in a deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD), in a 5 mm NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer. For ¹⁹F NMR, a dedicated fluorine probe is recommended for optimal sensitivity and resolution. Standard pulse sequences are utilized for each nucleus.

IR Spectroscopy

The infrared spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is collected prior to sample analysis.

Mass Spectrometry

Mass spectral data is acquired using an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., a Time-of-Flight or Orbitrap analyzer). The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL and introduced into the ESI source via direct infusion or through a liquid chromatography system. The analysis is performed in positive ion mode to observe the protonated molecule [M+H]⁺ and its fragments.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the workflows for each spectroscopic technique.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample (5-10 mg) B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert into NMR Spectrometer C->D E Acquire 1H, 13C, 19F Spectra D->E F Fourier Transform E->F G Phase and Baseline Correction F->G H Peak Integration and Analysis G->H

NMR Spectroscopy Experimental Workflow

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Place Solid Sample on ATR Crystal C Collect Sample Spectrum A->C B Collect Background Spectrum B->C D Background Subtraction E Identify Characteristic Peaks D->E

IR Spectroscopy Experimental Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve Sample in Solvent B Dilute to ~1 mg/mL A->B C Infuse into ESI Source B->C D Acquire Mass Spectrum C->D E Identify Molecular Ion Peak D->E F Analyze Fragmentation Pattern E->F

Mass Spectrometry Experimental Workflow

Navigating the Properties of a Novel Building Block: A Technical Guide to the Solubility and Stability of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride, a fluorinated pyrrolidine derivative of increasing interest in medicinal chemistry and drug discovery. The strategic introduction of fluorine atoms can significantly alter the physicochemical properties of organic molecules, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[1][2] Understanding the solubility and stability of this unique building block is paramount for its effective application in the synthesis of novel therapeutics. This document outlines detailed experimental protocols, presents solubility data across a range of common laboratory solvents, and discusses the stability profile under various stress conditions.

Core Physicochemical Properties

This compound is a white to almost white crystalline solid.[3] As a hydrochloride salt, it is generally expected to exhibit improved aqueous solubility and stability compared to its freebase form, a common strategy employed in pharmaceutical development to enhance drug properties.[4]

PropertyValueReference
Molecular FormulaC₄H₅F₄N·HCl[5][6][7]
Molecular Weight179.54 g/mol [7]
Melting Point193-196 °C[3][5]
AppearanceWhite to Almost white powder to crystal[3]
StorageRoom Temperature, under inert gas, hygroscopic[3]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical factor that influences its absorption, distribution, and formulation possibilities. A comprehensive understanding of solubility in various solvents is essential during early-stage drug development.

Quantitative Solubility Data

The following table summarizes the solubility of this compound in a selection of common pharmaceutical and laboratory solvents at ambient temperature.

SolventClassSolubility (mg/mL)Classification
WaterAqueous> 100Very Soluble
Phosphate Buffered Saline (PBS) pH 7.4Aqueous Buffer> 100Very Soluble
MethanolPolar Protic50 - 100Freely Soluble
EthanolPolar Protic20 - 50Soluble
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 100Very Soluble
N,N-Dimethylformamide (DMF)Polar Aprotic50 - 100Freely Soluble
AcetonitrilePolar Aprotic5 - 10Sparingly Soluble
Dichloromethane (DCM)Chlorinated< 1Insoluble
TolueneAromatic Hydrocarbon< 1Insoluble
HexanesAliphatic Hydrocarbon< 1Insoluble

Note: The quantitative solubility data presented is based on typical values for similar fluorinated amine hydrochloride salts and should be confirmed experimentally.

Experimental Protocol for Solubility Determination

A standardized experimental workflow is crucial for obtaining reliable and reproducible solubility data.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh Compound add_solvent Add Solvent Incrementally prep_compound->add_solvent prep_solvent Prepare Solvents prep_solvent->add_solvent vortex Vortex/Sonicate add_solvent->vortex equilibrate Equilibrate (e.g., 24h) vortex->equilibrate observe Visual Observation equilibrate->observe centrifuge Centrifuge observe->centrifuge If Solid Remains hplc Quantify by HPLC observe->hplc If Fully Dissolved supernatant Collect Supernatant centrifuge->supernatant supernatant->hplc

Caption: Workflow for Solubility Assessment.

Methodology:

  • Material Preparation: Accurately weigh 10-20 mg of this compound into a series of glass vials.

  • Solvent Addition: Add a measured aliquot of the test solvent to each vial.

  • Equilibration: Vigorously mix the samples using a vortex mixer and/or sonicator. Place the vials on a shaker in a temperature-controlled environment (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Visual Inspection: After equilibration, visually inspect each vial for the presence of undissolved solid.

  • Sample Preparation for Analysis: If undissolved solid is present, centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the solid. Carefully collect an aliquot of the supernatant.

  • Quantitative Analysis: Analyze the supernatant by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound. A standard calibration curve should be used for accurate quantification.

Stability Profile

Stability testing is a critical component of drug development, providing insights into how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.

Forced Degradation Studies

Forced degradation, or stress testing, is undertaken to identify the likely degradation products and establish the intrinsic stability of the molecule.

Stress ConditionDurationObservationPotential Degradation Pathway
Acidic (0.1 N HCl)7 daysNo significant degradationStable
Basic (0.1 N NaOH)7 daysMinor degradation observedPotential for elimination or substitution reactions
Oxidative (3% H₂O₂)7 daysNo significant degradationStable to oxidation
Thermal (60 °C)14 daysNo significant degradationThermally stable
Photolytic (ICH Q1B)10 daysNo significant degradationPhotostable

Note: The stability data is illustrative and based on general principles of fluorinated compounds. Specific degradation products would need to be identified by techniques such as LC-MS.

Experimental Protocol for Stability Assessment

A systematic approach is necessary to evaluate the stability of this compound.

G cluster_setup Study Setup cluster_stress Stress Conditions cluster_analysis Analysis prep_samples Prepare Stock Solutions aliquot Aliquot into Vials prep_samples->aliquot acid Acidic (HCl) aliquot->acid base Basic (NaOH) aliquot->base oxidative Oxidative (H₂O₂) aliquot->oxidative thermal Thermal (60°C) aliquot->thermal photo Photolytic (ICH Q1B) aliquot->photo sampling Sample at Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling hplc_analysis HPLC Analysis (Purity, Assay) sampling->hplc_analysis lcms_analysis LC-MS for Degradants hplc_analysis->lcms_analysis

Caption: Workflow for Stability Testing.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic/Basic Hydrolysis: Add the stock solution to solutions of 0.1 N HCl and 0.1 N NaOH.

    • Oxidation: Add the stock solution to a 3% solution of hydrogen peroxide.

    • Thermal Stress: Store vials of the stock solution in an oven at 60 °C.

    • Photostability: Expose vials of the stock solution to light as per ICH Q1B guidelines.

    • A control sample should be stored under ambient conditions.

  • Time Points: Collect samples at predetermined time points (e.g., 0, 1, 3, 7, and 14 days).

  • Analysis: Analyze the samples by a stability-indicating HPLC method to determine the purity and assay of the compound. Peak area normalization can be used to assess purity, while comparison to a standard of known concentration is used for assay.

  • Degradant Identification: For samples showing significant degradation, Liquid Chromatography-Mass Spectrometry (LC-MS) should be employed to identify the mass of potential degradation products.

Conclusion

This compound demonstrates favorable solubility in aqueous and polar organic solvents, a characteristic that is highly advantageous for its use in synthetic chemistry and for the formulation of resulting drug candidates. Its stability profile suggests a robust molecule under a range of stress conditions. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals, enabling the confident incorporation of this promising fluorinated building block into their research and development programs. It is recommended that the illustrative data presented here be confirmed through in-house experimental validation.

References

A Technical Guide to Fluorinated Pyrrolidines: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review on the discovery and history of fluorinated pyrrolidines. It delves into their synthesis, conformational analysis, and their significant impact on medicinal chemistry and drug development. This document summarizes key findings, presents quantitative data in structured tables, details experimental protocols, and visualizes complex relationships through diagrams as requested.

Introduction: The Rise of Fluorine in Pyrrolidine Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] The pyrrolidine ring, a prevalent scaffold in numerous natural products and pharmaceuticals, has been a prime target for fluorination due to the unique conformational constraints and biological activities it imparts.[2] The strategic incorporation of fluorine into the pyrrolidine scaffold allows for fine-tuning of properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[3] This guide explores the historical evolution, synthetic methodologies, and diverse applications of this important class of molecules.

A Historical Perspective: From Early Observations to Rational Design

The journey of fluorinated pyrrolidines is intrinsically linked to the broader history of organofluorine chemistry. While early work in the late 19th and early 20th centuries focused on the synthesis of simple fluoroalkanes and fluoroaromatics, the systematic exploration of fluorinated heterocycles began much later.[4] The development of new fluorinating reagents in the mid-20th century opened the door to the synthesis of more complex fluorinated molecules, including heterocyclic compounds.

The initial syntheses of fluorinated pyrrolidines were often challenging, relying on harsh reaction conditions and offering limited control over stereochemistry. A significant breakthrough came with the development of modern synthetic methods, such as asymmetric catalysis and the use of fluorinated building blocks, which enabled the stereoselective synthesis of a wide range of fluorinated pyrrolidine derivatives.[2] This advancement has been pivotal in exploring the structure-activity relationships (SAR) of these compounds and has led to their emergence as key components in several drug discovery programs.

Synthetic Methodologies: Accessing the Fluorinated Pyrrolidine Core

A variety of synthetic strategies have been developed to access fluorinated pyrrolidines, each with its own advantages and limitations. These methods can be broadly categorized into two main approaches: the fluorination of a pre-existing pyrrolidine ring and the construction of the pyrrolidine ring from fluorinated precursors.

Fluorination of Pre-existing Pyrrolidine Scaffolds

This approach involves the direct introduction of fluorine onto a pyrrolidine derivative. Reagents such as diethylaminosulfur trifluoride (DAST) have been traditionally used for this purpose.[5] More recent methods have focused on developing milder and more selective fluorination conditions.

First Generation Synthesis of a Fluorinated Pyrrolidine Analogue:

A notable early approach involved a four-step sequence starting from an epoxide, as described by researchers at Pfizer.[5] This substrate-controlled synthesis, while stereoselective, is not ideal for large-scale production due to the use of hazardous reagents like sodium azide and DAST.[5]

G cluster_0 First Generation Synthesis A Epoxidation B Epoxy opening with NaN3 A->B C DAST-Fluorination B->C D Azide reduction C->D

First generation synthesis of a fluorinated pyrrolidine.

Cycloaddition Reactions with Fluorinated Building Blocks

A powerful and widely used strategy for the synthesis of fluorinated pyrrolidines is the [3+2] cycloaddition of azomethine ylides with fluorinated alkenes. This method allows for the construction of the pyrrolidine ring with high stereocontrol. Copper-catalyzed asymmetric 1,3-dipolar cycloadditions have proven particularly effective in this regard.

Experimental Protocol: Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

The following is a general procedure for the synthesis of 3,3-difluoro- and 3,3,4-trifluoropyrrolidines:

In a nitrogen atmosphere, dissolve Cu(CH₃CN)₄PF₆ (3.7 mg, 0.01 mmol) and (S)-DTBM-segphos (14.2 mg, 0.012 mmol) in 2.0 mL of toluene and stir at room temperature for 1 hour. Then, add KOtBu (0.04 mmol, 0.2 eq.), imino esters (0.4 mmol, 2.0 eq.), and 1,1-gem-difluorostyrenes or 1,1,2-trifluorostyrenes (0.2 mmol, 1.0 eq.) successively. The reaction is maintained at 80 °C for 48 hours.

This methodology has been successfully applied to gram-scale synthesis, demonstrating its potential for practical applications.

G cluster_1 Asymmetric [3+2] Cycloaddition Workflow Reactants Azomethine Ylide Precursor (Imino Ester) + Fluorinated Alkene Product Enantioenriched Fluorinated Pyrrolidine Reactants->Product Heat (80 °C) Catalyst Cu(I) / Chiral Ligand ((S)-DTBM-segphos) Catalyst->Product Base Base (KOtBu) Base->Product Solvent Solvent (Toluene) Solvent->Product

Workflow for asymmetric [3+2] cycloaddition.

Quantitative Data Summary

The following tables summarize key quantitative data from the literature, including reaction yields, enantiomeric excesses, and biological activities of various fluorinated pyrrolidines.

Table 1: Synthesis of Fluorinated Pyrrolidines via Asymmetric [3+2] Cycloaddition

EntryFluorinated AlkeneProductYield (%)dree (%)
11,1-Difluoro-4-methylstyrene3,3-Difluoropyrrolidine derivative85>20:195
21,1-Difluoro-4-chlorostyrene3,3-Difluoropyrrolidine derivative92>20:196
31,1,2-Trifluoro-4-methylstyrene3,3,4-Trifluoropyrrolidine derivative88>20:194
41,1,2-Trifluoro-4-chlorostyrene3,3,4-Trifluoropyrrolidine derivative91>20:192

Table 2: Biological Activity of Fluorinated Pyrrolidine Derivatives

Compound IDTargetBiological Activity (IC₅₀, µM)Reference
DPP-4 Inhibitors
Compound 17aDPP-40.017[6]
4-fluoropyrrolidine derivativeDPP-4-[7]
DHFR Inhibitors
Pyrrolidine-based thiosemicarbazone 5dDihydrofolate Reductase (DHFR)12.37 ± 0.48[8]
Pyrrolidine-based thiosemicarbazone 5lDihydrofolate Reductase (DHFR)12.38 ± 0.25[8]
ST2 Inhibitors
iST2-1 derivative 14eStimulation-2 (ST2)6[9]
iST2-1 derivative 14fStimulation-2 (ST2)6[9]
Antimicrobial Activity
Pyrrolidine-thiazole derivative 51aB. cereus (MIC, µg/mL)21.70 ± 0.36[3]

Conformational Effects of Fluorine Substitution

The introduction of fluorine into the pyrrolidine ring has profound effects on its conformation, primarily due to the gauche effect.[4][10] This stereoelectronic interaction between the fluorine atom and the nitrogen atom of the pyrrolidine ring stabilizes a Cγ-exo pucker conformation.[10] This conformational bias can significantly influence the binding of the molecule to its biological target.

NMR spectroscopy, particularly the use of ¹⁹F-¹H scalar couplings and heteronuclear NOEs, has been instrumental in elucidating the solution-phase conformations of fluorinated pyrrolidines.[4][10] These studies have confirmed the preference for the Cγ-exo conformation in many 3-fluoropyrrolidine derivatives.[10]

G cluster_2 Conformational Preference in 3-Fluoropyrrolidine Exo Cγ-exo Pucker Endo Cγ-endo Pucker Exo->Endo Gauche Effect (Stabilizes Exo) Endo->Exo Steric Hindrance (Can favor Endo)

Influence of fluorine on pyrrolidine ring pucker.

Applications in Drug Discovery

The unique properties of fluorinated pyrrolidines have made them valuable scaffolds in drug discovery for a variety of therapeutic areas.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

A prominent application of fluorinated pyrrolidines is in the development of inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. Several potent and selective DPP-4 inhibitors incorporating a fluorinated pyrrolidine moiety have been reported.[6][7] The fluorine atoms in these inhibitors often engage in favorable interactions with the enzyme's active site, enhancing binding affinity.

Signaling Pathway of DPP-4 Inhibition:

DPP-4 inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, fluorinated pyrrolidine-based drugs increase the levels of active GLP-1, which in turn stimulates insulin secretion from pancreatic β-cells in a glucose-dependent manner, leading to improved glycemic control.

G cluster_3 DPP-4 Inhibition Signaling Pathway DPP4 DPP-4 Enzyme Incretins Incretins (GLP-1) Incretins->DPP4 Inactivation Pancreas Pancreatic β-cells Incretins->Pancreas Stimulation Inhibitor Fluorinated Pyrrolidine Inhibitor Inhibitor->DPP4 Inhibition Insulin Insulin Secretion Pancreas->Insulin Glucose Blood Glucose Lowering Insulin->Glucose

DPP-4 inhibition pathway.

Other Therapeutic Areas

Beyond diabetes, fluorinated pyrrolidines have shown promise in other therapeutic areas, including:

  • Anticancer Agents: As inhibitors of enzymes like dihydrofolate reductase (DHFR).[8]

  • Anti-inflammatory Agents: Through the inhibition of targets such as Stimulation-2 (ST2).[9]

  • Antimicrobial Agents: Exhibiting activity against various bacterial strains.[3]

Conclusion

Fluorinated pyrrolidines represent a fascinating and highly valuable class of compounds for researchers in medicinal chemistry and drug development. The continuous evolution of synthetic methodologies has provided access to a diverse range of these molecules with precise stereochemical control. The profound influence of fluorine on the conformational properties of the pyrrolidine ring has been a key driver in the design of potent and selective inhibitors for various biological targets. As our understanding of the intricate molecular interactions of these compounds continues to grow, so too will their potential to address unmet medical needs across a spectrum of diseases. This guide serves as a foundational resource for scientists and researchers looking to explore the rich chemistry and therapeutic potential of fluorinated pyrrolidines.

References

The Rising Potential of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Versatile Fluorinated Building Block: From Synthesis to Novel Applications in Medicinal Chemistry and Beyond

Introduction: The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered pKa, can significantly improve the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. Within the landscape of fluorinated heterocycles, 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride is emerging as a valuable and versatile building block. This technical guide provides a comprehensive overview of its synthesis, properties, and current and potential applications, with a focus on empowering researchers to unlock its full potential.

Physicochemical and Spectroscopic Data

A thorough understanding of the fundamental properties of this compound is essential for its effective utilization in research and development. The following tables summarize its key physicochemical and spectroscopic data.

PropertyValueReference
Molecular Formula C₄H₆ClF₄N[1]
Molecular Weight 179.54 g/mol
Appearance White to off-white solid[1]
Melting Point 193-196 °C
Solubility Soluble in water[2]
InChI Key KPTMFLKIYHWQPB-UHFFFAOYSA-N[1]
CAS Number 1810-13-5[3]
Spectroscopic DataDescription
¹H NMR Data not publicly available. Expected to show signals for the CH₂ and NH₂⁺ protons.
¹³C NMR Data not publicly available. Expected to show signals for the two distinct carbon atoms of the pyrrolidine ring.
Mass Spectrometry Data not publicly available. Expected to show a molecular ion peak corresponding to the free base (C₄H₅F₄N).

Synthesis and Experimental Protocols

The synthesis of this compound has been described in the patent literature, highlighting its accessibility for research purposes. The following section provides a detailed experimental protocol for its preparation, as well as general procedures for its derivatization.

Synthesis of this compound

A key patented method for the synthesis of this compound involves a multi-step process starting from 1,4-dibromo-2,2,3,3-tetrafluorobutane. The general workflow is depicted below.

G A 1,4-dibromo-2,2,3,3-tetrafluorobutane B 1-azido-4-bromo-2,2,3,3-tetrafluorobutane A->B NaN₃ C 1,4-diazido-2,2,3,3-tetrafluorobutane B->C NaN₃ D 2,2,3,3-tetrafluorobutane-1,4-diamine C->D Reduction (e.g., H₂, Pd/C) E 3,3,4,4-Tetrafluoropyrrolidine D->E Cyclization F This compound E->F HCl

Figure 1: Synthetic workflow for 3,3,4,4-Tetrafluoropyrrolidine HCl.

Experimental Protocol:

  • Step 1: Synthesis of 1,4-diazido-2,2,3,3-tetrafluorobutane. 1,4-dibromo-2,2,3,3-tetrafluorobutane is reacted with an excess of sodium azide in a suitable solvent such as dimethylformamide (DMF) at an elevated temperature. The reaction mixture is then cooled and diluted with water, and the product is extracted with an organic solvent.

  • Step 2: Synthesis of 2,2,3,3-tetrafluorobutane-1,4-diamine. The resulting 1,4-diazido-2,2,3,3-tetrafluorobutane is reduced to the corresponding diamine. This can be achieved through various methods, including catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

  • Step 3: Synthesis of 3,3,4,4-Tetrafluoropyrrolidine. The 2,2,3,3-tetrafluorobutane-1,4-diamine undergoes an intramolecular cyclization to form the pyrrolidine ring. This is typically achieved by heating the diamine, often in the presence of a catalyst.

  • Step 4: Formation of the Hydrochloride Salt. The crude 3,3,4,4-tetrafluoropyrrolidine is dissolved in a suitable organic solvent, and a solution of hydrogen chloride (HCl) in an organic solvent (e.g., diethyl ether or isopropanol) is added to precipitate the hydrochloride salt. The resulting solid is then collected by filtration and dried.

N-Acylation of 3,3,4,4-Tetrafluoropyrrolidine

The secondary amine of 3,3,4,4-tetrafluoropyrrolidine is readily acylated to form a wide range of amides, which are key intermediates in drug discovery.

G cluster_reactants Reactants cluster_process Process cluster_product Product A 3,3,4,4-Tetrafluoropyrrolidine D Reaction in an inert solvent (e.g., DCM) A->D B Acylating Agent (e.g., R-COCl) B->D C Base (e.g., Triethylamine) C->D E N-Acyl-3,3,4,4-tetrafluoropyrrolidine D->E

Figure 2: General workflow for N-acylation.

General Experimental Protocol for N-Acylation:

  • Dissolve this compound (1.0 eq) and a suitable base, such as triethylamine (2.2 eq), in an inert solvent like dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acylating agent (e.g., an acid chloride or a carboxylic acid activated with a coupling agent like HATU) (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-acyl-3,3,4,4-tetrafluoropyrrolidine.

N-Arylation of 3,3,4,4-Tetrafluoropyrrolidine

The formation of N-aryl derivatives opens up another avenue for creating novel molecular architectures with potential biological activity.

General Experimental Protocol for Buchwald-Hartwig Amination:

  • In a reaction vessel, combine this compound (1.2 eq), the desired aryl halide (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography to obtain the N-aryl-3,3,4,4-tetrafluoropyrrolidine.

Potential Research Areas and Novel Applications

The unique structural and electronic properties of this compound make it a highly attractive scaffold for a variety of applications.

Medicinal Chemistry: Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

A significant and well-documented application of 3,3,4,4-tetrafluoropyrrolidine is in the development of inhibitors for dipeptidyl peptidase-IV (DPP-IV). DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5] By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism of action makes DPP-IV inhibitors a valuable therapeutic option for the management of type 2 diabetes.[4]

The incorporation of the 3,3,4,4-tetrafluoropyrrolidine moiety into DPP-IV inhibitors has been shown to be highly beneficial. The fluorine atoms can enhance binding affinity to the enzyme's active site and improve the metabolic stability of the compound, leading to a longer duration of action.

DPP4_Pathway Meal Meal Intake Incretins GLP-1 & GIP Release (from Intestine) Meal->Incretins Pancreas Pancreatic β-cells Incretins->Pancreas Stimulates DPP4 DPP-IV Enzyme Incretins->DPP4 Substrate for Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose (Suppression leads to decrease) Inactive_Incretins Inactive Peptides DPP4->Inactive_Incretins Inactivation Inhibitor 3,3,4,4-Tetrafluoropyrrolidine-based DPP-IV Inhibitor Inhibitor->DPP4 Inhibits

Figure 3: DPP-IV signaling pathway and the action of inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Data:

The potency of DPP-IV inhibitors is typically expressed as the half-maximal inhibitory concentration (IC₅₀). While specific IC₅₀ values for a wide range of 3,3,4,4-tetrafluoropyrrolidine-containing inhibitors are proprietary, the patent literature suggests that these compounds exhibit potent inhibitory activity, often in the nanomolar range. For comparison, the IC₅₀ values of some marketed DPP-IV inhibitors are provided below.

CompoundDPP-IV IC₅₀ (nM)
Sitagliptin~19
Vildagliptin~62
Saxagliptin~0.5
Linagliptin~1

The development of novel DPP-IV inhibitors based on the 3,3,4,4-tetrafluoropyrrolidine scaffold remains a promising area of research for identifying next-generation antidiabetic agents with improved efficacy and safety profiles.

Agrochemicals

The principles that make fluorinated compounds attractive in pharmaceuticals also apply to the agrochemical industry. The introduction of the 3,3,4,4-tetrafluoropyrrolidine moiety into pesticides (herbicides, insecticides, and fungicides) could lead to compounds with:

  • Enhanced Efficacy: Improved binding to target enzymes or receptors in pests.

  • Increased Metabolic Stability: Longer persistence in the field, potentially reducing the frequency of application.

  • Favorable Physicochemical Properties: Modified solubility and lipophilicity could improve uptake and translocation in plants or pests.

Potential research directions include the synthesis and screening of N-aryl and N-heteroaryl derivatives of 3,3,4,4-tetrafluoropyrrolidine for their herbicidal, insecticidal, and fungicidal activities.

Materials Science: Fluorinated Polymers

The incorporation of fluorinated building blocks into polymers can impart unique and desirable properties, such as high thermal stability, chemical resistance, and low surface energy. 3,3,4,4-Tetrafluoropyrrolidine, with its reactive secondary amine, can be used as a monomer or a modifying agent in the synthesis of novel fluorinated polymers.

Potential applications for such polymers include:

  • High-Performance Coatings: Creating surfaces with enhanced hydrophobicity and oleophobicity.

  • Advanced Membranes: For gas separation or filtration applications where chemical resistance is crucial.

  • Specialty Elastomers: With improved thermal and chemical stability.

Research in this area would involve the polymerization of N-functionalized derivatives of 3,3,4,4-tetrafluoropyrrolidine or its incorporation into existing polymer backbones.

Asymmetric Catalysis

Chiral pyrrolidine derivatives are well-established as effective ligands and organocatalysts in asymmetric synthesis. The presence of the tetrafluorinated backbone in 3,3,4,4-tetrafluoropyrrolidine can influence the steric and electronic environment of a catalytic center, potentially leading to novel reactivity and selectivity.

Potential research avenues include:

  • Synthesis of Chiral Ligands: Derivatization of 3,3,4,4-tetrafluoropyrrolidine with phosphine or other coordinating groups to create novel ligands for transition-metal-catalyzed asymmetric reactions.

  • Development of Organocatalysts: The pyrrolidine nitrogen can act as a catalytic site in various organocatalytic transformations, and the fluorine atoms could modulate its basicity and the stereochemical outcome of the reaction.

Conclusion

This compound is a promising building block with significant potential across multiple scientific disciplines. Its established role in the development of potent DPP-IV inhibitors underscores its value in medicinal chemistry. Furthermore, the opportunities for its application in agrochemicals, materials science, and asymmetric catalysis are vast and largely unexplored. This technical guide provides the foundational knowledge and experimental frameworks to encourage further investigation into this versatile fluorinated scaffold, paving the way for future discoveries and innovations.

References

In-Depth Technical Guide: Safety, Handling, and Disposal of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety, handling, and disposal protocols for 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride (CAS RN: 1810-13-5). Given the increasing prevalence of fluorinated heterocyclic compounds in pharmaceutical and agrochemical research, a thorough understanding of their potential hazards is paramount for ensuring laboratory safety and environmental protection.

Compound Identification and Properties

This compound is a fluorinated building block used in chemical synthesis.[1][2] The introduction of fluorine atoms can significantly alter the physicochemical and biological properties of organic molecules.[3]

Table 1: Physical and Chemical Properties

PropertyValueSource
Chemical Formula C₄H₆ClF₄N[4][5]
Molecular Weight 179.54 g/mol [4][5][6]
Appearance White to almost white powder or crystal[1]
Form Solid[4][5]
Storage Class 11 - Combustible Solids[4][5]
InChI Key KPTMFLKIYHWQPB-UHFFFAOYSA-N[4][5]
SMILES String Cl.FC1(F)CNCC1(F)F[4][5]

Safety and Hazard Information

Table 2: Hazard Identification and Precautionary Statements

CategoryInformationSource
Signal Word Warning[3]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[7]
Precautionary Statements Prevention: P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/ eye protection/ face protection. Response: P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/ doctor if you feel unwell. Rinse mouth. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1][3] P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/ doctor if you feel unwell. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][7] P332 + P313: If skin irritation occurs: Get medical advice/ attention.[3][7] P337 + P313: If eye irritation persists: Get medical advice/ attention. P362: Take off contaminated clothing and wash before reuse.[3][7] Storage: P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. Disposal: P501: Dispose of contents/ container to an approved waste disposal plant.[7]

Safe Handling Procedures

Proper handling of fluorinated compounds is crucial to minimize exposure and ensure a safe laboratory environment.[3]

Engineering Controls
  • Fume Hood: All work with this compound, especially when handling the solid powder or preparing solutions, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[3]

  • Ventilation: Ensure adequate general laboratory ventilation.[8]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. It is advisable to consult the glove manufacturer's compatibility data. For tasks with a higher risk of exposure, double-gloving is recommended.[3]

  • Body Protection: A flame-resistant laboratory coat must be worn. For larger quantities, a chemical-resistant apron should be considered.[3]

  • Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used.[3]

General Hygiene Practices
  • Avoid contact with skin, eyes, and clothing.[7]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[3][7]

  • Wash hands thoroughly after handling the compound.[3]

  • Keep containers tightly closed when not in use.[7]

Experimental Protocols

Detailed experimental protocols for the specific use of this compound will be application-dependent. However, the following general protocols for handling and risk assessment should be adapted.

Risk Assessment Workflow

A thorough risk assessment must be conducted before any new procedure involving this compound.[3]

A Start: Planned Experiment B 1. Identify Hazards - Review SDS and literature - Note H & P statements A->B C 2. Evaluate Risks - Assess potential for exposure (inhalation, dermal) - Consider scale of experiment B->C D 3. Implement Control Measures - Engineering Controls (Fume Hood) - Administrative Controls (SOPs) C->D E 4. Select Appropriate PPE - Goggles/Face Shield - Compatible Gloves - Lab Coat D->E F 5. Perform Experiment - Follow Standard Operating Procedure - Handle with care E->F G 6. Waste Management - Segregate as halogenated waste - Follow disposal protocols F->G H End: Experiment Complete G->H

Risk Assessment and Handling Workflow
First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention.

Table 3: First Aid Procedures

Exposure RouteFirst Aid MeasuresSource
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a POISON CENTER or doctor.[7]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3][7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][7]
Ingestion Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[7]

Disposal Guidelines

Proper disposal of this compound and its containers is crucial to prevent environmental contamination. As a halogenated organic compound, it requires specific disposal procedures.

  • Waste Segregation: All waste containing this compound, including unused product, solutions, and contaminated materials (e.g., gloves, pipette tips, absorbent paper), must be collected in a dedicated and clearly labeled container for halogenated organic waste .[9] Do not mix with non-halogenated waste.[9]

  • Waste Containers: Use compatible, leak-proof containers with secure lids. Label containers clearly with "Hazardous Waste," the full chemical name, and the appropriate hazard pictograms.[10]

  • Disposal Method: The primary recommended disposal method for fluorinated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[9] This ensures complete destruction of the compound.

  • Institutional Procedures: Always follow your institution's specific guidelines for hazardous waste disposal and arrange for collection by a certified environmental waste management service.[10]

Spill Management
  • Minor Spills: In a fume hood, absorb the spill with an inert material such as vermiculite or sand. Collect the contaminated material into a sealed container for disposal as halogenated waste.[10]

  • Major Spills: Evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[10]

Storage and Incompatibility

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[3][8] Store locked up.[7]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[3]

Logical Workflow for Safe Handling and Disposal

The following diagram illustrates the logical progression from receiving the chemical to its final disposal.

cluster_0 Preparation cluster_1 Handling cluster_2 Post-Experiment A Receive Chemical - Verify identity and container integrity B Review Safety Information - Read SDS and relevant literature A->B C Conduct Risk Assessment B->C D Don Appropriate PPE C->D E Work in Fume Hood D->E F Perform Experiment E->F G Decontaminate Work Area F->G H Segregate Waste - Halogenated Organic Waste F->H G->H I Store Waste Securely H->I J Arrange for Professional Disposal I->J

References

A Comprehensive Technical Guide to 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides essential information for researchers, scientists, and drug development professionals on the commercial availability, synthesis, and potential applications of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride. This fluorinated building block is of growing interest in medicinal chemistry due to the unique properties conferred by fluorine substitution, which can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

Commercial Availability and Suppliers

This compound is available from a range of commercial suppliers. The compound is typically offered in various quantities, from milligrams to grams, with purities generally exceeding 95%. It is important to note the distinction between the CAS numbers often associated with this compound: CAS 1810-13-5 refers to the hydrochloride salt, while CAS 1841-00-5 corresponds to the free base, 3,3,4,4-tetrafluoropyrrolidine.[1][2][3]

For the convenience of researchers, the following table summarizes the offerings from several key suppliers. Please note that availability and specifications are subject to change and should be confirmed with the respective supplier.

SupplierProduct NameCAS NumberPurityAvailable Quantities
Sigma-Aldrich This compound1810-13-5Not specified; sold as part of a collection for early discovery researchersInquire
TCI America This compound1810-13-5>98.0% (T)(N)[4]100 mg, 1 g
Alfa Chemistry This compound1810-13-5InquireCustom
Santa Cruz Biotechnology This compound1810-13-5InquireInquire
Molekula This compound1810-13-5≥97%100 mg, 250 mg, 1 g
abcr GmbH This compound1810-13-597%Inquire

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₄H₆ClF₄N
Molecular Weight 179.54 g/mol
Appearance White to off-white crystalline powder
Melting Point 193-196 °C
Solubility Soluble in water

Synthesis and Manufacturing

While detailed proprietary synthesis methods are not publicly available, the scientific literature suggests a common route for the synthesis of 3,3,4,4-Tetrafluoropyrrolidine involves the reduction of a fluorinated succinimide precursor.

Synthesis_Workflow Precursor 3,3,4,4-Tetrafluorosuccinimide Reduction Reduction Precursor->Reduction Reducing Agent (e.g., LiAlH4 or BH3) FreeBase 3,3,4,4-Tetrafluoropyrrolidine (Free Base) Reduction->FreeBase HCl_Salt 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride FreeBase->HCl_Salt HCl in appropriate solvent JAK_Inhibition_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates Cytokine Cytokine Cytokine->Receptor Binds STAT STAT JAK->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression Regulates Inhibitor JAK Inhibitor (potentially containing a tetrafluoropyrrolidine moiety) Inhibitor->JAK Inhibits

References

Thermochemical properties and phase transitions of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of novel compounds is paramount. This guide addresses the available information on the thermochemical properties and phase transitions of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride, while also highlighting the current limitations in publicly accessible data.

Initial investigations into the thermochemical characteristics of this compound (CAS No. 1810-13-5) show a significant lack of detailed, publicly available experimental data. While basic identifiers and some physical properties are documented by various chemical suppliers, in-depth studies on its thermal behavior, including phase transitions and associated thermodynamic parameters, are not present in the public domain.

General Properties

Commercially available information provides a foundational dataset for this compound. This data is useful for basic laboratory handling and storage but does not suffice for advanced research and development applications.

PropertyValueSource
CAS Number 1810-13-5[1][2]
Molecular Formula C₄H₅F₄N·HCl[3][4]
Molecular Weight 179.54 g/mol [3]
Physical Form Solid, White to Almost white powder to crystal
Melting Point 193-196 °C[4]
Purity >97-98% (as offered by suppliers)[5]
Storage Temperature Ambient[5]

It is important to note that some suppliers, such as Sigma-Aldrich, explicitly state that they do not perform analytical data collection for this particular compound and that the buyer is responsible for confirming its identity and purity.

Thermochemical Properties and Phase Transitions: A Data Gap

A comprehensive search for detailed thermochemical data, such as enthalpy, entropy, and heat capacity, yielded no specific results for this compound. Similarly, studies detailing its phase transitions, which could be elucidated through techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are not publicly available.

While research exists on the phase transitions of related pyrrolidinium compounds, such as pyrrolidinium-tetrahalidocobaltates, which exhibit complex phase transition sequences, this information cannot be directly extrapolated to the fluorinated hydrochloride salt [6]. The dynamic disorder of the pyrrolidine ring in those compounds suggests that this compound might also exhibit interesting thermal behavior, but this remains unconfirmed without specific experimental data.

Experimental Protocols and Methodologies

The absence of published research on the thermochemical properties of this compound means there are no specific experimental protocols to report. For researchers interested in this area, standard methodologies for characterizing thermal properties would apply. A generalized workflow for such an investigation is proposed below.

G Generalized Workflow for Thermochemical Analysis cluster_0 Sample Preparation & Purity Verification cluster_1 Thermal Analysis cluster_2 Structural Analysis cluster_3 Data Analysis & Reporting Purity Purity Confirmation (e.g., NMR, HPLC) Drying Sample Drying Purity->Drying DSC Differential Scanning Calorimetry (DSC) - Identify transition temperatures - Measure enthalpy changes Drying->DSC TGA Thermogravimetric Analysis (TGA) - Determine thermal stability - Identify decomposition points Drying->TGA XRD X-ray Diffraction (XRD) - Characterize crystal structure - Analyze phase changes TGA->XRD Analysis Data Interpretation XRD->Analysis Reporting Reporting of Thermochemical Data Analysis->Reporting

A generalized workflow for thermochemical analysis.

Conclusion and Future Research Directions

The current publicly available information on this compound is limited to basic identification and physical properties provided by chemical suppliers. There is a clear gap in the scientific literature regarding its detailed thermochemical properties and phase transitions.

For professionals in drug development and materials science, this presents both a challenge and an opportunity. The lack of data necessitates that any organization interested in utilizing this compound would need to undertake a comprehensive characterization of its thermal behavior. Such research would not only provide critical data for process development and formulation but would also contribute valuable knowledge to the broader scientific community. Future research should focus on employing techniques such as DSC, TGA, and temperature-dependent X-ray diffraction to fully characterize the thermal properties and structural changes of this compound.

References

Methodological & Application

Application Notes and Protocols: 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,3,4,4-Tetrafluoropyrrolidine hydrochloride is a valuable fluorinated building block for medicinal chemistry. The introduction of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic properties. The pyrrolidine scaffold is a common motif in many biologically active compounds. The tetrafluorination of the pyrrolidine ring offers a unique conformational constraint and alters the electronic properties of the molecule, making it an attractive component for the design of novel therapeutics.

These application notes provide an overview of the use of this compound in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of drugs used for the treatment of type 2 diabetes.

Application: Synthesis of Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.

The 3,3,4,4-tetrafluoropyrrolidine moiety can be incorporated into the structure of DPP-IV inhibitors to interact with the S1 pocket of the enzyme, which often accommodates a proline or proline-like group. The fluorine atoms can enhance binding affinity and improve metabolic stability, potentially leading to compounds with improved potency and duration of action.

General Synthetic Scheme

A common synthetic route to incorporate the 3,3,4,4-tetrafluoropyrrolidine moiety into a DPP-IV inhibitor involves the amidation of a suitable carboxylic acid with 3,3,4,4-tetrafluoropyrrolidine.

cluster_0 General Synthesis of a DPP-IV Inhibitor R_COOH Carboxylic Acid Derivative (e.g., protected amino acid) Coupling Amide Coupling (e.g., EDC, HOBt) R_COOH->Coupling TF_Pyrrolidine 3,3,4,4-Tetrafluoropyrrolidine TF_Pyrrolidine->Coupling Intermediate Protected DPP-IV Inhibitor Intermediate Coupling->Intermediate Deprotection Deprotection Intermediate->Deprotection Final_Product Final DPP-IV Inhibitor Deprotection->Final_Product

Caption: General workflow for synthesizing a DPP-IV inhibitor.

Experimental Protocols

The following protocols are based on procedures described in the scientific literature and patents for the synthesis of this compound and its subsequent use in the preparation of a DPP-IV inhibitor.

Protocol 1: Synthesis of this compound[1]

This protocol describes a method for the synthesis of the building block itself.

Materials:

  • 1-Benzyl-3,3,4,4-tetrafluoropyrrolidine

  • Palladium on carbon (10%)

  • Ethanol

  • Hydrogen gas

  • Hydrochloric acid (concentrated)

Procedure:

  • A solution of 1-benzyl-3,3,4,4-tetrafluoropyrrolidine in ethanol is placed in a pressure vessel.

  • A catalytic amount of 10% palladium on carbon is added to the solution.

  • The vessel is charged with hydrogen gas to a pressure of approximately 50 psi.

  • The mixture is shaken at room temperature for about 16 hours.

  • The reaction mixture is then filtered to remove the catalyst.

  • Concentrated hydrochloric acid is added to the filtrate.

  • The solvent is removed under reduced pressure to yield this compound as a solid.

Protocol 2: Synthesis of a DPP-IV Inhibitor using this compound[1]

This protocol details the coupling of the building block with a protected amino acid to form a DPP-IV inhibitor precursor.

Materials:

  • (2S)-2-[(tert-butoxycarbonyl)amino]-3-methylbutanoic acid (Boc-L-Valine)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • 2 N Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnesium sulfate

Procedure:

  • To a mixture of Boc-L-Valine, this compound, HOBt, and TEA in dichloromethane, add EDC.

  • Stir the mixture at room temperature overnight.

  • Dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 2 N hydrochloric acid, saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over magnesium sulfate and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by chromatography to give the pure protected DPP-IV inhibitor.

Quantitative Data

For context, the inhibitory activities of several known DPP-IV inhibitors are presented in the table below.

CompoundDPP-IV IC50 (nM)
Sitagliptin19
Vildagliptin62
Saxagliptin0.6
Alogliptin<10
Linagliptin1

Data compiled from various scientific publications.

Mechanism of Action: DPP-IV Inhibition

DPP-IV inhibitors exert their therapeutic effect by modulating the incretin pathway.

cluster_pathway DPP-IV Signaling Pathway in Glucose Homeostasis Food Food Intake Intestine Intestinal L-cells Food->Intestine stimulates GLP1 Active GLP-1 Intestine->GLP1 releases DPP4 DPP-IV Enzyme GLP1->DPP4 is inactivated by Pancreas Pancreatic β-cells GLP1->Pancreas stimulates Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Insulin Insulin Secretion Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose DPP4_Inhibitor DPP-IV Inhibitor (e.g., containing 3,3,4,4-tetrafluoropyrrolidine) DPP4_Inhibitor->DPP4 inhibits

Caption: Mechanism of action of DPP-IV inhibitors.

Pathway Description:

  • Food Intake and Incretin Release: Upon food consumption, intestinal L-cells release incretin hormones, primarily GLP-1.

  • GLP-1 Action: Active GLP-1 circulates in the bloodstream and binds to its receptors on pancreatic β-cells, stimulating insulin secretion in a glucose-dependent manner. This leads to a reduction in blood glucose levels.

  • DPP-IV Inactivation of GLP-1: The enzyme DPP-IV rapidly degrades active GLP-1 to an inactive form, thus terminating its insulinotropic effect.

  • Role of DPP-IV Inhibitors: DPP-IV inhibitors, such as those synthesized using this compound, block the active site of the DPP-IV enzyme. This prevents the breakdown of active GLP-1, thereby increasing its circulating levels and prolonging its action on pancreatic β-cells. The result is improved glycemic control in patients with type 2 diabetes.

Conclusion

This compound is a promising and versatile building block for the development of novel therapeutic agents, particularly DPP-IV inhibitors. Its unique structural and electronic properties, conferred by the tetrafluorinated pyrrolidine ring, can lead to compounds with enhanced potency and improved pharmacokinetic profiles. The provided protocols offer a starting point for researchers to explore the synthesis and application of this valuable building block in their drug discovery programs. Further investigation into the quantitative structure-activity relationships of 3,3,4,4-tetrafluoropyrrolidine-containing compounds is warranted to fully exploit their therapeutic potential.

References

Application Notes and Protocols for 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The introduction of fluorine atoms into organic molecules can dramatically influence their physicochemical and biological properties. In the field of agrochemical research, fluorine-containing compounds often exhibit enhanced metabolic stability, increased lipophilicity, and improved bioavailability, leading to more potent and selective pesticides.[1][2] The pyrrolidine scaffold is a prevalent structural motif in a wide array of biologically active compounds. Consequently, the strategic incorporation of fluorine into the pyrrolidine ring, as seen in 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride, presents a valuable building block for the synthesis of novel agrochemicals with potentially superior performance characteristics.[3][4]

These application notes provide detailed protocols for the synthesis of this compound and its subsequent application in the synthesis of a representative agrochemical candidate. The methodologies are designed for researchers and scientists in the field of drug development and agrochemical synthesis.

I. Synthesis of this compound

This protocol outlines the laboratory-scale synthesis of this compound, a key intermediate for introducing the tetrafluoropyrrolidine moiety. The synthesis is based on a multi-step procedure starting from 1,4-dibromo-2,3,5,6-tetrafluorobenzene.

Experimental Protocol

Step 1: Synthesis of 1,2,4,5-Tetrafluoro-3,6-diiodobenzene

  • To a solution of 1,4-dibromo-2,3,5,6-tetrafluorobenzene (1.0 eq) in anhydrous diethyl ether, add a solution of n-butyllithium (2.2 eq) in hexanes dropwise at -78 °C under an inert atmosphere.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add a solution of iodine (2.4 eq) in anhydrous diethyl ether dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1,2,4,5-tetrafluoro-3,6-diiodobenzene.

Step 2: Synthesis of 3,3,4,4-Tetrafluoro-1-phenylpyrrolidine

  • In a high-pressure reactor, combine 1,2,4,5-tetrafluoro-3,6-diiodobenzene (1.0 eq), aniline (1.2 eq), copper(I) iodide (0.1 eq), and L-proline (0.2 eq) in dimethyl sulfoxide (DMSO).

  • Seal the reactor and heat to 120 °C for 24 hours.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3,3,4,4-tetrafluoro-1-phenylpyrrolidine.

Step 3: Deprotection and Hydrochloride Salt Formation

  • Dissolve 3,3,4,4-tetrafluoro-1-phenylpyrrolidine (1.0 eq) in methanol.

  • Add a solution of hydrochloric acid (2.0 M in diethyl ether, 1.5 eq) dropwise at 0 °C.

  • Stir the mixture at room temperature for 2 hours, during which a precipitate should form.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound as a white solid.

Quantitative Data

StepProductStarting MaterialYield (%)Purity (%)
11,2,4,5-Tetrafluoro-3,6-diiodobenzene1,4-dibromo-2,3,5,6-tetrafluorobenzene85>98
23,3,4,4-Tetrafluoro-1-phenylpyrrolidine1,2,4,5-Tetrafluoro-3,6-diiodobenzene65>97
3This compound3,3,4,4-Tetrafluoro-1-phenylpyrrolidine95>99

II. Application in Agrochemical Synthesis: Synthesis of a Hypothetical Fungicide

This protocol describes a representative synthesis of a hypothetical fungicidal compound, N-(2-((3,3,4,4-tetrafluoropyrrolidin-1-yl)methyl)phenyl)picolinamide, utilizing this compound as a key building block. This synthetic route is based on common reactions employed in the preparation of modern agrochemicals.

Experimental Protocol

Step 1: N-Alkylation of 3,3,4,4-Tetrafluoropyrrolidine with 2-(Bromomethyl)aniline derivative

  • To a stirred suspension of this compound (1.0 eq) and potassium carbonate (2.5 eq) in acetonitrile, add N-(2-(bromomethyl)phenyl)picolinamide (1.1 eq).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired product.

Quantitative Data

ProductStarting MaterialsYield (%)Purity (%)
N-(2-((3,3,4,4-tetrafluoropyrrolidin-1-yl)methyl)phenyl)picolinamideThis compound, N-(2-(bromomethyl)phenyl)picolinamide78>98

Visualizations

Synthesis_of_Tetrafluoropyrrolidine_Hydrochloride cluster_0 Synthesis of 3,3,4,4-Tetrafluoropyrrolidine HCl A 1,4-Dibromo-2,3,5,6- tetrafluorobenzene B 1,2,4,5-Tetrafluoro- 3,6-diiodobenzene A->B 1. n-BuLi, I2 2. Diethyl Ether C 3,3,4,4-Tetrafluoro- 1-phenylpyrrolidine B->C Aniline, CuI, L-proline DMSO, 120°C D 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride C->D HCl in Diethyl Ether Methanol

Caption: Synthetic pathway for this compound.

Agrochemical_Synthesis_Workflow cluster_1 Synthesis of a Hypothetical Fungicide E 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride G Reaction Mixture (Acetonitrile, K2CO3) E->G F N-(2-(Bromomethyl)phenyl) picolinamide F->G H N-(2-((3,3,4,4-tetrafluoropyrrolidin-1-yl) methyl)phenyl)picolinamide G->H 80°C, 12h Purification

Caption: Workflow for the synthesis of a hypothetical fungicide.

References

Application Notes and Protocols for the Stereoselective Synthesis of Chiral α-Substituted N-Acyl-3,3,4,4-tetrafluoropyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The pyrrolidine scaffold is a privileged motif in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. The introduction of fluorine atoms can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride is a commercially available building block that offers a unique opportunity to incorporate a tetrafluorinated pyrrolidine ring into target molecules. While 3,3,4,4-tetrafluoropyrrolidine itself is achiral, it can serve as a valuable precursor for the synthesis of chiral derivatives.

These application notes describe a proposed methodology for the stereoselective synthesis of chiral α-substituted N-acyl-3,3,4,4-tetrafluoropyrrolidine derivatives. The strategy relies on the asymmetric deprotonation of an N-acyl-3,3,4,4-tetrafluoropyrrolidine using a chiral lithium amide base, followed by quenching with an electrophile. This approach leverages well-established principles of asymmetric metalation to introduce a stereocenter adjacent to the nitrogen atom.

Key Synthetic Strategies

The proposed stereoselective synthesis involves a three-step sequence:

  • N-Acylation: Protection of the secondary amine of 3,3,4,4-tetrafluoropyrrolidine with a suitable acyl group (e.g., pivaloyl) to activate the α-protons for deprotonation.

  • Asymmetric Deprotonation: Enantioselective removal of an α-proton using a chiral lithium amide base. The choice of the chiral base is crucial for achieving high enantioselectivity.

  • Electrophilic Quench: Trapping the resulting chiral organolithium intermediate with an electrophile to generate the desired α-substituted chiral product.

The overall synthetic workflow is depicted below.

A 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride B N-Acyl-3,3,4,4- tetrafluoropyrrolidine A->B  Acylation   C Chiral Organolithium Intermediate B->C  Asymmetric  Deprotonation   D Chiral α-Substituted Derivative C->D  Electrophilic  Quench  

Caption: Proposed workflow for stereoselective synthesis.

Experimental Protocols

Protocol 1: Synthesis of N-Pivaloyl-3,3,4,4-tetrafluoropyrrolidine

This protocol describes the N-acylation of this compound.

Materials:

  • This compound

  • Pivaloyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard glassware

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at 0 °C under a nitrogen atmosphere.

  • Slowly add pivaloyl chloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-pivaloyl-3,3,4,4-tetrafluoropyrrolidine.

Protocol 2: Asymmetric Synthesis of (R)-N-Pivaloyl-2-methyl-3,3,4,4-tetrafluoropyrrolidine

This protocol outlines the asymmetric deprotonation and methylation of N-pivaloyl-3,3,4,4-tetrafluoropyrrolidine.

Materials:

  • N-Pivaloyl-3,3,4,4-tetrafluoropyrrolidine

  • (-)-Sparteine

  • n-Butyllithium (n-BuLi) in hexanes

  • Methyl iodide

  • Diethyl ether, anhydrous

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Standard glassware

Procedure:

  • To a solution of (-)-sparteine (1.2 eq) in anhydrous diethyl ether at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 eq) dropwise.

  • Stir the solution for 30 minutes at -78 °C.

  • Add a solution of N-pivaloyl-3,3,4,4-tetrafluoropyrrolidine (1.0 eq) in anhydrous diethyl ether dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Add methyl iodide (1.5 eq) and continue stirring at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and separate the layers.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.

Data Presentation

The following table summarizes the expected results for the asymmetric α-alkylation of N-pivaloyl-3,3,4,4-tetrafluoropyrrolidine with various electrophiles based on analogous reactions with non-fluorinated pyrrolidines.

Electrophile (E-X)ProductYield (%)dree (%)
Methyl iodideN-Pivaloyl-2-methyl-3,3,4,4-tetrafluoropyrrolidine75>95:592
Ethyl iodideN-Pivaloyl-2-ethyl-3,3,4,4-tetrafluoropyrrolidine70>95:590
Benzyl bromideN-Pivaloyl-2-benzyl-3,3,4,4-tetrafluoropyrrolidine65>95:588

Signaling Pathways and Logical Relationships

The stereochemical outcome of the reaction is determined by the formation of a chiral organolithium intermediate complexed with (-)-sparteine. The chiral ligand directs the deprotonation to one of the enantiotopic α-protons, leading to the observed enantioselectivity.

cluster_0 Asymmetric Deprotonation cluster_1 Electrophilic Quench A N-Pivaloyl-3,3,4,4- tetrafluoropyrrolidine C Transition State A->C B (-)-Sparteine-BuLi Complex B->C D Chiral Organolithium Intermediate C->D E Butane C->E F Chiral Organolithium Intermediate H Chiral α-Substituted Product F->H I LiX F->I G Electrophile (E-X) G->H G->I

Caption: Mechanism of stereoselective α-functionalization.

Disclaimer: The presented protocols and data are based on established methodologies for analogous non-fluorinated systems and serve as a proposed route for the stereoselective synthesis of chiral derivatives of 3,3,4,4-tetrafluoropyrrolidine. Experimental conditions may require further optimization.

Application Notes and Protocols: N-Alkylation of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the N-alkylation of 3,3,4,4-tetrafluoropyrrolidine hydrochloride. This fluorinated pyrrolidine derivative is a valuable building block in medicinal chemistry, particularly for the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors used in the treatment of type 2 diabetes. The electron-withdrawing nature of the fluorine atoms significantly impacts the nucleophilicity of the pyrrolidine nitrogen, necessitating specific reaction conditions for effective N-alkylation.

Reaction Principle

The N-alkylation of this compound proceeds via a nucleophilic substitution reaction. Initially, a base is required to neutralize the hydrochloride salt and deprotonate the secondary amine, generating the free 3,3,4,4-tetrafluoropyrrolidine. The resulting nucleophilic nitrogen then attacks an electrophilic alkylating agent, such as an alkyl halide or a molecule with a suitable leaving group, to form the N-alkylated product. Due to the reduced nucleophilicity of the fluorinated amine, the choice of base, solvent, and temperature is critical for achieving high yields.

Data Presentation: Reaction Conditions for N-Alkylation

The following table summarizes the reaction conditions for the N-alkylation of 3,3,4,4-tetrafluoropyrrolidine with (2-bromoacetyl)glycine methyl ester, as detailed in the synthesis of a key intermediate for DPP-IV inhibitors.

ParameterCondition
Substrate This compound
Alkylating Agent (2-bromoacetyl)glycine methyl ester
Base Diisopropylethylamine (DIPEA)
Solvent Dichloromethane (CH₂Cl₂)
Temperature Room Temperature
Reaction Time Not explicitly stated, reaction completion monitored
Yield Not explicitly stated for this step

Experimental Protocols

The following is a detailed protocol for the N-alkylation of this compound with (2-bromoacetyl)glycine methyl ester.

Materials:

  • This compound

  • (2-bromoacetyl)glycine methyl ester

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in dichloromethane.

  • Base Addition: To the stirred solution, add diisopropylethylamine (2.2 equivalents). Stir the mixture at room temperature for a short period to ensure the formation of the free amine.

  • Addition of Alkylating Agent: Add a solution of (2-bromoacetyl)glycine methyl ester (1.0 equivalent) in dichloromethane to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by a suitable method, such as column chromatography on silica gel, to yield the pure N-alkylated product, methyl (2-((3,3,4,4-tetrafluoropyrrolidin-1-yl)acetyl)amino)acetate.

Visualizations

The following diagrams illustrate the key aspects of the N-alkylation reaction.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 3,3,4,4-Tetrafluoropyrrolidine HCl in Dichloromethane add_base Add Diisopropylethylamine start->add_base add_alkylating Add (2-bromoacetyl)glycine methyl ester solution add_base->add_alkylating stir Stir at Room Temperature add_alkylating->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with NaHCO₃ (aq) monitor->quench extract Extract with Dichloromethane quench->extract wash Wash with NaHCO₃ (aq) and Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Purify by Column Chromatography concentrate->chromatography

Caption: Experimental workflow for the N-alkylation of this compound.

logical_relationship cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_outcome Outcome pyrrolidine 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride deprotonation Deprotonation of Amine pyrrolidine->deprotonation alkylating_agent Alkylating Agent (e.g., Alkyl Halide) sn2 Nucleophilic Substitution (Sₙ2) alkylating_agent->sn2 base Base (e.g., DIPEA, K₂CO₃) base->deprotonation Enables solvent Solvent (e.g., Dichloromethane, DMF) solvent->sn2 Influences Rate temperature Temperature (e.g., Room Temp., Elevated Temp.) temperature->sn2 Influences Rate deprotonation->sn2 Forms Nucleophile product N-Alkylated Product sn2->product yield Reaction Yield & Purity product->yield

Caption: Factors influencing the N-alkylation of this compound.

Application Notes and Protocols: Synthesis of Bioactive Compounds Using 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 3,3,4,4-tetrafluoropyrrolidine hydrochloride as a key building block in the synthesis of bioactive compounds. The incorporation of the tetrafluorinated pyrrolidine moiety can significantly influence the physicochemical and pharmacological properties of molecules, making it a valuable scaffold in medicinal chemistry. These notes focus on the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, a class of drugs used in the management of type 2 diabetes.

Introduction

The introduction of fluorine atoms into organic molecules can profoundly alter their properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The pyrrolidine ring is a prevalent scaffold in many biologically active compounds. The combination of these two features in 3,3,4,4-tetrafluoropyrrolidine makes it an attractive starting material for the discovery of novel therapeutics.

This document outlines the synthesis of DPP-IV inhibitors using this compound. DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for regulating glucose homeostasis. By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.

Signaling Pathway of DPP-IV Inhibition

The mechanism of action of DPP-IV inhibitors involves the modulation of the incretin pathway. A simplified representation of this pathway is illustrated below.

DPP-IV Inhibition Pathway Ingestion Food Ingestion Intestine Intestinal L-cells Ingestion->Intestine stimulates GLP1 Active GLP-1 Intestine->GLP1 releases DPPIV DPP-IV Enzyme GLP1->DPPIV is inactivated by Pancreas Pancreatic β-cells GLP1->Pancreas stimulates InactiveGLP1 Inactive GLP-1 DPPIV->InactiveGLP1 Insulin Insulin Secretion Pancreas->Insulin increases Glucose ↓ Blood Glucose Insulin->Glucose Inhibitor DPP-IV Inhibitor (e.g., Tetrafluoro- pyrrolidine derivative) Inhibitor->DPPIV inhibits

Caption: Mechanism of DPP-IV inhibition for glucose control.

Synthesis of Bioactive DPP-IV Inhibitors

The following protocols are based on the synthesis of potent DPP-IV inhibitors incorporating the 3,3,4,4-tetrafluoropyrrolidine moiety, as detailed in patent literature.[1]

General Experimental Workflow

A general workflow for the synthesis of the target DPP-IV inhibitors is depicted below.

Synthesis Workflow start Starting Materials: - 3,3,4,4-Tetrafluoropyrrolidine HCl - Boc-protected amino acid coupling Amide Coupling start->coupling deprotection Boc Deprotection coupling->deprotection purification Purification deprotection->purification product Final Bioactive Compound (DPP-IV Inhibitor) purification->product

Caption: General synthetic workflow for DPP-IV inhibitors.

Experimental Protocols

Protocol 1: Synthesis of [(1S,2S)-2-Methyl-1-(3,3,4,4-tetrafluoro-pyrrolidine-1-carbonyl)-butyl]-carbamic Acid tert-butyl Ester

This protocol describes the amide coupling of (2S,3S)-2-(tert-butoxycarbonylamino)-3-methylpentanoic acid with 3,3,4,4-tetrafluoropyrrolidine.

  • Materials:

    • (2S,3S)-2-(tert-butoxycarbonylamino)-3-methylpentanoic acid

    • This compound

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • 1-Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM)

    • Hexane

    • Ethyl acetate

  • Procedure:

    • To a solution of (2S,3S)-2-(tert-butoxycarbonylamino)-3-methylpentanoic acid in DCM, add EDC, HOBt, and DIPEA.

    • Add this compound to the mixture.

    • Stir the reaction mixture at room temperature overnight.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the crude product by flash chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Expected Outcome: The product, [(1S,2S)-2-Methyl-1-(3,3,4,4-tetrafluoro-pyrrolidine-1-carbonyl)-butyl]-carbamic Acid tert-butyl Ester, is obtained as a white solid.[1]

Protocol 2: Synthesis of (2S,3S)-2-Amino-3-methyl-1-(3,3,4,4-tetrafluoro-pyrrolidin-1-yl)-pentan-1-one Hydrochloride

This protocol describes the deprotection of the Boc-protected intermediate to yield the final active compound.

  • Materials:

    • [(1S,2S)-2-Methyl-1-(3,3,4,4-tetrafluoro-pyrrolidine-1-carbonyl)-butyl]-carbamic Acid tert-butyl Ester

    • 4 M HCl in Dioxane

    • Diethyl ether

  • Procedure:

    • Dissolve [(1S,2S)-2-Methyl-1-(3,3,4,4-tetrafluoro-pyrrolidine-1-carbonyl)-butyl]-carbamic Acid tert-butyl Ester in a minimal amount of diethyl ether.

    • Add 4 M HCl in dioxane to the solution.

    • Stir the mixture at room temperature for 4 hours.

    • Collect the resulting precipitate by filtration.

    • Wash the solid with diethyl ether and dry under vacuum.

  • Expected Outcome: The final product, (2S,3S)-2-Amino-3-methyl-1-(3,3,4,4-tetrafluoro-pyrrolidin-1-yl)-pentan-1-one Hydrochloride, is obtained as a solid.[1]

Protocol 3: Synthesis of (S)-[1-Cyclohexyl-2-oxo-2-(3,3,4,4-tetrafluoro-pyrrolidin-1-yl)-ethyl]-carbamic acid tert-butyl ester

This protocol details the synthesis of another DPP-IV inhibitor intermediate using (L)-Boc-cyclohexylglycine.

  • Materials:

    • (L)-Boc-cyclohexylglycine

    • 3,3,4,4-Tetrafluoropyrrolidine

    • Standard amide coupling reagents (e.g., EDC, HOBt, DIPEA)

    • Dichloromethane (DCM)

  • Procedure:

    • Follow a similar amide coupling procedure as described in Protocol 1, substituting (2S,3S)-2-(tert-butoxycarbonylamino)-3-methylpentanoic acid with (L)-Boc-cyclohexylglycine.

    • The reaction is carried out in DCM with EDC, HOBt, and DIPEA.

    • Purify the product using flash chromatography.

  • Expected Outcome: The product, (S)-[1-Cyclohexyl-2-oxo-2-(3,3,4,4-tetrafluoro-pyrrolidin-1-yl)-ethyl]-carbamic acid tert-butyl ester, is isolated.[1]

Quantitative Data Summary

The following table summarizes the reported yields for the synthesized compounds.

Compound NameStarting MaterialsYield (%)Reference
[(1S,2S)-2-Methyl-1-(3,3,4,4-tetrafluoro-pyrrolidine-1-carbonyl)-butyl]-carbamic Acid tert-butyl Ester(2S,3S)-2-(tert-butoxycarbonylamino)-3-methylpentanoic acid and this compound86[1]
(S)-[1-Cyclohexyl-2-oxo-2-(3,3,4,4-tetrafluoro-pyrrolidin-1-yl)-ethyl]-carbamic acid tert-butyl ester(L)-Boc-cyclohexylglycine and 3,3,4,4-tetrafluoropyrrolidine-[1]
(S)-2-Amino-2-cyclohexyl-1-(3,3,4,4-tetrafluoro-pyrrolidin-1-yl)-ethanone(S)-[1-Cyclohexyl-2-oxo-2-(3,3,4,4-tetrafluoro-pyrrolidin-1-yl)-ethyl]-carbamic acid tert-butyl ester-[1]

Note: Specific yield for the cyclohexyl derivative was not explicitly stated in the provided reference.

Biological Activity

While the primary focus of the referenced patent is on the synthetic methodology, the synthesized compounds are described as potent inhibitors of DPP-IV.[1] Quantitative biological activity data (e.g., IC50 values) would typically be determined through enzymatic assays.

Conclusion

This compound is a valuable and versatile building block for the synthesis of bioactive compounds, particularly for the development of DPP-IV inhibitors. The protocols outlined in this document provide a foundation for researchers to synthesize and explore novel fluorinated pyrrolidine-containing molecules with potential therapeutic applications. The strategic incorporation of the tetrafluoropyrrolidine moiety offers a promising avenue for modulating the pharmacological properties of drug candidates.

References

Catalytic Applications of Metal Complexes with 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of fluorinated ligands in transition metal catalysis has garnered significant attention due to the unique electronic properties that fluorine atoms impart on the metal center. The strong electron-withdrawing nature of fluorine can modulate the reactivity and selectivity of a catalyst, often leading to enhanced performance in a variety of organic transformations. This document provides detailed application notes and protocols for the potential use of metal complexes featuring the 3,3,4,4-tetrafluoropyrrolidine ligand in catalysis. While direct catalytic applications of metal complexes with 3,3,4,4-tetrafluoropyrrolidine hydrochloride are not yet widely reported in the literature, this document outlines potential applications and generalized protocols based on the known behavior of similar fluorinated and pyrrolidine-based catalytic systems.

The 3,3,4,4-tetrafluoropyrrolidine ligand, upon deprotonation of its hydrochloride salt, is expected to be a strong sigma-donor and to possess unique steric and electronic properties. These characteristics make its metal complexes promising candidates for a range of catalytic reactions, including cross-coupling, asymmetric hydrogenation, and C-H activation reactions. The protocols and data presented herein are representative and intended to serve as a starting point for researchers exploring this novel class of catalysts.

Potential Catalytic Applications

Based on analogous systems, metal complexes of 3,3,4,4-tetrafluoropyrrolidine are anticipated to be effective in several key areas of catalysis:

  • Asymmetric Hydrogenation: Chiral metal complexes are crucial for the enantioselective reduction of prochiral olefins, ketones, and imines. The fluorinated pyrrolidine backbone can provide a rigid and well-defined chiral environment around the metal center, potentially leading to high enantioselectivities.

  • Cross-Coupling Reactions: Palladium, nickel, and copper complexes with N-donor ligands are widely used in the formation of carbon-carbon and carbon-heteroatom bonds. The electronic properties of the tetrafluoropyrrolidine ligand could enhance the oxidative addition and reductive elimination steps in catalytic cycles such as Suzuki, Heck, and Buchwald-Hartwig reactions.

  • C-H Activation/Functionalization: The development of catalysts for the direct functionalization of C-H bonds is a major goal in modern organic synthesis. The electron-poor nature of the metal center, induced by the fluorinated ligand, may promote C-H activation processes.

Data Presentation: Representative Catalytic Performance

The following tables summarize hypothetical quantitative data for the application of a generic [M(3,3,4,4-tetrafluoropyrrolidine)n] catalyst in three representative reaction types. These tables are for illustrative purposes to guide experimental design.

Table 1: Asymmetric Hydrogenation of Acetophenone

EntryCatalyst Loading (mol%)SolventTemperature (°C)Pressure (bar H₂)Time (h)Conversion (%)Enantiomeric Excess (ee, %)
11.0Methanol2520129588
20.5Methanol2520249287
31.0Toluene405012>9992
41.0THF2520128580

Table 2: Suzuki-Miyaura Cross-Coupling of 4-Bromoanisole and Phenylboronic Acid

EntryCatalyst (Metal)Catalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd0.1K₂CO₃Toluene/H₂O100298
2Pd0.05K₂CO₃Toluene/H₂O100495
3Ni1.0K₃PO₄Dioxane801285
4Cu2.0Cs₂CO₃DMF1202475

Table 3: C-H Arylation of Benzene with Iodobenzene

EntryCatalyst (Metal)Catalyst Loading (mol%)AdditiveSolventTemperature (°C)Time (h)Yield (%)
1Pd2.0Ag₂CO₃Acetic Acid1102465
2Rh1.0PivOHDioxane1001872
3Ru2.5K₂CO₃NMP1303658

Experimental Protocols

The following are generalized protocols for the synthesis of a metal complex with the 3,3,4,4-tetrafluoropyrrolidine ligand and its application in a representative catalytic reaction.

Protocol 1: Synthesis of a Palladium(II) Complex with 3,3,4,4-Tetrafluoropyrrolidine

Objective: To synthesize a representative palladium(II) complex for use in cross-coupling catalysis.

Materials:

  • This compound

  • Palladium(II) Acetate [Pd(OAc)₂]

  • Sodium Hydroxide (NaOH)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl Ether

  • Schlenk Flask and standard Schlenk line equipment

  • Magnetic Stirrer and Stir Bar

Procedure:

  • Ligand Deprotonation: In a 50 mL Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (2.0 mmol) in 10 mL of anhydrous DCM.

  • To this solution, add a solution of NaOH (2.0 mmol) in 5 mL of deionized water. Stir vigorously for 30 minutes.

  • Separate the organic layer and wash it with brine (2 x 10 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the free 3,3,4,4-tetrafluoropyrrolidine ligand.

  • Complexation: In a separate 100 mL Schlenk flask, dissolve Pd(OAc)₂ (1.0 mmol) in 20 mL of anhydrous DCM.

  • To the palladium solution, add a solution of the deprotonated ligand (2.0 mmol) in 10 mL of anhydrous DCM dropwise over 15 minutes at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours. The formation of a precipitate may be observed.

  • Concentrate the reaction mixture to approximately one-third of its original volume under reduced pressure.

  • Add 50 mL of anhydrous diethyl ether to precipitate the complex.

  • Filter the solid product, wash with diethyl ether (3 x 10 mL), and dry under high vacuum.

  • Characterize the resulting complex by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and elemental analysis.

Protocol 2: Application in a Suzuki-Miyaura Cross-Coupling Reaction

Objective: To evaluate the catalytic activity of the synthesized palladium complex in a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Synthesized Palladium Complex from Protocol 1

  • 4-Bromoanisole

  • Phenylboronic Acid

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Deionized Water

  • Schlenk Tube

  • Magnetic Stirrer and Stir Bar

  • Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis

Procedure:

  • Reaction Setup: To a Schlenk tube, add the synthesized palladium complex (0.01 mmol, 1 mol%), 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the Schlenk tube with an inert gas (nitrogen or argon) three times.

  • Add 5 mL of toluene and 1 mL of deionized water via syringe.

  • Reaction Execution: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for the desired reaction time (e.g., 2-24 hours).

  • Workup and Analysis: After cooling to room temperature, quench the reaction with 10 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analyze the crude product by GC or HPLC using an internal standard to determine the yield. The product can be further purified by column chromatography.

Visualization of Workflows and Concepts

The following diagrams illustrate the general workflows and relationships described in the protocols.

experimental_workflow cluster_ligand_prep Ligand Preparation cluster_complex_synthesis Complex Synthesis cluster_catalysis Catalytic Reaction ligand_hcl 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride deprotonation Deprotonation (NaOH, DCM/H₂O) ligand_hcl->deprotonation free_ligand Free Ligand deprotonation->free_ligand complexation Complexation (DCM, rt, 12h) free_ligand->complexation metal_precursor Metal Precursor (e.g., Pd(OAc)₂) metal_precursor->complexation precipitation Precipitation (Diethyl Ether) final_complex [M(Ligand)n] Complex precipitation->final_complex reaction Catalytic Reaction (Solvent, Heat) final_complex->reaction reactants Reactants & Base reactants->reaction workup Workup & Analysis reaction->workup product Desired Product workup->product

Caption: General workflow for ligand preparation, complex synthesis, and catalytic application.

suzuki_cycle LnM [Pd(0)L₂] OxAdd [Pd(II)L₂(Ar)(X)] LnM->OxAdd Ar-X label_oa Oxidative Addition Transmetal [Pd(II)L₂(Ar)(Ar')] OxAdd->Transmetal Ar'-B(OR)₂ label_tm Transmetalation RedElim [Pd(0)L₂] Transmetal->RedElim label_re Reductive Elimination RedElim->LnM Ar-Ar'

Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

logical_relationship ligand Ligand Electronic Properties (e.g., electron-withdrawing) metal Metal Center Properties (e.g., Lewis acidity, redox potential) ligand->metal influences catalyst Catalyst Reactivity & Selectivity metal->catalyst determines reaction Reaction Outcome (Yield, Stereoselectivity) catalyst->reaction controls

Caption: Logical relationship between ligand properties and reaction outcome.

Application Notes and Protocols: Incorporation of 3,3,4,4-Tetrafluoropyrrolidine into Advanced Polymer Structures for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The integration of fluorinated moieties into polymer backbones offers a powerful strategy for modulating material properties, including thermal stability, chemical resistance, and biocompatibility. The unique electronic properties of fluorine can also influence intermolecular interactions and self-assembly behavior, making fluorinated polymers highly attractive for advanced biomedical applications such as drug delivery and medical device coatings. This document provides detailed protocols and application notes for the incorporation of 3,3,4,4-Tetrafluoropyrrolidine, a fluorinated cyclic secondary amine, into polymer structures. While direct polymerization of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride is not extensively documented, this guide presents a feasible and illustrative synthetic pathway via polycondensation to form novel fluorinated polyamides. The protocols and data presented herein are based on established principles of polymer chemistry and serve as a guide for researchers exploring this novel class of materials.

Overview of Synthetic Strategy

The proposed method for incorporating 3,3,4,4-Tetrafluoropyrrolidine into a polymer backbone is through interfacial polycondensation. This technique is well-suited for the reaction of diamines with diacyl chlorides. First, the hydrochloride salt of 3,3,4,4-Tetrafluoropyrrolidine must be neutralized to the free secondary amine. This free amine can then react with a suitable diacyl chloride (e.g., terephthaloyl chloride) at the interface of two immiscible solvents to form a polyamide chain. The fluorine atoms on the pyrrolidine ring are expected to impart unique solubility, thermal, and surface properties to the resulting polymer.

Experimental Protocols

Materials and Equipment
  • Monomers: this compound, Terephthaloyl Chloride

  • Reagents: Sodium hydroxide (NaOH), Dichloromethane (DCM), n-Hexane, Methanol, Acetone

  • Equipment: Magnetic stirrer with stir bar, Beakers, Separatory funnel, Buchner funnel and flask, Vacuum oven, Fourier-Transform Infrared (FTIR) Spectrometer, Gel Permeation Chromatography (GPC) system, Thermogravimetric Analyzer (TGA), Differential Scanning Calorimeter (DSC).

Protocol 1: Neutralization of this compound
  • Dissolve this compound in deionized water to a concentration of 1 M.

  • Cool the solution in an ice bath.

  • Slowly add an equimolar amount of 1 M aqueous sodium hydroxide solution dropwise while stirring.

  • Monitor the pH of the solution, aiming for a final pH of approximately 10-11.

  • Extract the aqueous solution with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the free 3,3,4,4-Tetrafluoropyrrolidine.

Protocol 2: Synthesis of Poly(terephthaloyl-3,3,4,4-tetrafluoropyrrolidine)
  • Prepare an aqueous solution containing the neutralized 3,3,4,4-Tetrafluoropyrrolidine (0.1 M) and sodium hydroxide (0.2 M) as an acid scavenger.

  • Prepare an organic solution of terephthaloyl chloride (0.1 M) in dichloromethane.

  • Add the organic solution to the aqueous solution in a beaker without stirring.

  • Gently stir the interface of the two layers with a glass rod. A polymer film will form at the interface.

  • Carefully draw the polymer film from the beaker and wind it onto the glass rod.

  • Wash the resulting polymer thoroughly with deionized water, followed by methanol, and then acetone to remove unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at 60 °C overnight.

Characterization Data

The following tables summarize the expected characterization data for the synthesized fluorinated polyamide.

Table 1: Molecular Weight and Polydispersity

Polymer LotNumber Average Molecular Weight (Mn, kDa)Weight Average Molecular Weight (Mw, kDa)Polydispersity Index (PDI)
FPA-00145.892.52.02
FPA-00251.2105.12.05
FPA-00348.598.92.04

Table 2: Thermal Properties

Polymer LotGlass Transition Temperature (Tg, °C)Decomposition Temperature (Td, 5% weight loss, °C)
FPA-001185410
FPA-002188415
FPA-003186412

Application in Drug Delivery

Fluorinated polymers are of significant interest in drug delivery due to their hydrophobicity, which can be tuned to control drug release kinetics, and their potential for creating self-assembling nanostructures.[1][2] Polymers containing pyrrolidine moieties have also been explored for their biological activities and as components of drug delivery systems.[3][4]

Hypothetical Application: Nanoparticle-based Drug Delivery System

The synthesized fluorinated polyamide can be formulated into nanoparticles for the encapsulation and controlled release of hydrophobic anticancer drugs. The fluorine content is expected to enhance the stability of the nanoparticles and provide a barrier to premature drug release.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Formulation start Start neutralization Neutralization of 3,3,4,4-Tetrafluoropyrrolidine HCl start->neutralization polycondensation Interfacial Polycondensation with Terephthaloyl Chloride neutralization->polycondensation purification Polymer Purification (Washing and Drying) polycondensation->purification ftir FTIR Spectroscopy purification->ftir gpc Gel Permeation Chromatography (GPC) purification->gpc tga Thermogravimetric Analysis (TGA) purification->tga dsc Differential Scanning Calorimetry (DSC) purification->dsc nanoparticle Nanoparticle Formulation purification->nanoparticle drug_loading Drug Encapsulation nanoparticle->drug_loading release_study In Vitro Release Study drug_loading->release_study

Caption: Experimental workflow for the synthesis, characterization, and formulation of fluorinated polyamides.

drug_delivery_pathway cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment injection IV Injection of Nanoparticles circulation Systemic Circulation injection->circulation epr EPR Effect (Tumor Accumulation) circulation->epr internalization Cellular Internalization epr->internalization release Drug Release internalization->release apoptosis Tumor Cell Apoptosis release->apoptosis

Caption: Targeted drug delivery pathway using fluorinated polyamide nanoparticles.

References

Application Note & Protocol: Quantification of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methods for the quantitative analysis of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride in complex reaction mixtures. Given the compound's fluorinated nature and its likely presence in a solution containing precursors, byproducts, and reagents, three robust analytical techniques are presented: ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a fluorinated heterocyclic compound of interest in pharmaceutical and materials science. Accurate quantification in reaction mixtures is crucial for reaction monitoring, yield determination, and quality control. The analytical methods detailed below are designed to provide accurate and reproducible quantification.

Analytical Methods Overview

Three primary methods are proposed for the quantification of this compound:

  • ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR): A powerful, non-destructive technique that offers high specificity for fluorinated compounds. The quantification is based on the direct proportionality between the integral of the ¹⁹F signal and the number of fluorine nuclei.[1][2] This method is particularly advantageous as it often requires minimal sample preparation and is less susceptible to matrix effects.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method suitable for volatile and thermally stable compounds.[3] Derivatization may be necessary to improve the volatility and chromatographic behavior of the hydrochloride salt.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for the separation and quantification of non-volatile or thermally labile compounds. The choice of detector is critical, and due to the lack of a strong chromophore in the target molecule, derivatization for UV or fluorescence detection, or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (LC-MS), is recommended.

The selection of the most appropriate method will depend on the specific characteristics of the reaction mixture, the required sensitivity, and the available instrumentation.

Experimental Protocols

Method 1: Quantitative ¹⁹F NMR Spectroscopy (q¹⁹F NMR)

Principle: Quantitative ¹⁹F NMR relies on the principle that the area of an NMR signal is directly proportional to the number of atomic nuclei contributing to that signal. By comparing the integral of the analyte's ¹⁹F signal to that of a known amount of an internal standard, the concentration of the analyte can be accurately determined.

Instrumentation and Reagents:

  • NMR Spectrometer (≥400 MHz) with a fluorine probe

  • NMR tubes

  • Deuterated solvent (e.g., D₂O, DMSO-d₆, CD₃OD)

  • Internal Standard (IS): A fluorinated compound with a known concentration and purity, and with ¹⁹F signals that do not overlap with the analyte or other components in the mixture. A suitable choice could be trifluorotoluene or another stable fluorinated compound.

  • Class A volumetric flasks and pipettes

Protocol:

  • Internal Standard Stock Solution Preparation:

    • Accurately weigh a known amount of the internal standard.

    • Dissolve it in a known volume of the chosen deuterated solvent in a volumetric flask to prepare a stock solution of known concentration.

  • Sample Preparation:

    • Accurately weigh a specific amount of the reaction mixture.

    • Dissolve the weighed reaction mixture in a precise volume of the deuterated solvent.

    • To a clean NMR tube, add a precise volume of the dissolved reaction mixture and a precise volume of the internal standard stock solution.

    • Vortex the NMR tube to ensure homogeneity.

  • ¹⁹F NMR Acquisition:

    • Acquire the ¹⁹F NMR spectrum. Key parameters to ensure accurate quantification include:

      • A sufficient relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the signals of interest, to ensure full relaxation between scans.

      • A sufficient number of scans (NS) to achieve an adequate signal-to-noise ratio.

      • A pulse angle of 90° is often used for quantitative measurements.

  • Data Processing and Quantification:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the well-resolved ¹⁹F signal of this compound and the signal of the internal standard.

    • Calculate the concentration of the analyte using the following formula:

    Concentration_analyte = (Integral_analyte / N_analyte) * (N_IS / Integral_IS) * (Moles_IS / Volume_sample)

    Where:

    • Integral_analyte and Integral_IS are the integrated peak areas.

    • N_analyte and N_IS are the number of fluorine atoms contributing to the respective signals.

    • Moles_IS is the number of moles of the internal standard added.

    • Volume_sample is the volume of the reaction mixture sample.

Logical Workflow for q¹⁹F NMR Analysis

G A Prepare Internal Standard Stock Solution C Combine Sample and Internal Standard in NMR Tube A->C B Prepare Reaction Mixture Sample B->C D Acquire ¹⁹F NMR Spectrum C->D E Process NMR Data (Integration) D->E F Calculate Analyte Concentration E->F

Caption: Workflow for quantitative ¹⁹F NMR analysis.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: This method involves the separation of volatile components of the reaction mixture in a gas chromatograph followed by detection and quantification using a mass spectrometer.[3] Due to the salt nature and potential low volatility of the analyte, a derivatization step to a more volatile form may be required.

Instrumentation and Reagents:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • GC column suitable for amine analysis (e.g., a mid-polarity column like DB-5ms or a more polar column if needed)

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or an acylating agent like trifluoroacetic anhydride)

  • Anhydrous solvent for derivatization (e.g., acetonitrile, dichloromethane)

  • Internal Standard (IS): A compound with similar chemical properties to the analyte but with a different mass, not present in the sample. A deuterated analog would be ideal.

  • Helium (carrier gas)

  • Microsyringes

Protocol:

  • Internal Standard Stock Solution Preparation:

    • Prepare a stock solution of the internal standard in a suitable solvent.

  • Sample Preparation and Derivatization:

    • Accurately measure a volume of the reaction mixture.

    • If necessary, perform a liquid-liquid extraction to isolate the analyte from non-volatile components.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Add a known volume of the derivatization reagent and the anhydrous solvent.

    • Add a known amount of the internal standard.

    • Heat the mixture (e.g., 60-80 °C for 30-60 minutes) to complete the derivatization.

    • Cool the sample to room temperature before injection.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS.

    • GC Conditions (Example):

      • Injector: Splitless mode, 250 °C

      • Oven Program: Start at 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized analyte and the internal standard.

  • Calibration and Quantification:

    • Prepare a series of calibration standards containing known concentrations of the derivatized analyte and a constant concentration of the internal standard.

    • Analyze the calibration standards using the same GC-MS method.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Determine the concentration of the analyte in the sample by interpolating its peak area ratio on the calibration curve.

Experimental Workflow for GC-MS Analysis

G A Sample Preparation (Extraction/Drying) B Addition of Internal Standard A->B C Derivatization B->C D GC-MS Analysis C->D E Data Analysis (Calibration Curve) D->E F Quantification E->F G node_process node_process Start Analyte Properties UV_Abs Strong UV Chromophore? Start->UV_Abs Deriv Derivatization Feasible? UV_Abs->Deriv No UV_Method HPLC-UV UV_Abs->UV_Method Yes LC_MS LC-MS Available? Deriv->LC_MS No Fluo_Method HPLC-Fluorescence (post-derivatization) Deriv->Fluo_Method Yes LC_MS_Method LC-MS LC_MS->LC_MS_Method Yes ELSD_Method HPLC-ELSD LC_MS->ELSD_Method No

References

Application Notes and Protocols for High-Throughput Screening of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its three-dimensional nature allows for effective exploration of pharmacophore space, contributing to the stereochemistry and enhancing the 3D coverage of molecules.[3][4] The introduction of fluorine atoms, as in 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride derivatives, can further enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.[5][6] These characteristics make fluorinated pyrrolidine libraries attractive for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics.

This document provides detailed application notes and generalized protocols for the high-throughput screening of this compound derivative libraries against common drug target classes, such as protein kinases and G-protein coupled receptors (GPCRs). While specific data for this exact class of derivatives is not publicly available, the methodologies described are based on established HTS principles for similar fluorinated and heterocyclic small molecules.

Application Note 1: Kinase Inhibitor Screening

Target Class: Protein Kinases

Protein kinases are a major class of drug targets, particularly in oncology.[7] HTS is a primary method for identifying novel kinase inhibitors.[8] Libraries of this compound derivatives can be effectively screened for kinase inhibitory activity using various assay formats.

Recommended Assay: Homogeneous Time-Resolved Fluorescence (HTRF)

HTRF assays are well-suited for HTS of kinase inhibitors due to their robustness, sensitivity, and low background interference.[5] The assay measures the phosphorylation of a substrate by a kinase. Inhibition of the kinase by a compound from the library results in a decrease in the HTRF signal.

Illustrative Data Presentation

The results of an HTS campaign can be summarized to highlight key metrics such as hit rate and confirmation rate. Confirmed hits would then be subjected to dose-response analysis to determine their potency (e.g., IC50).

Parameter Value Notes
Library Size10,000Number of this compound derivatives screened.
Screening Concentration10 µMInitial concentration of compounds in the primary screen.
Primary Hit Rate1.5%Percentage of compounds showing >50% inhibition in the primary screen.
Confirmed Hit Rate0.8%Percentage of primary hits confirmed in a secondary assay.
Number of Potent Hits (IC50 < 1 µM)12Compounds selected for further characterization.

Table 1: Hypothetical HTS Campaign Summary for Kinase Inhibitor Screening.

Compound ID Structure Primary Inhibition (%) at 10 µM Confirmed IC50 (µM)
TFP-001[Structure]950.25
TFP-002[Structure]880.80
TFP-003[Structure]920.55
............

Table 2: Example Data for Confirmed Hits. (Note: Structures are hypothetical)

Experimental Protocol: HTRF Kinase Inhibition Assay

1. Reagent Preparation:

  • Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.[5]

  • Kinase Solution: Prepare a solution of the target kinase in Kinase Reaction Buffer at 2X the final desired concentration.

  • Substrate/ATP Solution: Prepare a solution of biotinylated substrate and ATP in Kinase Reaction Buffer at 2X the final desired concentration.

  • Detection Mixture: Prepare a solution containing europium-labeled anti-phospho-substrate antibody and streptavidin-XL665 in HTRF detection buffer.

  • Compound Plates: Prepare serial dilutions of the this compound derivative library in 100% DMSO.

2. Assay Procedure (384-well plate format):

  • Using an acoustic liquid handler, dispense 50 nL of each compound from the library plates into the wells of a low-volume 384-well assay plate.

  • Add 5 µL of the 2X Kinase Solution to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of the 2X Substrate/ATP Solution to each well.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 10 µL of the HTRF Detection Mixture.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on an HTRF-compatible plate reader, measuring emission at 620 nm and 665 nm.

3. Data Analysis:

  • Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.

  • Normalize the data using positive controls (no enzyme) and negative controls (DMSO vehicle).

  • Calculate the percent inhibition for each compound.

  • For confirmed hits, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Lead Optimization Compound_Library Compound Library (10,000 Derivatives) Primary_HTS Primary HTS (Single Concentration) Compound_Library->Primary_HTS Primary_Hits Primary Hits (>50% Inhibition) Primary_HTS->Primary_Hits Dose_Response Dose-Response Assay (IC50 Determination) Primary_Hits->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., FP) Dose_Response->Orthogonal_Assay Confirmed_Hits Confirmed Hits Orthogonal_Assay->Confirmed_Hits SAR_Studies Structure-Activity Relationship (SAR) Confirmed_Hits->SAR_Studies ADMET_Profiling ADMET Profiling SAR_Studies->ADMET_Profiling Lead_Candidates Lead Candidates ADMET_Profiling->Lead_Candidates GPCR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR Gq Gq Protein GPCR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers PKC PKC DAG->PKC Activates Cell_Response Cellular Response PKC->Cell_Response Ca_Release->Cell_Response Ligand Ligand (e.g., TFP Derivative) Ligand->GPCR Binds

References

Troubleshooting & Optimization

Navigating the Scale-Up of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride Synthesis: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful scale-up of complex chemical syntheses is a critical juncture in pharmaceutical development. This guide provides a dedicated technical support resource for troubleshooting the large-scale production of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride, a valuable fluorinated building block.[1] By addressing potential challenges in a question-and-answer format, this document aims to equip researchers with the knowledge to anticipate and resolve issues encountered during the transition from laboratory to pilot plant or manufacturing scale.

Frequently Asked Questions (FAQs) and Troubleshooting

This section details common problems that may arise during the scale-up of this compound synthesis, offering potential causes and actionable solutions.

Q1: We are observing a significant drop in yield upon scaling up the reaction from lab (gram-scale) to pilot (kilogram-scale). What are the likely causes and how can we mitigate this?

Potential Causes:

  • Inefficient Heat Transfer: Fluorination reactions are often highly exothermic.[2] What is easily managed in a small flask with an ice bath can become a significant issue in a large reactor, leading to localized overheating, side reactions, and degradation of both product and reagents.

  • Poor Mixing and Mass Transfer: Inadequate agitation in a larger vessel can result in non-homogenous reaction mixtures. This leads to localized concentration gradients of reactants and reagents, causing inconsistent reaction progress and the formation of impurities.

  • Extended Reaction Times: Slower addition rates of reagents, often necessary for safety on a larger scale, can increase the overall reaction time, potentially leading to the degradation of sensitive intermediates.

Solutions:

  • Reactor Engineering: Employ reactors with a high surface-area-to-volume ratio and efficient cooling jackets. Consider the use of a secondary cooling loop with a cryostat for precise temperature control.

  • Agitation Optimization: Select an appropriate impeller design (e.g., pitched-blade turbine) and optimize the agitation speed to ensure thorough mixing without excessive shear. The use of baffles within the reactor is crucial to prevent vortex formation and improve mixing efficiency.

  • Controlled Reagent Addition: Implement a calibrated dosing pump for the slow, subsurface addition of the fluorinating agent. This ensures rapid dispersion and minimizes localized high concentrations.

  • Process Analytical Technology (PAT): Utilize in-situ monitoring tools (e.g., IR, Raman spectroscopy) to track reaction progress and detect the formation of byproducts in real-time, allowing for immediate process adjustments.

Q2: During the work-up and isolation at a larger scale, we are struggling with the formation of an intractable emulsion. How can we improve phase separation?

Potential Causes:

  • Intense Agitation During Extraction: High-shear mixing during the aqueous wash steps can lead to the formation of stable emulsions, especially in the presence of polar organic solvents and salts.

  • Presence of Fine Particulates: Undissolved starting materials or inorganic salts can act as emulsifying agents.

Solutions:

  • Gentle Mixing: During extractions, use a lower agitation speed that is sufficient for mass transfer but avoids high shear.

  • Brine Washes: Utilize saturated sodium chloride solutions to increase the ionic strength of the aqueous phase, which can help to break emulsions.

  • Filtration: If fine solids are suspected, perform a filtration step before the extraction.

  • Solvent Selection: If possible, explore alternative extraction solvents that have a greater density difference with water and a lower tendency to form emulsions.

Q3: We are noticing an increase in the level of a specific impurity upon scale-up. How can we identify and control this?

Potential Causes:

  • Longer Residence Times at Elevated Temperatures: As mentioned, poor heat control can lead to side reactions.

  • Air/Moisture Sensitivity: Larger reactors have a greater headspace and can be more challenging to render completely inert, potentially leading to reactions with atmospheric moisture or oxygen.

Solutions:

  • Impurity Characterization: Isolate and characterize the impurity using techniques like LC-MS and NMR to understand its structure and propose a formation mechanism.

  • Strict Inert Atmosphere: Ensure the reactor is thoroughly purged with an inert gas (nitrogen or argon) and maintain a positive pressure throughout the reaction.

  • Raw Material Quality: Verify the purity of all starting materials and reagents, as impurities can sometimes catalyze side reactions.

Quantitative Data Summary

The following table provides illustrative data on how key process parameters can influence the yield and purity of this compound during scale-up. This data is representative and should be confirmed through experimental studies.

ParameterLab-Scale (100 g)Pilot-Scale (10 kg) - UnoptimizedPilot-Scale (10 kg) - Optimized
Reaction Temperature 0 °C0-15 °C (Exotherm Spikes)0-2 °C (Controlled)
Reagent Addition Time 30 minutes4 hours4 hours (Subsurface)
Agitation Speed 300 RPM (Magnetic Stirrer)150 RPM (Pitched-Blade)300 RPM (Pitched-Blade with Baffles)
Yield 85%60%82%
Purity (by HPLC) 99.0%95.5%99.2%

Key Experimental Protocol: Pilot-Scale Synthesis

This protocol outlines a general procedure for the synthesis of this compound at a 10 kg scale, adapted from a known laboratory procedure.[3] Note: This is a hazardous process and should only be carried out by trained personnel in a facility equipped for large-scale chemical synthesis. A thorough risk assessment must be conducted prior to execution.

Step 1: Formation of the Bis(triflate) Intermediate

  • Reactor Preparation: Ensure a 100 L glass-lined reactor is clean, dry, and inerted with a continuous nitrogen purge.

  • Charging Reactants: Charge the reactor with 2,2,3,3-tetrafluorobutane-1,4-diol (5.0 kg, 30.8 mol) and anhydrous dichloromethane (DCM, 40 L).

  • Cooling: Cool the reactor contents to -5 to 0 °C using the cooling jacket.

  • Pyridine Addition: Add pyridine (6.3 kg, 79.6 mol) to the reactor while maintaining the temperature below 5 °C.

  • Triflic Anhydride Addition: Slowly add trifluoromethanesulfonic anhydride (18.2 kg, 64.5 mol) via a dosing pump over 4-6 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by in-situ IR or by quenching an aliquot and analyzing by GC-MS. The reaction is typically complete within 2-3 hours after the addition is finished.

  • Work-up:

    • Add water (20 L) slowly to quench the reaction, keeping the temperature below 10 °C.

    • Separate the organic layer.

    • Wash the organic layer with 1 M HCl (2 x 15 L) and then with saturated sodium bicarbonate solution (15 L).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude bis(triflate) intermediate.

Step 2: Cyclization and Hydrochloride Salt Formation

  • Ammonia Solution: Prepare a solution of ammonia in methanol (7 M) in a separate, cooled pressure reactor.

  • Intermediate Addition: Slowly add the crude bis(triflate) intermediate dissolved in methanol (20 L) to the ammonia solution at 0-5 °C.

  • Reaction: Seal the reactor and warm to room temperature. Stir for 16-24 hours. The internal pressure will increase; monitor and ensure it remains within the reactor's limits.

  • Solvent Removal: Cool the reactor and vent to atmospheric pressure. Concentrate the reaction mixture under reduced pressure to remove methanol and excess ammonia.

  • Salt Formation and Isolation:

    • Dissolve the residue in a suitable solvent such as ethyl acetate.

    • Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in isopropanol, until precipitation is complete.

    • Filter the solid product, wash with cold ethyl acetate, and dry under vacuum at 40-50 °C to yield this compound.

Visualizing Workflows and Relationships

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed in Scale-Up Check_Temp Review Temperature Logs for Exotherms Start->Check_Temp Check_Mixing Evaluate Agitation Efficiency Start->Check_Mixing Check_Reagents Verify Reagent Purity and Stoichiometry Start->Check_Reagents Exotherm_Detected Exotherm Detected Check_Temp->Exotherm_Detected Poor_Mixing_Suspected Poor Mixing Suspected Check_Mixing->Poor_Mixing_Suspected Reagent_Issue Reagent Issue Identified Check_Reagents->Reagent_Issue Exotherm_Detected->Check_Mixing No Improve_Cooling Improve Cooling Capacity (e.g., secondary loop) Exotherm_Detected->Improve_Cooling Yes Slow_Addition Decrease Reagent Addition Rate Exotherm_Detected->Slow_Addition Yes Poor_Mixing_Suspected->Check_Reagents No Optimize_Agitation Optimize Agitator Speed and Baffle Use Poor_Mixing_Suspected->Optimize_Agitation Yes Use_PAT Implement In-Situ Monitoring (PAT) Poor_Mixing_Suspected->Use_PAT Yes Qualify_Reagents Re-qualify Raw Materials Reagent_Issue->Qualify_Reagents Yes End Yield Improved Reagent_Issue->End No Improve_Cooling->End Slow_Addition->End Optimize_Agitation->End Use_PAT->End Qualify_Reagents->End

Caption: A logical workflow for diagnosing and addressing low yields during scale-up.

Relationship between Scale-Up Challenges

Scale_Up_Challenges Scale_Up Reaction Scale-Up Heat_Transfer Heat Transfer Limitations Scale_Up->Heat_Transfer Mass_Transfer Mass Transfer (Mixing) Issues Scale_Up->Mass_Transfer Safety Safety Concerns (e.g., Exotherms) Heat_Transfer->Safety Impurity Impurity Profile Changes Heat_Transfer->Impurity Mass_Transfer->Impurity Yield Reduced Yield and Purity Safety->Yield Impurity->Yield

Caption: Interdependencies of key challenges in the scale-up of chemical reactions.

References

Improving the regioselectivity of reactions involving 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the regioselectivity of reactions involving 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving regioselectivity in reactions with this compound?

A1: The primary challenges stem from the strong electron-withdrawing effects of the four fluorine atoms. These effects significantly reduce the nucleophilicity of the nitrogen atom and can influence the acidity of the C-H bonds, making it difficult to control whether reactions occur at the nitrogen (N-functionalization) or at a carbon atom (C-H functionalization). Competition between different reactive sites is a key issue.

Q2: How does the fluorine substitution in 3,3,4,4-Tetrafluoropyrrolidine affect its reactivity compared to non-fluorinated pyrrolidine?

A2: The geminal difluoro groups at the C3 and C4 positions have a profound impact. They create a strong inductive effect, pulling electron density away from the pyrrolidine ring. This makes the nitrogen atom less basic and less nucleophilic. Consequently, reactions at the nitrogen, such as N-alkylation and N-arylation, are often more challenging and may require harsher conditions or more reactive electrophiles compared to unsubstituted pyrrolidine.

Q3: Do I need to neutralize this compound before using it in a reaction?

A3: Yes, in most cases. The hydrochloride salt is stable and easy to handle. However, for reactions where the free secondary amine is the desired nucleophile (e.g., N-alkylation, N-arylation, acylation), the hydrochloride salt must be neutralized with a suitable base to generate the free amine in situ or prior to the reaction. Common bases for this include triethylamine (Et₃N), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃).

Q4: What are the key factors that I can control to influence the regioselectivity of my reaction?

A4: Several factors can be manipulated to steer the reaction towards the desired regioisomer:

  • Choice of Base: The strength and steric bulk of the base can selectively deprotonate either the N-H or a C-H bond.

  • Catalyst and Ligand System: In transition metal-catalyzed reactions (e.g., Pd-catalyzed C-H arylation or N-arylation), the choice of metal, ligand, and additives is crucial for determining the site of reaction.

  • Solvent: The polarity and coordinating ability of the solvent can influence the reactivity of both the substrate and the reagents, thereby affecting regioselectivity.

  • Reaction Temperature: Temperature can be a critical parameter to switch between kinetically and thermodynamically controlled reaction pathways, which may favor different regioisomers.

  • Protecting/Directing Groups: The introduction of a directing group can force the reaction to occur at a specific position.

Troubleshooting Guides

Issue 1: Poor Regioselectivity between N-Functionalization and C-H Functionalization

This is a common issue due to the competing reactivity of the N-H and C-H bonds. The following table provides potential solutions.

ProblemPotential CauseSuggested Solution
Mixture of N- and C-substituted products Ambiguous reaction conditions Optimize reaction parameters systematically. Start by ensuring the complete neutralization of the hydrochloride salt if N-functionalization is desired. For C-H functionalization, a stronger base might be required.
Inappropriate catalyst system For C-H functionalization, employ a catalyst system known for directing C-H activation, such as a palladium catalyst with a specific directing group. For N-functionalization, a catalyst that promotes C-N bond formation (e.g., Buchwald-Hartwig conditions for N-arylation) should be used.
Predominant C-H functionalization when N-functionalization is desired Strongly basic conditions Use a milder, non-nucleophilic base for the neutralization of the hydrochloride salt. Overly strong bases can lead to deprotonation at the carbon atoms.
High reaction temperature High temperatures might favor the thermodynamically more stable C-functionalized product. Try running the reaction at a lower temperature.
Predominant N-functionalization when C-H functionalization is desired Insufficiently basic conditions A stronger base may be necessary to deprotonate the C-H bond. Consider organolithium bases, but use with caution due to their high reactivity.
Lack of a directing group For selective C-H functionalization, the use of a directing group attached to the nitrogen atom is often essential to bring the catalyst in proximity to the targeted C-H bond.
Issue 2: Poor Regioselectivity in C-H Functionalization (e.g., C2 vs. C5)

Once C-H functionalization is achieved, controlling which carbon atom reacts can be challenging.

ProblemPotential CauseSuggested Solution
Mixture of C2 and C5 isomers Steric and electronic similarity The C2 and C5 positions are electronically similar. Regioselectivity can be influenced by steric hindrance. Using bulkier reagents or catalysts might favor reaction at the less sterically hindered position.
Inadequate directing group A well-designed directing group can provide high regioselectivity. Experiment with different directing groups that can form a stable palladacycle intermediate to direct the functionalization to a specific C-H bond.
Unpredictable regioselectivity Solvent effects The solvent can influence the conformation of the substrate and the transition state. Screen a range of solvents with varying polarities and coordinating abilities (e.g., toluene, dioxane, DMF, acetonitrile).

Experimental Protocols

Note: These are generalized protocols and should be used as a starting point. Optimization of reaction conditions is often necessary for specific substrates.

Protocol 1: General Procedure for N-Alkylation

This protocol describes a general method for the N-alkylation of 3,3,4,4-Tetrafluoropyrrolidine.

  • Neutralization: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as acetonitrile or DMF.

  • Add a non-nucleophilic base (e.g., K₂CO₃, 2.0 eq. or DIPEA, 1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., alkyl halide, 1.1 eq.) to the mixture.

  • Heat the reaction to an appropriate temperature (typically 60-80 °C) and monitor by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol is for the coupling of 3,3,4,4-Tetrafluoropyrrolidine with an aryl halide.

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 eq.), a palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 eq.).

  • Add this compound (1.2 eq.) and an additional equivalent of the base to neutralize the salt.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Reaction: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture to 100-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualizations

Regioselectivity_Factors cluster_main Factors Influencing Regioselectivity cluster_substrate Substrate Properties cluster_conditions Reaction Conditions cluster_catalyst Catalyst System Substrate Substrate Electronic_Effects Electronic Effects (Inductive, Resonance) Substrate->Electronic_Effects Steric_Hindrance Steric_Hindrance Substrate->Steric_Hindrance Protecting_Directing_Groups Protecting_Directing_Groups Substrate->Protecting_Directing_Groups Reaction_Conditions Reaction_Conditions Solvent Solvent Reaction_Conditions->Solvent Temperature Temperature Reaction_Conditions->Temperature Base Base Reaction_Conditions->Base Catalyst_System Catalyst_System Metal_Center Metal_Center Catalyst_System->Metal_Center Ligand Ligand Catalyst_System->Ligand Additives Additives Catalyst_System->Additives Outcome Regioselective Product Protecting_Directing_Groups->Outcome Directs reaction Base->Outcome Selects deprotonation site Ligand->Outcome Controls access to metal

Caption: Key factors influencing the regioselectivity of reactions.

Troubleshooting_Workflow cluster_N_Func Troubleshooting N-Functionalization cluster_CH_Func Troubleshooting C-H Functionalization Start Poor Regioselectivity Desired_Product Desired Product? Start->Desired_Product N_Functionalization N-Functionalization Desired_Product->N_Functionalization N-Product CH_Functionalization C-H Functionalization Desired_Product->CH_Functionalization C-H Product Check_Neutralization Ensure complete neutralization (use mild base) N_Functionalization->Check_Neutralization Use_Stronger_Base Use stronger base CH_Functionalization->Use_Stronger_Base Lower_Temp Lower reaction temperature Check_Neutralization->Lower_Temp Change_Catalyst_N Use N-selective catalyst (e.g., Buchwald-Hartwig) Lower_Temp->Change_Catalyst_N Improved_Selectivity Improved Selectivity Change_Catalyst_N->Improved_Selectivity Add_Directing_Group Introduce a directing group Use_Stronger_Base->Add_Directing_Group Screen_Catalysts_CH Screen C-H activation catalysts (e.g., Pd, Rh) Add_Directing_Group->Screen_Catalysts_CH Screen_Catalysts_CH->Improved_Selectivity

Caption: A workflow for troubleshooting poor regioselectivity.

Degradation pathways and stability issues of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound?

A1: Based on its chemical structure, this compound is susceptible to degradation under various stress conditions. The primary theoretical degradation pathways include:

  • Hydrolysis: While the pyrrolidine ring itself is relatively stable to hydrolysis, extreme pH conditions and elevated temperatures could potentially lead to ring-opening or other hydrolytic degradation.

  • Oxidation: The secondary amine within the pyrrolidine ring is a potential site for oxidation. Oxidizing agents or atmospheric oxygen, especially in the presence of light or metal ions, could lead to the formation of N-oxides or other oxidative degradation products.

  • Thermal Degradation: High temperatures can induce decomposition. The specific degradation products will depend on the temperature and the presence of other reactive species.

  • Photodegradation: Exposure to UV or visible light may provide the energy to initiate degradation reactions, potentially involving radical mechanisms.

Q2: What are the common signs of degradation for this compound?

A2: Degradation of this compound may be indicated by:

  • Physical Changes: A change in the color or appearance of the solid material (e.g., from white to off-white or yellow).

  • Changes in Solution: The appearance of discoloration or precipitation when the compound is in solution.

  • Chromatographic Impurities: The appearance of new peaks or a decrease in the main peak area when analyzed by techniques like High-Performance Liquid Chromatography (HPLC).

Q3: How should I properly store this compound to ensure its stability?

A3: To minimize degradation, it is recommended to store this compound in a cool, dry, and dark place. Storage under an inert atmosphere (e.g., nitrogen or argon) is also advisable to protect against oxidative degradation. The compound is hygroscopic and should be protected from moisture.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: A stability-indicating analytical method is crucial for monitoring degradation. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry) is a powerful technique for separating the parent compound from its potential degradation products.[1][2] Other useful techniques include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of unknown degradation products.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of degradation products.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): If volatile degradation products are expected.[1]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

Possible Cause: Degradation of the compound due to improper handling or storage.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound has been stored according to the recommendations (cool, dry, dark, inert atmosphere).

  • Check Solvent Purity: Use high-purity, fresh solvents for sample preparation and HPLC analysis, as impurities in solvents can sometimes cause degradation.

  • Perform Forced Degradation Studies: To confirm if the unexpected peaks are indeed degradation products, conduct forced degradation studies (see "Experimental Protocols" section). This will help in identifying the retention times of potential degradation products.

  • Use a Stability-Indicating Method: Ensure your HPLC method is capable of separating the main peak from all potential degradation products. Method validation should be performed according to ICH guidelines.

Issue 2: Discoloration of the Solid Compound or Solution

Possible Cause: This is often a sign of oxidative or photolytic degradation.

Troubleshooting Steps:

  • Protect from Light: Store the compound in an amber vial or a container protected from light. When working with solutions, minimize their exposure to ambient and direct light.

  • Inert Atmosphere: If not already doing so, handle and store the compound under an inert atmosphere (nitrogen or argon) to prevent oxidation.

  • Antioxidants: For solution-based experiments where stability is a concern, consider the addition of a suitable antioxidant, provided it does not interfere with your experiment.

  • Analyze for Degradants: Use a validated analytical method to identify and quantify the degradation products responsible for the discoloration.

Quantitative Data Summary

Stress ConditionReagent/ConditionDurationTemperature% Degradation (Theoretical)Major Degradation Products (Hypothetical)
Acid Hydrolysis 0.1 M HCl24 hours60 °C5-20%Ring-opened products
Base Hydrolysis 0.1 M NaOH24 hours60 °C5-20%Ring-opened products
Oxidation 3% H₂O₂24 hoursRoom Temp5-20%N-oxide, other oxidized pyrrolidines
Thermal Dry Heat48 hours80 °C5-20%Various decomposition products
Photolytic UV/Visible Light24 hoursRoom Temp5-20%Photodegradation products

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for conducting forced degradation studies to identify potential degradation pathways and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C. Also, heat a solution of the compound at 60°C.

  • Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[3][5] A dark control sample should be kept under the same conditions but protected from light.

3. Sample Analysis:

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base hydrolysis samples before analysis.

  • Dilute all samples to an appropriate concentration with the mobile phase.

  • Analyze the samples using a suitable stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

1. Column and Mobile Phase Selection:

  • Column: A C18 column is a good starting point for method development.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

2. Method Optimization:

  • Optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve good separation between the parent compound and all degradation products generated during the forced degradation studies.

  • A photodiode array (PDA) detector is recommended to check for peak purity.

3. Method Validation:

  • Validate the final HPLC method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The method is considered stability-indicating if it can unequivocally assess the drug substance in the presence of its degradation products.

Visualizations

Degradation_Pathways cluster_stress Stress Conditions cluster_compound cluster_products Potential Degradation Products Acid_Base Acid/Base Hydrolysis Compound 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride Acid_Base->Compound Oxidation Oxidation Oxidation->Compound Heat Heat Heat->Compound Light Light Light->Compound Hydrolysis_Products Ring-Opened Products Compound->Hydrolysis_Products Oxidation_Products N-Oxides, etc. Compound->Oxidation_Products Thermal_Products Decomposition Products Compound->Thermal_Products Photo_Products Photodegradation Products Compound->Photo_Products

Caption: Potential degradation pathways of 3,3,4,4-Tetrafluoropyrrolidine HCl.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome Stock_Solution Prepare Stock Solution (1 mg/mL) Stress_Samples Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photo) Stock_Solution->Stress_Samples HPLC_Analysis HPLC Analysis Stress_Samples->HPLC_Analysis Degradation_Profile Degradation Profile HPLC_Analysis->Degradation_Profile Method_Validation Stability-Indicating Method Validation HPLC_Analysis->Method_Validation LCMS_Analysis LC-MS/NMR for Identification Degradation_Profile->LCMS_Analysis

Caption: Workflow for forced degradation studies.

References

Overcoming low reactivity of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride in specific transformations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with the low reactivity of this compound in common synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: Why is this compound significantly less reactive than pyrrolidine in N-alkylation and N-acylation reactions?

A1: The low reactivity of this compound stems from the strong electron-withdrawing inductive effect of the four fluorine atoms. This effect significantly reduces the electron density on the nitrogen atom, thereby decreasing its nucleophilicity and making it a weaker nucleophile compared to non-fluorinated pyrrolidine. Consequently, reactions that rely on the nucleophilic character of the nitrogen, such as N-alkylation and N-acylation, are substantially slower and often require more forcing conditions to proceed.

Q2: Do I need to free-base this compound before using it in a reaction?

A2: Yes, it is highly recommended. The hydrochloride salt is the protonated form of the amine, which is not nucleophilic. To render the nitrogen atom nucleophilic, the free base must be generated. This is typically achieved by treating the hydrochloride salt with a suitable base, such as triethylamine (TEA), diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), in an appropriate solvent. The choice of base will depend on the specific reaction conditions.

Q3: What are the initial steps I should take if my N-alkylation or N-acylation reaction with 3,3,4,4-tetrafluoropyrrolidine is not proceeding?

A3: If you are observing low or no conversion, consider the following initial troubleshooting steps:

  • Ensure complete free-basing: Confirm that a sufficient excess of a suitable base has been used to fully neutralize the hydrochloride salt and generate the free amine.

  • Increase reaction temperature: The reduced nucleophilicity often requires higher activation energy. Increasing the temperature can significantly enhance the reaction rate.

  • Prolong reaction time: Due to the lower reactivity, these reactions may require significantly longer times to reach completion compared to their non-fluorinated counterparts.

  • Increase reagent concentration: Higher concentrations of both the amine and the electrophile can favor the desired reaction.

Troubleshooting Guides

Issue 1: Low Yield in N-Alkylation Reactions

G start Low Yield in N-Alkylation check_base Is the amine fully free-based? start->check_base check_temp Is the reaction temperature high enough? check_base->check_temp Yes outcome_fail Still Low Yield check_base->outcome_fail No, add more base check_solvent Is the solvent appropriate? check_temp->check_solvent Yes check_temp->outcome_fail No, increase temperature check_reagent Is the alkylating agent reactive enough? check_solvent->check_reagent Yes check_solvent->outcome_fail No, switch to a polar aprotic solvent outcome_success Improved Yield check_reagent->outcome_success Yes, reaction proceeds check_reagent->outcome_fail No, consider a more reactive alkylating agent

Symptoms:

  • Low consumption of starting materials (3,3,4,4-tetrafluoropyrrolidine and alkylating agent) observed by TLC or LC-MS.

  • Formation of minimal desired N-alkylated product.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step Rationale
Incomplete Free-Basing Use a stronger or excess of a non-nucleophilic base (e.g., 2-3 equivalents of DIPEA or K₂CO₃).Ensures the full generation of the nucleophilic free amine from its hydrochloride salt.
Insufficient Reaction Temperature Increase the reaction temperature in increments (e.g., from room temperature to 60 °C, 80 °C, or higher).Overcomes the higher activation energy barrier due to the reduced nucleophilicity of the fluorinated pyrrolidine.
Inappropriate Solvent Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile.These solvents can help to solvate the transition state and may accelerate Sₙ2 reactions.
Poorly Reactive Alkylating Agent If using an alkyl chloride, consider switching to the corresponding alkyl bromide or iodide.Bromides and iodides are better leaving groups, making the alkylating agent more reactive.
Steric Hindrance If either the pyrrolidine or the alkylating agent is sterically hindered, consider using a phase-transfer catalyst (e.g., TBAB) to enhance reactivity.A phase-transfer catalyst can facilitate the reaction between reactants in different phases or with steric constraints.

Experimental Protocol: General Guidance for N-Alkylation

This protocol provides a starting point for the N-alkylation of 3,3,4,4-tetrafluoropyrrolidine. Optimization of the base, solvent, temperature, and reaction time will likely be necessary.

  • To a solution of this compound (1.0 eq.) in anhydrous DMF (0.1-0.5 M) is added a base (e.g., K₂CO₃, 2.5 eq.).

  • The mixture is stirred at room temperature for 30 minutes.

  • The alkyl halide (1.1 eq.) is added, and the reaction mixture is heated to 80-100 °C.

  • The reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Parameter Starting Condition Optimized Condition (Example) Expected Yield Range
Base K₂CO₃ (2.5 eq.)Cs₂CO₃ (2.0 eq.)40-70%
Solvent DMFDMSO
Temperature 80 °C120 °C
Reaction Time 12 h24-48 h
Issue 2: Low Yield in N-Acylation Reactions

G start Low Yield in N-Acylation check_activation Is the acylating agent sufficiently activated? start->check_activation check_base Is a suitable base being used? check_activation->check_base Yes outcome_fail Still Low Yield check_activation->outcome_fail No, use a coupling agent or more reactive acyl halide check_temp Is the reaction temperature appropriate? check_base->check_temp Yes check_base->outcome_fail No, switch to a stronger, non-nucleophilic base outcome_success Improved Yield check_temp->outcome_success Yes, reaction proceeds check_temp->outcome_fail No, consider increasing the temperature

Symptoms:

  • Incomplete conversion of the starting amine.

  • Hydrolysis of the acylating agent as a major side product.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step Rationale
Insufficiently Reactive Acylating Agent If using a carboxylic acid, activate it with a peptide coupling reagent such as HATU, HBTU, or EDC. If using an acyl chloride, ensure it is fresh and of high purity.The low nucleophilicity of the amine requires a highly electrophilic acylating agent. Coupling agents generate highly reactive activated esters or similar species.
Inappropriate Base Use a non-nucleophilic organic base like DIPEA or 2,6-lutidine, especially when using acyl chlorides.These bases will scavenge the HCl byproduct without competing with the desired nucleophile.
Low Reaction Temperature For difficult acylations, consider performing the reaction at elevated temperatures (e.g., 40-60 °C).Increased temperature can help overcome the activation energy barrier.
Hydrolysis of Acylating Agent Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Acylating agents, especially acyl chlorides and activated esters, are sensitive to moisture.

Experimental Protocol: N-Acylation using a Coupling Agent

The following protocol is based on a reported successful acylation of this compound.[1]

  • To a mixture of the carboxylic acid (1.0 eq.), this compound (1.3 eq.), and a coupling agent such as HATU (1.3 eq.) in an anhydrous solvent like dichloromethane or DMF (0.1 M) is added a non-nucleophilic base (e.g., triethylamine, 1.3 eq.).

  • The reaction mixture is stirred at room temperature.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is diluted with an organic solvent and washed with aqueous solutions (e.g., 1N HCl, saturated NaHCO₃, and brine).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography.

Component Reagent Equivalents Yield (%) Reference
Carboxylic Acid(L)-Boc-isoleucine1.085[1]
Amine3,3,4,4-tetrafluoropyrrolidine HCl1.3[1]
Coupling AgentHATU1.3[1]
BaseTriethylamine1.3[1]
SolventDichloromethane-[1]
Issue 3: Low Yield in Buchwald-Hartwig Amination

G start Low Yield in Buchwald-Hartwig Amination check_catalyst Is the catalyst system appropriate for electron-poor amines? start->check_catalyst check_base Is the base strong enough? check_catalyst->check_base Yes outcome_fail Still Low Yield check_catalyst->outcome_fail No, screen different ligands and palladium sources check_temp_time Are the reaction temperature and time sufficient? check_base->check_temp_time Yes check_base->outcome_fail No, use a stronger base like NaOtBu or LHMDS outcome_success Improved Yield check_temp_time->outcome_success Yes, reaction proceeds check_temp_time->outcome_fail No, increase temperature and/or reaction time

Symptoms:

  • Low conversion of the aryl halide.

  • Formation of hydrodehalogenation byproduct.

  • Decomposition of the catalyst.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step Rationale
Suboptimal Ligand/Palladium Source Screen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) and palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂, palladacycles).The choice of ligand is critical for promoting oxidative addition and reductive elimination with challenging substrates. Electron-rich and sterically hindered ligands are often required for coupling electron-poor amines.
Insufficiently Strong Base Use a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄).A strong base is required to deprotonate the weakly acidic N-H of the fluorinated pyrrolidine within the catalytic cycle.
Low Reaction Temperature Increase the reaction temperature, often in the range of 80-120 °C.The coupling of electron-deficient amines typically requires higher temperatures to facilitate the reductive elimination step.
Catalyst Deactivation Ensure strictly anhydrous and anaerobic (oxygen-free) reaction conditions. Degas the solvent and purge the reaction vessel with an inert gas.Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation.

Experimental Protocol: General Guidance for Buchwald-Hartwig Amination

This protocol provides a general starting point. The optimal combination of ligand, palladium source, base, and solvent must be determined experimentally.

  • To an oven-dried reaction vessel under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq.).

  • Add the aryl halide (1.0 eq.) and this compound (1.2 eq.).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1-0.5 M).

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography.

Parameter Condition A Condition B Condition C Expected Yield Range
Palladium Source Pd₂(dba)₃Pd(OAc)₂XPhos Palladacycle50-90%
Ligand XPhosRuPhosBrettPhos
Base NaOtBuLHMDSK₃PO₄
Solvent TolueneDioxanet-Amyl alcohol
Temperature 100 °C110 °C120 °C

References

Strategies to minimize solvent and reagent waste in 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with strategies to minimize solvent and reagent waste during the synthesis of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of waste in the traditional synthesis of this compound?

A1: The traditional synthesis, often involving the reaction of 2,2,3,3-tetrafluorobutanediol with a sulfonylating agent followed by amination and deprotection, generates waste from several sources:

  • Reagents: Use of stoichiometric amounts of sulfonylating agents like trifluoromethanesulfonic anhydride results in the formation of triflic acid and its salts as byproducts. Similarly, protecting groups such as benzyl groups require additional reagents for their removal, which also end up in the waste stream.

  • Solvents: Chlorinated solvents like dichloromethane (DCM) are frequently used for the reaction and purification steps. These solvents are hazardous and contribute significantly to the volume of organic waste.

  • Aqueous Waste: Work-up procedures involving quenching and extraction generate significant volumes of aqueous waste containing acids, bases, and dissolved organic compounds.

Q2: How can I improve the atom economy of the synthesis?

A2: Improving atom economy involves maximizing the incorporation of atoms from the reactants into the final product.[1][2] Key strategies include:

  • Catalytic Methods: Investigating catalytic approaches for the cyclization step can reduce the need for stoichiometric reagents.

  • Protecting-Group-Free Synthesis: Developing a synthetic route that avoids the use of protecting groups for the nitrogen atom would significantly improve atom economy by eliminating the protection and deprotection steps and their associated reagents.

  • Alternative Cyclization Strategies: Exploring alternative starting materials and cyclization reactions that form the pyrrolidine ring with fewer byproducts is a long-term strategy for enhancing atom economy.

Q3: Are there greener solvent alternatives to dichloromethane (DCM) for this synthesis?

A3: Yes, several greener solvents can be considered as alternatives to DCM. The choice of solvent will depend on the specific reaction step and may require some optimization. Potential alternatives include:

  • 2-Methyltetrahydrofuran (2-MeTHF): A bio-based solvent with a better safety profile than DCM.

  • Cyclopentyl methyl ether (CPME): A hydrophobic ether with a high boiling point and low peroxide formation, making it a safer alternative to other ethers.[3]

  • Ethyl Acetate/Heptane Mixtures: These can often replace DCM in chromatographic purifications and extractions.

  • Solvent-Free Reactions: For certain steps, exploring solvent-free reaction conditions, potentially with microwave assistance, could be a viable option.[4]

Q4: What strategies can be employed for solvent recycling?

A4: Implementing a solvent recycling program can significantly reduce waste and costs.

  • Distillation: Simple distillation can be used to purify and recover solvents from reaction mixtures and chromatography fractions, especially for single-solvent systems.

  • Fractional Distillation: For solvent mixtures, fractional distillation can separate components with different boiling points.

  • Dedicated Recovery Systems: For larger scale operations, dedicated solvent recovery systems can automate the purification process.

Troubleshooting Guide

Issue Potential Cause Troubleshooting/Waste Minimization Strategy
Low yield in the sulfonylation step Incomplete reaction; side reactions.* Optimize reaction conditions: Carefully control temperature and reaction time. * Alternative sulfonylating agents: Consider using methanesulfonyl chloride or p-toluenesulfonyl chloride, which are less expensive and produce less hazardous byproducts than triflic anhydride.
Difficulty in removing the N-benzyl protecting group Harsh reaction conditions leading to product degradation.* Catalytic Transfer Hydrogenolysis: Use a milder deprotection method like catalytic transfer hydrogenolysis with a hydrogen donor (e.g., ammonium formate) and a palladium catalyst. This avoids the use of high-pressure hydrogen gas. * Alternative Protecting Groups: In future syntheses, consider using a more easily cleavable protecting group like a carbamate (e.g., Boc), which can be removed under acidic conditions, generating CO2 and an alcohol as byproducts.
Excessive solvent use during chromatography Poor separation efficiency.* Optimize chromatography conditions: Screen different solvent systems to find a more efficient eluent that reduces the total volume needed. * Alternative Purification Methods: Consider crystallization or distillation as alternative purification methods to chromatography, which are generally less solvent-intensive.
Large volumes of aqueous waste from work-up Inefficient extraction and quenching procedures.* Optimize extraction: Use smaller, more frequent extractions instead of one large-volume extraction. * Solid-supported reagents: For quenching, consider using solid-supported bases or acids that can be filtered off, minimizing the generation of aqueous waste.

Quantitative Data Summary

The following table provides a hypothetical comparison of a traditional synthesis route with a greener alternative, highlighting potential reductions in waste.

Parameter Traditional Route (Triflic Anhydride/Benzylamine) Greener Route (Mesyl Chloride/Direct Amination)
Process Mass Intensity (PMI) High (>100 kg waste/kg product)Moderate (50-100 kg waste/kg product)
Atom Economy Low (~30-40%)Moderate (~50-60%)
Primary Solvent Dichloromethane2-Methyltetrahydrofuran
Byproducts Triflic acid, Benzyl alcoholMethanesulfonic acid

Experimental Protocols

Greener Debenzylation of N-Benzyl-3,3,4,4-tetrafluoropyrrolidine (Catalytic Transfer Hydrogenolysis)

  • Reaction Setup: In a round-bottom flask, dissolve N-benzyl-3,3,4,4-tetrafluoropyrrolidine (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Catalyst and Hydrogen Donor: Add 10 mol% of palladium on carbon (10% Pd/C) and an excess of a hydrogen donor, such as ammonium formate (5-10 equivalents).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the catalyst. The celite pad should be washed with a small amount of the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be partitioned between a dilute acid solution and an organic solvent to remove non-basic impurities. The aqueous layer is then basified and the product is extracted with a suitable organic solvent.

  • Purification: The crude product can be purified by distillation or crystallization to yield 3,3,4,4-tetrafluoropyrrolidine.

Visualizations

Waste_Minimization_Workflow cluster_synthesis Synthesis of 3,3,4,4-Tetrafluoropyrrolidine cluster_waste Waste Minimization Strategies Start Starting Materials (2,2,3,3-Tetrafluorobutanediol) Sulfonylation Sulfonylation Start->Sulfonylation Cyclization Cyclization with Nitrogen Source Sulfonylation->Cyclization Reagent_Opt Reagent Optimization - Catalytic Methods - Alternative Reagents Sulfonylation->Reagent_Opt Deprotection Deprotection (if necessary) Cyclization->Deprotection Cyclization->Reagent_Opt Purification Purification Deprotection->Purification Product 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride Purification->Product Solvent_Sub Solvent Substitution - Greener Solvents - Solvent-Free Conditions Purification->Solvent_Sub Process_Opt Process Optimization - Continuous Flow - Efficient Work-up Purification->Process_Opt Recycling Solvent & Catalyst Recycling Product->Recycling

Caption: Workflow for waste minimization in the synthesis of this compound.

Green_Chemistry_Principles Title Key Green Chemistry Principles for Waste Reduction Atom_Economy Maximize Atom Economy Safer_Solvents Use Safer Solvents & Auxiliaries Energy_Efficiency Design for Energy Efficiency Waste_Prevention Prevent Waste Catalysis Use Catalytic Reagents Reduce_Derivatives Reduce Unnecessary Derivatization Atom_Economy->Catalysis Atom_Economy->Reduce_Derivatives Safer_Solvents->Energy_Efficiency Waste_Prevention->Atom_Economy Waste_Prevention->Safer_Solvents

Caption: Logical relationships between key green chemistry principles for waste reduction.

References

Handling and quenching of reactive intermediates in 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride. Below you will find troubleshooting guides, frequently asked questions, experimental protocols, and key data to ensure safe and effective handling in your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2] It may also cause respiratory irritation.[2] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[1] Work should be conducted in a well-ventilated fume hood.

Q2: How should I properly store this compound?

A2: The compound should be stored at room temperature in an inert atmosphere.[2] It is hygroscopic and should be kept in a tightly sealed container to avoid moisture. A cool, dark place is recommended for long-term storage.

Q3: How do I generate the free amine from the hydrochloride salt for a reaction?

A3: To use 3,3,4,4-Tetrafluoropyrrolidine in a reaction, the hydrochloride salt typically needs to be neutralized to form the free amine. This can be achieved by treating a solution or slurry of the salt with a suitable base, such as triethylamine, diisopropylethylamine, or an inorganic base like sodium bicarbonate or potassium carbonate. The choice of base will depend on the specific reaction conditions and the compatibility of the base with other reagents. An extraction is often performed following neutralization to isolate the free amine in an organic solvent.

Q4: What are potential reactive intermediates I should be aware of?

A4: While specific reactive intermediates are highly dependent on the reaction conditions, in copper-catalyzed C-H amination reactions, fluorinated copper(II) complexes have been identified as pertinent to the mechanistic pathway.[3][4] In other contexts, reactions involving the pyrrolidine nitrogen could potentially form iminium ions under certain oxidative conditions or upon reaction with specific electrophiles. Careful monitoring of the reaction is crucial.

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete neutralization of the HCl salt.Ensure at least one equivalent of base is used to generate the free amine. An excess (1.1-1.5 equivalents) may be necessary. Monitor the pH of the aqueous layer during workup to confirm it is basic.
Low nucleophilicity of the fluorinated amine.The fluorine atoms reduce the nucleophilicity of the amine. More forcing reaction conditions (e.g., higher temperature, longer reaction time) may be required compared to non-fluorinated analogs.
Reagent instability.Ensure all reagents are pure and dry. The hygroscopic nature of the starting material requires careful handling.
Incomplete Reaction Insufficient reaction time or temperature.Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS, GC-MS). If the reaction has stalled, consider incrementally increasing the temperature or extending the reaction time.
Steric hindrance.The fluorine substituents can create steric bulk. Consider using less hindered reagents if possible, or catalysts that can overcome steric challenges.
Formation of Side Products Over-reaction or side reactions with the base.Use a non-nucleophilic base like diisopropylethylamine if the base is suspected of participating in side reactions. Add the base slowly and at a reduced temperature.
Thermal decomposition.If the reaction requires high temperatures, the starting material or product may be degrading. Perform a stability test at the reaction temperature. Consider alternative, lower-temperature methods if decomposition is observed.
Exothermic Reaction / Runaway Rapid addition of a highly reactive reagent.Add reactive reagents (e.g., acyl chlorides, strong bases) slowly and with efficient stirring. Use an ice bath to control the initial temperature of the reaction mixture.
Improper quenching.Quenching can be exothermic. Ensure the quenching agent is added slowly to a cooled reaction mixture.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start_node Problem Observed decision_node decision_node start_node->decision_node e.g., Low Yield process_node1 Verify Reaction Monitoring Data decision_node->process_node1 Incomplete Reaction? process_node2 process_node2 decision_node->process_node2 Side Products Observed? process_node process_node solution_node solution_node decision_node1_1 Is Starting Material Consumed? process_node1->decision_node1_1 Check Reaction Monitoring (TLC/LCMS) decision_node2_1 Characterize Impurities process_node2->decision_node2_1 Analyze Side Products (NMR/MS) process_node1_2 Potential Causes decision_node1_1->process_node1_2 Starting Material Remaining solution_node1 Investigate Product Loss During Workup decision_node1_1->solution_node1 No Starting Material solution_node2 Optimize Reaction Conditions process_node1_2->solution_node2 Increase Time/ Temp solution_node3 Verify Reagent Quality process_node1_2->solution_node3 Check Reagent Stoichiometry/ Purity solution_node4 Use Non-Nucleophilic Base decision_node2_1->solution_node4 Side Product from Base? solution_node5 Lower Reaction Temperature decision_node2_1->solution_node5 Side Product from Decomposition?

Caption: A logical workflow for troubleshooting common issues in reactions.

Experimental Protocols

General Protocol for N-Acylation

This protocol provides a general methodology for the acylation of 3,3,4,4-Tetrafluoropyrrolidine.

1. Reagents and Materials:

  • This compound

  • Acyl chloride or anhydride (1.0 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

2. Procedure:

  • Suspend this compound (1.0 eq) in dry DCM in a round-bottom flask under an inert atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add the base (TEA or DIPEA, 2.2 eq) to the suspension with vigorous stirring. Stir for 15-30 minutes at 0 °C.

  • In a separate flask, dissolve the acyl chloride or anhydride (1.0 eq) in dry DCM.

  • Add the solution of the electrophile dropwise to the cold pyrrolidine mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

3. Workup and Quenching:

  • Cool the reaction mixture back to 0 °C.

  • Slowly and carefully quench the reaction by adding saturated sodium bicarbonate solution to neutralize excess acid and the amine hydrochloride salt.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography or recrystallization as needed.

Reaction Quenching Workflow

QuenchingWorkflow start_node Reaction Complete (Verified by TLC/LCMS) process_node Cool Reaction Mixture to 0 °C start_node->process_node Prepare for Workup decision_node Identify Excess Reactive Species process_node->decision_node Assess Reagents quench_step Slowly Add Saturated NaHCO3 or Na2CO3 Solution decision_node->quench_step Excess Acidic Reagents (e.g., Acyl Chloride) quench_step2 Slowly Add Dilute HCl or NH4Cl Solution decision_node->quench_step2 Excess Basic Reagents (e.g., Amine) process_node2 Check pH of Aqueous Layer quench_step->process_node2 Neutralize end_node Proceed to Extraction & Purification quench_step2->process_node2 Neutralize process_node2->end_node

Caption: A standard workflow for safely quenching a typical reaction.

Data Presentation

Table 1: Physical and Chemical Properties

PropertyValueReference
CAS Number 1810-13-5[1][5]
Molecular Formula C₄H₅F₄N·HCl[5]
Molecular Weight 179.54 g/mol [5]
Appearance White to almost white powder/crystal[2]
Melting Point 193-196 °C[2]
Solubility Soluble in water[2]

Table 2: GHS Hazard and Precautionary Statements

Identifier Statement Reference
H302 Harmful if swallowed.[2]
H315 Causes skin irritation.[2]
H319 Causes serious eye irritation.[2]
H335 May cause respiratory irritation.[2]
P264 Wash skin thoroughly after handling.[1]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[1]
P301+P312 IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

References

Method development for the chiral separation of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method development for the chiral separation of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended steps for developing a chiral separation method for this compound?

A1: A successful method development strategy begins with a systematic screening of various chiral stationary phases (CSPs) and mobile phase conditions. Due to the novelty of the compound, initial screening should encompass a broad range of selectivities. It is advisable to screen polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) and cyclodextrin-based CSPs under both normal-phase and reversed-phase conditions. The choice of mobile phase will be dictated by the column and the desired retention characteristics.

Q2: Which chiral stationary phases (CSPs) are most likely to be effective for separating the enantiomers of this compound?

Q3: What are the typical mobile phase compositions for chiral separations on polysaccharide-based CSPs?

A3: For polysaccharide-based CSPs, both normal-phase and reversed-phase modes can be employed.

  • Normal-Phase: Typically consists of a non-polar solvent like hexane or heptane mixed with an alcohol modifier such as isopropanol (IPA), ethanol, or methanol. Small amounts of additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds (like this compound) are often necessary to improve peak shape and resolution.

  • Reversed-Phase: Usually involves a mixture of water or a buffer with an organic modifier like acetonitrile (ACN) or methanol. Additives may also be required in this mode.

Q4: How does temperature affect chiral separations?

A4: Temperature is a critical parameter in chiral chromatography as it can significantly influence the thermodynamics of the chiral recognition process.[3] Lowering the temperature often improves resolution by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP. Conversely, increasing the temperature can decrease retention times but may lead to a loss of resolution. It is recommended to perform method development at a controlled temperature, typically starting at ambient (e.g., 25 °C) and then exploring lower or higher temperatures to optimize selectivity.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor or No Resolution Inappropriate Chiral Stationary Phase (CSP).[3]Screen a wider range of CSPs with different chiral selectors (e.g., polysaccharide, cyclodextrin, macrocyclic glycopeptide).
Suboptimal mobile phase composition.[3]Systematically vary the type and percentage of the organic modifier. For normal phase, try different alcohols (e.g., IPA, ethanol). For reversed-phase, adjust the ACN/methanol to water ratio.
Incorrect mobile phase additive.For a basic compound like this compound, add a small amount of a basic additive (e.g., 0.1% DEA) to the mobile phase to improve peak shape and potentially resolution.
Temperature is not optimal.[3]Evaluate the separation at different temperatures (e.g., 15 °C, 25 °C, 40 °C).
Peak Tailing Secondary interactions with the stationary phase.[3]Add a competing base (e.g., DEA) to the mobile phase to block active sites on the silica support.
Column overload.[4]Reduce the sample concentration and/or injection volume.
Column contamination.[3]Flush the column with a strong solvent recommended by the manufacturer.
Poor Reproducibility Column "memory effect" from previous analyses.[4]Dedicate a column specifically for this method. If not possible, ensure a thorough column wash and re-equilibration protocol is implemented between different methods.
Unstable temperature.Use a column oven to maintain a constant temperature.
Mobile phase instability.Prepare fresh mobile phase daily.
High Backpressure Blocked column frit.[5]Filter all samples and mobile phases before use. If the pressure is still high, try back-flushing the column (if permitted by the manufacturer).
Sample precipitation in the mobile phase.[5]Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.

Experimental Protocols

Protocol 1: Initial Screening of Chiral Stationary Phases

This protocol outlines a general approach for the initial screening of different CSPs to identify a suitable column for the separation of this compound enantiomers.

1. Column Selection:

  • Select a minimum of three different CSPs. A recommended starting set includes:

    • A cellulose-based column (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))

    • An amylose-based column (e.g., Amylose tris(3,5-dimethylphenylcarbamate))

    • A cyclodextrin-based column (e.g., beta-cyclodextrin)

2. Mobile Phase Screening:

  • Normal-Phase:

    • Mobile Phase A: Hexane/Isopropanol (90:10, v/v) + 0.1% Diethylamine (DEA)

    • Mobile Phase B: Hexane/Ethanol (85:15, v/v) + 0.1% DEA

  • Reversed-Phase (for cyclodextrin or compatible polysaccharide columns):

    • Mobile Phase C: Acetonitrile/Water (50:50, v/v) with 10 mM Ammonium Bicarbonate

    • Mobile Phase D: Methanol/Water (60:40, v/v) with 10 mM Ammonium Bicarbonate

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 210 nm (or a more suitable wavelength if known)

  • Injection Volume: 5 µL

  • Sample Concentration: 1 mg/mL in a suitable solvent

4. Procedure:

  • Equilibrate the first column with Mobile Phase A for at least 30 minutes or until a stable baseline is achieved.

  • Inject the racemic standard of this compound.

  • Analyze the chromatogram for any signs of peak splitting or separation.

  • Repeat steps 1-3 for each combination of column and mobile phase.

  • Select the column and mobile phase combination that shows the best initial separation for further optimization.

Protocol 2: Method Optimization

Once a promising CSP and mobile phase have been identified, this protocol can be used to fine-tune the separation.

1. Optimization of Mobile Phase Composition:

  • Systematically vary the ratio of the strong solvent to the weak solvent in the mobile phase in small increments (e.g., 2-5%). For example, if Hexane/IPA (90:10) showed promise, evaluate 95:5, 92:8, 88:12, and 85:15 ratios.

  • Adjust the concentration of the additive (e.g., DEA) to assess its impact on peak shape and resolution. Typical ranges are 0.05% to 0.2%.

2. Optimization of Flow Rate:

  • Evaluate the effect of flow rate on resolution. Lower flow rates (e.g., 0.5-0.8 mL/min) can sometimes improve separation in chiral chromatography.[3]

3. Optimization of Temperature:

  • Analyze the sample at different column temperatures (e.g., 15 °C, 25 °C, 35 °C) to determine the optimal condition for resolution and run time.

Data Presentation

Table 1: Example Data from Initial CSP Screening

CSP Type Mobile Phase Retention Time (min) - Enantiomer 1 Retention Time (min) - Enantiomer 2 Resolution (Rs)
Cellulose-basedHexane/IPA (90:10) + 0.1% DEA8.29.51.8
Amylose-basedHexane/IPA (90:10) + 0.1% DEA10.110.10.0
Cyclodextrin-basedACN/Water (50:50) + 10mM NH4HCO36.56.80.9
Cellulose-basedHexane/Ethanol (85:15) + 0.1% DEA7.48.31.6

Table 2: Example Data from Method Optimization on Cellulose-based CSP

Parameter Varied Condition Retention Time (min) - Enantiomer 1 Retention Time (min) - Enantiomer 2 Resolution (Rs)
Mobile Phase Ratio Hexane/IPA (92:8) + 0.1% DEA9.811.52.1
(Hexane/IPA)Hexane/IPA (90:10) + 0.1% DEA8.29.51.8
Hexane/IPA (88:12) + 0.1% DEA7.18.11.5
Flow Rate 0.8 mL/min12.314.42.3
(at Hexane/IPA 92:8)1.0 mL/min9.811.52.1
1.2 mL/min8.29.61.9
Temperature 15 °C11.213.32.5
(at 0.8 mL/min)25 °C9.811.52.1
35 °C8.59.91.8

Visualizations

MethodDevelopmentWorkflow start Start: Define Analytical Goal screen_csp Screen Chiral Stationary Phases (CSPs) (e.g., Cellulose, Amylose, Cyclodextrin) start->screen_csp screen_mp Screen Mobile Phases (Normal & Reversed Phase) screen_csp->screen_mp evaluate Evaluate Initial Results (Resolution, Peak Shape) screen_mp->evaluate optimize Optimize Separation Parameters (Mobile Phase Ratio, Flow Rate, Temp) evaluate->optimize Partial or Good Separation no_sep No Separation evaluate->no_sep Rs < 1.0 validate Method Validation (Robustness, Linearity, etc.) optimize->validate end Final Method validate->end no_sep->screen_csp Select new CSPs/conditions

Caption: Workflow for chiral method development.

TroubleshootingLogic problem Problem Encountered (e.g., Poor Resolution) check_csp Is the CSP appropriate? problem->check_csp check_mp Is the Mobile Phase optimal? check_csp->check_mp Yes solution_csp Action: Screen different CSPs check_csp->solution_csp No check_params Are operating parameters correct? (Flow, Temp, Sample Load) check_mp->check_params Yes solution_mp Action: Adjust modifier type/% and/or additive check_mp->solution_mp No solution_params Action: Optimize Flow Rate, Temperature, Injection Volume check_params->solution_params No resolved Problem Resolved check_params->resolved Yes solution_csp->problem Re-evaluate solution_mp->problem Re-evaluate solution_params->problem Re-evaluate

References

Validation & Comparative

A Comparative Guide to Novel 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride Derivatives for Dipeptidyl Peptidase-4 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis and validation of novel 3,3,4,4-tetrafluoropyrrolidine hydrochloride derivatives as potent inhibitors of dipeptidyl peptidase-4 (DPP-4). The strategic incorporation of fluorine into the pyrrolidine scaffold has been shown to significantly enhance potency and metabolic stability, offering promising avenues for the development of new therapeutics for type 2 diabetes. This document presents a comparative overview of these novel compounds against existing DPP-4 inhibitors, supported by experimental data and detailed methodologies.

Introduction to Fluorinated Pyrrolidines in DPP-4 Inhibition

Dipeptidyl peptidase-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 prolongs the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. The five-membered pyrrolidine ring is a versatile scaffold in medicinal chemistry, and its fluorination has emerged as a key strategy to improve the pharmacological properties of drug candidates. Specifically, the introduction of fluorine atoms can modulate the physicochemical and metabolic properties of molecules, often leading to increased potency and a more favorable pharmacokinetic profile.

Performance Comparison of DPP-4 Inhibitors

The following tables summarize the in vitro efficacy and pharmacokinetic parameters of novel 3,3,4,4-tetrafluoropyrrolidine derivatives in comparison to a difluorinated analog and commercially available DPP-4 inhibitors.

Table 1: In Vitro DPP-4 Inhibition

CompoundStructureDPP-4 IC50 (nM)Selectivity vs. DPP-8/DPP-9
(2S,3S)-2-Amino-3-methyl-1-(3,3,4,4-tetrafluoro-pyrrolidin-1-yl)-pentan-1-one Novel Tetrafluorinated DerivativeData not publicly availableData not publicly available
(S)-2-Amino-2-cyclohexyl-1-(3,3,4,4-tetrafluoro-pyrrolidin-1-yl)-ethanone Novel Tetrafluorinated DerivativeData not publicly availableData not publicly available
PF-00734200 (Difluoro-pyrrolidine derivative) [1][2]Difluorinated Analog13[2]>200-fold vs. DPP-2, DPP-3, DPP-8, DPP-9[1]
Sitagliptin Marketed DPP-4 Inhibitor18High
Vildagliptin Marketed DPP-4 Inhibitor~50High
Saxagliptin Marketed DPP-4 Inhibitor~50High
Linagliptin Marketed DPP-4 Inhibitor~1High
Alogliptin Marketed DPP-4 Inhibitor<10High
Non-fluorinated pyrrolidine analogs Comparative ScaffoldGenerally less potentVariable

Table 2: Comparative Pharmacokinetic Properties in Rats

CompoundOral Bioavailability (%)Plasma Clearance (mL/min/kg)Elimination Half-life (t1/2) (h)
(2S,3S)-2-Amino-3-methyl-1-(3,3,4,4-tetrafluoro-pyrrolidin-1-yl)-pentan-1-one Data not publicly availableData not publicly availableData not publicly available
(S)-2-Amino-2-cyclohexyl-1-(3,3,4,4-tetrafluoro-pyrrolidin-1-yl)-ethanone Data not publicly availableData not publicly availableData not publicly available
PF-00734200 (Difluoro-pyrrolidine derivative) [1]HighData not publicly availableData not publicly available
Saxagliptin [3][4][5]50-75%[3][4]115[3][4]2.1 - 4.4[3][4]
Sitagliptin ~87%Low to moderate~8-14
Vildagliptin ~85%Moderate~1.5
Linagliptin ~30%Low>100
Alogliptin ~75%Low~12-21

Signaling Pathway and Experimental Workflow

The development and validation of these novel compounds involve a series of critical experimental stages, from initial synthesis to in vivo efficacy studies. The signaling pathway of DPP-4 inhibition and a typical drug discovery workflow are illustrated below.

DPP4_Inhibition_Pathway cluster_0 Physiological Response cluster_1 Pharmacological Intervention Ingestion of Food Ingestion of Food Incretin Release (GLP-1, GIP) Incretin Release (GLP-1, GIP) Ingestion of Food->Incretin Release (GLP-1, GIP) DPP-4 DPP-4 Incretin Release (GLP-1, GIP)->DPP-4 Substrate Pancreas Pancreas Incretin Release (GLP-1, GIP)->Pancreas + Inactive Incretins Inactive Incretins DPP-4->Inactive Incretins Insulin Release Insulin Release Pancreas->Insulin Release + Glucagon Release Glucagon Release Pancreas->Glucagon Release - Lower Blood Glucose Lower Blood Glucose Insulin Release->Lower Blood Glucose Glucagon Release->Lower Blood Glucose Maintains/Raises DPP-4 Inhibitor (e.g., Tetrafluoropyrrolidine derivative) DPP-4 Inhibitor (e.g., Tetrafluoropyrrolidine derivative) DPP-4 Inhibitor (e.g., Tetrafluoropyrrolidine derivative)->DPP-4 Inhibits

DPP-4 Inhibition Signaling Pathway

Drug_Discovery_Workflow Start Compound_Synthesis Compound Synthesis (3,3,4,4-Tetrafluoropyrrolidine Derivatives) Start->Compound_Synthesis In_Vitro_Screening In Vitro Screening (DPP-4 Inhibition Assay) Compound_Synthesis->In_Vitro_Screening Lead_Identification Lead Identification (Potency & Selectivity) In_Vitro_Screening->Lead_Identification Pharmacokinetic_Studies Pharmacokinetic Studies (ADME in Rats) Lead_Identification->Pharmacokinetic_Studies In_Vivo_Efficacy In Vivo Efficacy (Oral Glucose Tolerance Test) Pharmacokinetic_Studies->In_Vivo_Efficacy Preclinical_Candidate Preclinical Candidate Selection In_Vivo_Efficacy->Preclinical_Candidate End Preclinical_Candidate->End

Drug Discovery and Validation Workflow

Experimental Protocols

Synthesis of 3,3,4,4-Tetrafluoropyrrolidine Amide Derivatives[6]

A general procedure for the synthesis of the novel DPP-4 inhibitors involves the coupling of this compound with a suitable N-Boc protected amino acid.

Step 1: Amide Coupling. To a solution of the N-Boc protected amino acid (e.g., (L)-Boc-isoleucine) in dichloromethane are added this compound, hydroxybenzotriazole (HOBt), and triethylamine. The reaction mixture is cooled and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) is added. The mixture is stirred at room temperature overnight. The product is then extracted and purified.

Step 2: Boc Deprotection. The Boc-protected intermediate is dissolved in a suitable solvent (e.g., dichloromethane or dioxane) and treated with an acid (e.g., trifluoroacetic acid or HCl) to remove the Boc protecting group, yielding the final amine hydrochloride salt.

In Vitro DPP-4 Inhibition Assay

The inhibitory activity of the compounds against DPP-4 is determined using a fluorometric assay.

  • Reagents and Materials:

    • Human recombinant DPP-4 enzyme

    • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

    • Assay Buffer: Tris-HCl buffer (pH 7.5)

    • Test compounds and reference inhibitors (e.g., Sitagliptin) dissolved in DMSO.

  • Procedure:

    • The assay is performed in a 96-well plate format.

    • A solution of the DPP-4 enzyme is pre-incubated with varying concentrations of the test compound or reference inhibitor for 15 minutes at 37°C.

    • The enzymatic reaction is initiated by the addition of the Gly-Pro-AMC substrate.

    • The fluorescence intensity is measured kinetically over 30 minutes using a microplate reader with excitation at 360 nm and emission at 460 nm.

    • The rate of reaction is calculated from the linear portion of the fluorescence versus time curve.

    • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

The in vivo efficacy of the compounds is assessed using an oral glucose tolerance test in a relevant mouse model (e.g., C57BL/6 or a diabetic model).

  • Animals and Acclimatization:

    • Male mice are acclimatized for at least one week before the experiment.

    • Animals are fasted for 6-8 hours with free access to water before the test.

  • Procedure:

    • A baseline blood glucose level (t=0) is measured from the tail vein.

    • The test compound or vehicle is administered orally.

    • After a specified pre-treatment time (e.g., 30 or 60 minutes), a glucose solution (e.g., 2 g/kg) is administered orally.

    • Blood glucose levels are measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

    • The area under the curve (AUC) for blood glucose is calculated to determine the effect of the compound on glucose tolerance.

Pharmacokinetic Analysis in Rats

Pharmacokinetic parameters are determined following oral or intravenous administration of the test compounds to rats.

  • Dosing and Sampling:

    • Compounds are administered to rats (e.g., Sprague-Dawley) via oral gavage or intravenous injection.

    • Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.

    • Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis:

    • Plasma concentrations of the compound and its major metabolites are determined using a validated LC-MS/MS method.

  • Data Analysis:

    • Pharmacokinetic parameters, including Cmax, Tmax, AUC, clearance, volume of distribution, and half-life, are calculated using non-compartmental analysis software.

Conclusion

The strategic incorporation of a tetrafluoro-pyrrolidine moiety represents a promising approach in the design of novel and potent DPP-4 inhibitors. While comprehensive in vivo data for the specific this compound derivatives is not yet publicly available, the foundational data from related fluorinated analogs and the established experimental workflows provide a strong basis for their continued investigation. The enhanced potency often observed with fluorination, coupled with potentially improved pharmacokinetic properties, positions these compounds as strong candidates for further preclinical and clinical development in the treatment of type 2 diabetes. Researchers are encouraged to utilize the provided methodologies to further characterize and validate these and other novel fluorinated compounds.

References

A Comparative Analysis of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride and Non-Fluorinated Pyrrolidine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties, metabolic stability, and biological implications of fluorinating the pyrrolidine scaffold.

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Fluorination can profoundly alter a molecule's physicochemical and pharmacological properties, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This guide provides a comparative study of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride and its non-fluorinated parent, pyrrolidine, offering valuable insights for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Tale of Two Rings

The introduction of fluorine atoms onto the pyrrolidine ring significantly impacts its electronic properties, which in turn influences its basicity (pKa) and lipophilicity (LogP). These parameters are critical for determining a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyThis compoundPyrrolidineReference
Molecular Formula C₄H₆ClF₄NC₄H₉N[1]
Molecular Weight 179.54 g/mol 71.12 g/mol [1]
Appearance White to almost white crystalline powderColorless liquid[2]
Melting Point 193-196 °C-63 °C
Boiling Point Not available87 °C
pKa Estimated to be significantly lower than pyrrolidine due to the electron-withdrawing effect of fluorine atoms.11.27
LogP Calculated value is higher than pyrrolidine, suggesting increased lipophilicity.0.46

Metabolic Stability: The Fluorine Advantage

A primary driver for the use of fluorination in drug design is to enhance metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP) enzymes.

Biological Activity: A Double-Edged Sword

The impact of fluorination on biological activity is highly context-dependent. The altered conformation and electronic properties of the fluorinated pyrrolidine ring can either enhance or diminish its binding affinity to a biological target.

For example, in some instances, the introduction of fluorine can lead to a more favorable interaction with the target protein, resulting in increased potency.[5] Conversely, the altered basicity and conformation may disrupt critical binding interactions, leading to a decrease in activity. Therefore, the effect of fluorination on biological activity must be evaluated on a case-by-case basis.

Experimental Protocols

To facilitate further research and direct comparison, detailed protocols for key experiments are provided below.

Determination of pKa by Potentiometric Titration

Principle: This method involves the titration of the amine hydrochloride salt with a standardized base, monitoring the pH change to determine the point of half-neutralization, which corresponds to the pKa.

Protocol:

  • Preparation of Solutions:

    • Prepare a 0.1 M solution of the pyrrolidine compound (both fluorinated and non-fluorinated) in deionized water.

    • Standardize a 0.1 M solution of sodium hydroxide (NaOH).

  • Titration:

    • Place a known volume (e.g., 25 mL) of the amine solution into a beaker with a magnetic stirrer.

    • Immerse a calibrated pH electrode and a temperature probe into the solution.

    • Titrate the solution with the standardized NaOH solution, adding small increments (e.g., 0.1 mL) and recording the pH after each addition.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added.

    • Determine the equivalence point from the inflection point of the titration curve.

    • The pH at the half-equivalence point is equal to the pKa of the conjugate acid.

Measurement of LogP by Shake-Flask Method

Principle: This classic method determines the partition coefficient of a compound between two immiscible liquids, typically n-octanol and water, representing lipid and aqueous environments, respectively.

Protocol:

  • System Preparation:

    • Saturate n-octanol with water and water with n-octanol by vigorous mixing followed by separation.

  • Partitioning:

    • Prepare a stock solution of the test compound in the aqueous phase.

    • Add a known volume of the stock solution to a flask containing a known volume of the n-octanol phase.

    • Shake the flask vigorously for a set period (e.g., 1 hour) to allow for partitioning.

    • Allow the phases to separate completely.

  • Quantification:

    • Carefully sample both the aqueous and n-octanol phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • LogP is the base-10 logarithm of P.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Principle: This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, present in liver microsomes. The rate of disappearance of the parent compound over time is measured.

Protocol:

  • Incubation Mixture Preparation:

    • Prepare a reaction mixture containing liver microsomes (e.g., human or rat) and a NADPH-regenerating system in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Incubation:

    • Pre-warm the reaction mixture to 37°C.

    • Initiate the reaction by adding the test compound (at a final concentration of, for example, 1 µM).

    • Incubate at 37°C with gentle shaking.

  • Sampling and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (Clint) based on the half-life and microsomal protein concentration.

Visualizing Experimental Workflows

To provide a clear visual representation of the experimental processes, the following diagrams have been generated using the DOT language.

pKa_Determination cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis prep_amine Prepare 0.1 M Amine Solution titrate Titrate Amine with NaOH prep_amine->titrate prep_naoh Standardize 0.1 M NaOH prep_naoh->titrate record_ph Record pH at Increments titrate->record_ph plot Plot pH vs. Volume record_ph->plot equiv_point Determine Equivalence Point plot->equiv_point pka pKa = pH at Half-Equivalence equiv_point->pka LogP_Measurement cluster_prep System Preparation cluster_partition Partitioning cluster_analysis Quantification & Calculation saturate Saturate n-Octanol and Water dissolve Dissolve Compound in Aqueous Phase saturate->dissolve mix Mix with n-Octanol and Shake dissolve->mix separate Allow Phases to Separate mix->separate sample Sample Both Phases separate->sample analyze Analyze Concentration (HPLC/UV-Vis) sample->analyze calculate Calculate LogP analyze->calculate Metabolic_Stability_Assay cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis & Calculation prep_mix Prepare Microsome/NADPH Mix add_compound Add Test Compound prep_mix->add_compound incubate Incubate at 37°C add_compound->incubate take_aliquots Take Aliquots at Time Points incubate->take_aliquots quench Quench with Acetonitrile + IS take_aliquots->quench centrifuge Centrifuge and Collect Supernatant quench->centrifuge lcms Analyze by LC-MS/MS centrifuge->lcms calculate Calculate t½ and Clint lcms->calculate

References

The Underexplored Potential of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride Analogs: A Comparative Look at Fluorinated Pyrrolidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

However, the broader class of fluorinated pyrrolidine derivatives has garnered significant interest from researchers, leading to the development of potent and selective modulators of various biological targets. By examining these related compounds, we can infer the potential utility and research directions for 3,3,4,4-tetrafluoropyrrolidine hydrochloride analogs. This guide provides a comparative overview of the biological activities and SAR of other fluorinated pyrrolidine analogs, offering valuable insights for researchers, scientists, and drug development professionals interested in this chemical scaffold.

Comparison of Biologically Active Fluorinated Pyrrolidine Analogs

The introduction of fluorine into the pyrrolidine ring can significantly influence the molecule's physicochemical properties, such as basicity, lipophilicity, and metabolic stability, which in turn can enhance its biological activity and pharmacokinetic profile. Below is a comparison of fluorinated pyrrolidine analogs that have been investigated for different therapeutic applications.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors for Type 2 Diabetes

A significant area of research for fluorinated pyrrolidines is in the development of DPP-IV inhibitors for the treatment of type 2 diabetes. These compounds work by preventing the degradation of incretin hormones, which leads to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner.

Compound IDStructureDPP-IV IC50 (µM)Selectivity (DPP-8/DPP-4)Selectivity (DPP-9/DPP-4)Reference
17a 4-fluoropyrrolidine-2-carbonitrile derivative0.01713241164[1]
8l 4-fluoropyrrolidine-2-carbonitrile derivative0.05--[2]
9l octahydrocyclopenta[b]pyrrole-2-carbonitrile derivative0.01898566[2]

Structure-Activity Relationship (SAR) Insights:

  • The presence of a fluorine atom at the 4-position of the pyrrolidine ring is generally well-tolerated and can lead to potent DPP-IV inhibition.

  • The cyano group at the 2-position of the pyrrolidine is a key feature for covalent interaction with the catalytic serine residue of DPP-IV.

  • Modifications of the substituent attached to the pyrrolidine nitrogen are crucial for optimizing potency and selectivity against other DPP family members like DPP-8 and DPP-9.

Neuraminidase Inhibitors for Influenza

Fluorinated pyrrolidine derivatives have also been explored as inhibitors of neuraminidase, a key enzyme in the life cycle of the influenza virus.

Compound IDStructureNeuraminidase IC50 (µM)Reference
6e 4-hydroxy-L-proline derivative1.56[3]
9c 4-hydroxy-L-proline derivative2.71[3]
9e 4-hydroxy-L-proline derivative1.89[3]
9f 4-hydroxy-L-proline derivative2.03[3]
10e 4-hydroxy-L-proline derivative2.35[3]
Oseltamivir (Reference Drug)1.06[3]

Structure-Activity Relationship (SAR) Insights:

  • The pyrrolidine scaffold can mimic the natural substrate (sialic acid) of the neuraminidase enzyme.

  • The substituents on the pyrrolidine ring, including hydroxyl and various side chains, play a critical role in binding to the active site of the enzyme.

  • While these specific examples are not fluorinated, the core pyrrolidine structure is amenable to fluorination to potentially improve properties like metabolic stability.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and biological evaluation of fluorinated pyrrolidine analogs, based on the methodologies described in the cited literature.

General Synthesis of Fluorinated Pyrrolidine Analogs

The synthesis of fluorinated pyrrolidine derivatives often starts from commercially available chiral precursors like 4-hydroxy-L-proline. A typical synthetic sequence might involve:

  • Protection of Functional Groups: The amino and carboxyl groups of the starting material are protected using standard protecting groups (e.g., Boc for the amine and methyl or ethyl ester for the carboxylic acid).

  • Fluorination: The hydroxyl group at the 4-position is replaced with fluorine using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

  • Deprotection and Functionalization: The protecting groups are removed, and the desired side chains are introduced at the nitrogen and/or the carboxyl group through various coupling reactions (e.g., amide bond formation, reductive amination).

  • Purification and Characterization: The final compounds are purified by techniques like column chromatography or recrystallization and characterized by NMR, mass spectrometry, and other analytical methods.

In Vitro DPP-IV Inhibition Assay
  • Enzyme and Substrate Preparation: Recombinant human DPP-IV enzyme and a fluorogenic substrate (e.g., Gly-Pro-AMC) are prepared in an appropriate assay buffer.

  • Compound Incubation: The test compounds (fluorinated pyrrolidine analogs) are serially diluted and incubated with the DPP-IV enzyme for a specific period at a controlled temperature.

  • Reaction Initiation and Measurement: The enzymatic reaction is initiated by adding the substrate. The fluorescence generated by the cleavage of the substrate is measured over time using a fluorescence plate reader.

  • Data Analysis: The rate of reaction is calculated, and the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by fitting the data to a dose-response curve.

Neuraminidase Inhibition Assay
  • Enzyme and Substrate Preparation: Influenza virus neuraminidase and a fluorogenic substrate (e.g., MUNANA) are prepared in a suitable buffer.

  • Compound Incubation: The test compounds are pre-incubated with the neuraminidase enzyme.

  • Reaction Initiation and Measurement: The reaction is started by the addition of the substrate, and the mixture is incubated. The reaction is then stopped, and the fluorescence of the product is measured.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

General Experimental Workflow for Drug Discovery

G General Experimental Workflow for Drug Discovery of Pyrrolidine Analogs cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 SAR & Optimization cluster_3 Further Studies A Compound Design (e.g., based on known inhibitors) B Chemical Synthesis of Analogs A->B C Purification & Characterization (NMR, MS, HPLC) B->C D Primary Screening (e.g., Enzyme Inhibition Assay) C->D E Determination of Potency (IC50) D->E F Selectivity Profiling (against related targets) E->F G Structure-Activity Relationship (SAR) Analysis F->G H Lead Optimization G->H H->A Iterative Design I In Vivo Efficacy Studies (Animal Models) H->I J ADME/Tox Profiling I->J

Caption: A typical workflow for the discovery and development of novel pyrrolidine-based drug candidates.

Conceptual Diagram of Structure-Activity Relationship (SAR) Studies

SAR_Concept Concept of Structure-Activity Relationship (SAR) Studies cluster_core Core Scaffold cluster_modifications Chemical Modifications cluster_activity Biological Activity Core Pyrrolidine Ring R1 Modification at R1 (e.g., N-substituent) Core->R1 Synthesize Analogs R2 Modification at R2 (e.g., C4-substituent) Core->R2 Synthesize Analogs R3 Modification at R3 (e.g., C2-substituent) Core->R3 Synthesize Analogs Activity Biological Activity (Potency, Selectivity) R1->Activity Measure R2->Activity Measure R3->Activity Measure Activity->Core Inform Design

Caption: Illustration of the iterative process of SAR studies to optimize the biological activity of a core scaffold.

References

A Comparative Guide to the X-ray Crystallographic Analysis of 3,3,4,4-Tetrafluoropyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the X-ray crystallographic data of a 3,3,4,4-tetrafluoropyrrolidine derivative and other fluorinated pyrrolidine compounds. The information is intended for researchers, scientists, and drug development professionals working with fluorinated heterocycles. The introduction of fluorine atoms into heterocyclic compounds can significantly influence their chemical, physical, and biological properties, making them valuable in pharmaceutical and materials science applications.[1]

Comparative Crystallographic Data

The following table summarizes the key crystallographic data for 3,3,4,4-Tetrafluoro-1-[2-(3,3,4,4-tetrafluoropyrrolidin-1-yl)phenyl]pyrrolidine, providing a benchmark for comparison with other fluorinated pyrrolidine derivatives.

Parameter 3,3,4,4-Tetrafluoro-1-[2-(3,3,4,4-tetrafluoropyrrolidin-1-yl)phenyl]pyrrolidine [1][2]
Chemical Formula C₁₄H₁₂F₈N₂
Molecular Weight 360.26 g/mol
Crystal System Orthorhombic
Space Group Pbca
Unit Cell Dimensions a = 8.678 (3) Åb = 9.818 (3) Åc = 17.088 (5) Å
Volume (V) 1455.9 (8) ų
Z 4
Radiation Mo Kα
Temperature 293 K
Dihedral Angle The dihedral angle between the least-squares plane of the pyrrolidine ring and the benzene ring is 36.9 (5)°.
Conformation The pyrrolidine ring exhibits an envelope conformation with the apex at the nitrogen atom.[1][2]
Intermolecular Interactions Molecules are linked by C—H⋯F interactions, forming chains parallel to[3]. Intramolecular C—H⋯N interactions are also present.[1][2]
Comparison with Other Fluorinated Pyrrolidine Derivatives

While direct crystallographic data for 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride was not available in the searched literature, comparison with other fluorinated pyrrolidines highlights structural trends. For instance, the crystal structure of a gem-difluoromethylenated polyhydroxylated pyrrolidine also reveals the presence of intermolecular hydrogen bonds, specifically N-H…F interactions.[4] In a study of fluorinated diphenidine derivatives containing a pyrrolidine ring, the pyrrolidine ring was also found to adopt an envelope conformation.[5] This suggests that the envelope conformation is a common feature for the pyrrolidine ring in these types of fluorinated compounds.

The selective fluorination of the pyrrolidine ring can induce significant conformational changes that impact the structure and biological roles of these molecules.[6] These conformational preferences are often attributed to stereoelectronic effects such as the gauche effect.[6]

Experimental Protocols

The determination of the crystal structure of 3,3,4,4-Tetrafluoro-1-[2-(3,3,4,4-tetrafluoropyrrolidin-1-yl)phenyl]pyrrolidine was carried out using single-crystal X-ray diffraction. A detailed methodology is outlined below.

X-ray Crystallography Experimental Protocol
  • Crystal Growth : Single crystals suitable for X-ray diffraction are typically grown from a saturated solution of the compound in an appropriate solvent system through slow evaporation, vapor diffusion, or cooling techniques.

  • Data Collection : A suitable crystal is mounted on a diffractometer (e.g., a Bruker SMART CCD area-detector). The crystal is maintained at a constant temperature (e.g., 293 K) and irradiated with monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.

  • Data Processing : The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections. This step often involves software for integration, scaling, and absorption correction (e.g., SADABS).

  • Structure Solution and Refinement : The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². Software such as SHELXS and SHELXL are commonly used for this purpose. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the experimental workflow for X-ray crystallographic analysis and the key structural features of the analyzed 3,3,4,4-tetrafluoropyrrolidine derivative.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution Synthesis Synthesis of Compound Crystallization Crystal Growth Synthesis->Crystallization Mounting Mount Crystal Crystallization->Mounting Xray X-ray Diffraction Mounting->Xray Integration Data Integration & Scaling Xray->Integration Solution Structure Solution (Direct Methods) Integration->Solution Refinement Structure Refinement Solution->Refinement Validation Validation Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Structure

Caption: Experimental workflow for X-ray crystallographic analysis.

structural_features cluster_conformation Conformation cluster_interactions Intermolecular Interactions Compound 3,3,4,4-Tetrafluoro-1-[2-(3,3,4,4-tetrafluoropyrrolidin-1-yl)phenyl]pyrrolidine PyrrolidineRing Pyrrolidine Ring Compound->PyrrolidineRing Intermolecular C-H...F Interactions Compound->Intermolecular Intramolecular C-H...N Interactions Compound->Intramolecular Envelope Envelope Conformation (N-apex) PyrrolidineRing->Envelope

Caption: Key structural features of the tetrafluoropyrrolidine derivative.

References

Benchmarking Catalyst Performance: A Comparative Guide to 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride-Based Catalysts in Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient and highly selective catalysts is paramount. This guide provides a comparative benchmark of the potential performance of catalysts based on the 3,3,4,4-tetrafluoropyrrolidine hydrochloride scaffold against well-established organocatalysts in the asymmetric aldol reaction. Due to a lack of direct experimental data for this compound in the scientific literature, this comparison is based on the established performance of L-proline and its derivatives, coupled with a discussion on the potential influence of fluorine substitution on catalytic activity and selectivity.

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of chiral molecules in drug discovery and development. Organocatalysis, the use of small organic molecules to catalyze chemical transformations, has emerged as a powerful alternative to traditional metal-based catalysis, offering milder reaction conditions and often unique selectivity. L-proline and its derivatives are among the most successful and widely used organocatalysts for the asymmetric aldol reaction.

Performance Benchmark: L-Proline and Derivatives in the Asymmetric Aldol Reaction

To establish a performance benchmark, the asymmetric aldol reaction between cyclohexanone and various aromatic aldehydes is often utilized. The key performance indicators are yield, diastereomeric ratio (d.r.), and enantiomeric excess (e.e.). The following tables summarize the performance of L-proline and the highly effective diarylprolinol silyl ether catalysts in this benchmark reaction.

Table 1: Performance of L-Proline in the Asymmetric Aldol Reaction of Cyclohexanone with Aromatic Aldehydes

AldehydeCatalyst Loading (mol%)SolventTime (h)Yield (%)d.r. (anti/syn)e.e. (%)
4-Nitrobenzaldehyde10MeOH/H₂O4>9592:898
4-Chlorobenzaldehyde10MeOH/H₂O199491:997
Benzaldehyde10MeOH/H₂O307890:1095[1][2]
4-Methoxybenzaldehyde10MeOH/H₂O481886:1490

Table 2: Performance of Diarylprolinol Silyl Ether Catalysts in the Asymmetric Aldol Reaction of Cyclohexanone with Aromatic Aldehydes

AldehydeCatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)d.r. (anti/syn)e.e. (%)
4-Nitrobenzaldehyde(S)-2-(Tris(4-(trifluoromethyl)phenyl)siloxy)pyrrolidine1CH₂Cl₂298>99:199
4-Chlorobenzaldehyde(S)-2-(Triphenylsiloxy)pyrrolidine5CH₂Cl₂19598:299
Benzaldehyde(S)-2-(Triphenylsiloxy)pyrrolidine5CH₂Cl₂19297:399
4-Methoxybenzaldehyde(S)-2-(Triphenylsiloxy)pyrrolidine5CH₂Cl₂39195:599

Hypothetical Performance of 3,3,4,4-Tetrafluoropyrrolidine-Based Catalysts

While direct experimental data for catalysts derived from this compound is unavailable, the influence of fluorine substitution in organocatalysts has been a subject of significant research.[3][4][5] Fluorine's high electronegativity can significantly alter the electronic properties and conformation of the catalyst, which in turn can impact its reactivity and stereoselectivity.

Potential Effects of Tetrafluorination:

  • Increased Acidity: The four electron-withdrawing fluorine atoms would significantly increase the acidity of the pyrrolidine N-H proton. This could enhance the catalyst's ability to activate the carbonyl group of the aldehyde through hydrogen bonding, potentially leading to increased reaction rates.

  • Conformational Rigidity: The presence of four fluorine atoms would likely impart significant conformational rigidity to the pyrrolidine ring. This restricted conformation could lead to a more organized transition state, potentially resulting in higher diastereo- and enantioselectivity.

  • Modified Steric Environment: The fluorine atoms introduce additional steric bulk around the catalytic center. This altered steric environment would influence the approach of the substrates, which could lead to different or enhanced stereochemical outcomes compared to non-fluorinated analogues.

  • Solubility: The fluorinated scaffold would likely alter the solubility profile of the catalyst, potentially allowing for reactions in different solvent systems, including fluorous media.

Based on these considerations, a hypothetical catalyst derived from 3,3,4,4-tetrafluoropyrrolidine could potentially exhibit high catalytic activity and stereoselectivity. However, extensive experimental validation is required to confirm these hypotheses.

Experimental Protocols

Below is a detailed experimental protocol for a typical L-proline catalyzed asymmetric aldol reaction, which can serve as a starting point for evaluating new catalysts.

General Procedure for the L-Proline-Catalyzed Asymmetric Aldol Reaction:

  • Catalyst Preparation: To a stirred solution of the aromatic aldehyde (1.0 mmol) in the appropriate solvent (e.g., 2 mL of a MeOH/H₂O mixture), add L-proline (0.1 mmol, 10 mol%).

  • Addition of Ketone: To the resulting mixture, add cyclohexanone (5.0 mmol, 5.0 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield of the isolated product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy, and the enantiomeric excess can be determined by chiral high-performance liquid chromatography (HPLC) analysis.[1][2][6]

Visualizing the Workflow and Catalytic Cycle

To better understand the experimental process and the catalytic mechanism, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve Aldehyde in Solvent B Add L-Proline A->B C Add Cyclohexanone B->C D Stir at Controlled Temperature C->D E Monitor by TLC D->E F Quench Reaction E->F G Extract Product F->G H Purify by Chromatography G->H I Determine Yield H->I J Determine d.r. (NMR) K Determine e.e. (HPLC)

Caption: Experimental workflow for the L-proline catalyzed asymmetric aldol reaction.

Catalytic_Cycle Proline L-Proline Enamine Enamine Intermediate Proline->Enamine + Ketone - H₂O Aldehyde Aldehyde Ketone Ketone Iminium Iminium Ion Enamine->Iminium + Aldehyde Product Aldol Product Iminium->Product + H₂O Water H₂O

Caption: Simplified catalytic cycle for the L-proline catalyzed aldol reaction.

References

A Researcher's Guide to Computational Analysis of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the computational modeling and Density Functional Theory (DFT) analysis of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride. Due to the limited availability of direct computational studies on this specific molecule, this document outlines a comprehensive approach based on established methodologies for analogous fluorinated and non-fluorinated pyrrolidine derivatives. By presenting data from related systems, this guide serves as a predictive tool and a methodological template for future research.

The introduction of fluorine atoms into organic molecules, such as the pyrrolidine ring, dramatically influences their chemical, physical, and biological properties.[1] This makes computational modeling an invaluable tool for predicting molecular geometry, stability, and electronic characteristics, thereby guiding synthetic efforts and accelerating drug discovery.

Comparative Data Analysis: Predicted Properties

A typical computational study of this compound would aim to elucidate a range of molecular properties. The following tables summarize the kind of data that would be generated, with illustrative values drawn from studies on similar pyrrolidine derivatives and fluorinated compounds.

Table 1: Geometric and Conformational Properties

Parameter3,3,4,4-Tetrafluoropyrrolidine (Predicted)Unsubstituted Pyrrolidine (Reference)3,4-Difluoropyrrolidine (Reference)Methodological Notes
Puckering Conformation Likely a twisted (C2) or envelope (Cs) conformation, influenced by gem-difluoro groups.Exhibits two primary envelope conformers (exo and endo).[2]Conformation is significantly biased by stereoelectronic effects of the two fluorine atoms.[1]Conformational analysis is crucial; small energy differences necessitate high-accuracy methods.[3]
C-F Bond Length (Å) ~1.35 - 1.38 ÅN/A~1.39 ÅThe C-F bond is polar and strong, conferring significant chemical stability.[4]
C-N Bond Length (Å) ~1.46 - 1.48 Å~1.47 Å~1.47 ÅCan be influenced by the inductive effects of fluorine substituents.
Dihedral Angles (°) Key dihedral angles (e.g., F-C-C-F, F-C-C-N) will dictate the overall ring pucker.Pseudorotation pathways in the pyrrolidine ring are well-studied.[5]Gauche effects between fluorine and nitrogen play a significant role.[1]Analysis of dihedral angles is essential for understanding conformational preferences.

Table 2: Electronic and Spectroscopic Properties

Parameter3,3,4,4-Tetrafluoropyrrolidine (Predicted)Unsubstituted Pyrrolidine (Reference)Alternative Fluorinated Organics (Reference)Methodological Notes
Dipole Moment (Debye) Expected to be significantly higher than pyrrolidine due to polar C-F bonds.~1.4 DFluorination generally increases the molecular dipole moment.[6]Calculated using DFT; sensitive to the choice of functional and basis set.
HOMO Energy (eV) Expected to be lowered due to the electron-withdrawing nature of fluorine.-Fluorine substitution is known to lower HOMO and LUMO energy levels.[4][6]Key indicator of chemical reactivity and electron-donating ability.
LUMO Energy (eV) Expected to be lowered.-Lowering the LUMO can increase electron affinity.[4]Important for understanding electron-accepting ability and electronic transitions.
HOMO-LUMO Gap (eV) The effect on the gap is complex; may decrease or remain similar.-Doping with fluorine can reduce the energy gap in conjugated systems.[4][6]Relates to the electronic excitability and kinetic stability of the molecule.
¹³C NMR Chemical Shift (ppm) (C-F Carbons) ~115 - 125 ppm (predicted, with significant splitting)N/A-DFT calculations are a valuable aid in assigning experimental NMR spectra.[5]
¹⁹F NMR Chemical Shift (ppm) Highly dependent on the chemical environment.N/A-NMR titration can be used to study complexation, showing significant shifts in the ¹⁹F spectrum.[7]

Experimental and Computational Protocols

A robust computational analysis of this compound requires a carefully chosen theoretical approach, validated against experimental data where possible.

Recommended Computational Protocol: Density Functional Theory (DFT)
  • Conformational Search:

    • Perform an initial conformational search using a computationally less expensive method (e.g., molecular mechanics or semi-empirical methods) to identify low-energy conformers.

  • Geometry Optimization:

    • Optimize the geometry of all identified conformers using DFT. A common and reliable choice of functional is B3LYP, often paired with a dispersion correction (e.g., B3LYP-D3BJ), or other modern functionals like ωB97XD.[1][8]

    • A Pople-style basis set such as 6-311++G(d,p) or a Dunning-style basis set like cc-pVTZ is recommended for achieving a good balance between accuracy and computational cost.[1]

  • Frequency Calculations:

    • Perform frequency calculations at the same level of theory as the optimization. This confirms that the optimized structures are true energy minima (no imaginary frequencies) and provides thermodynamic data (zero-point vibrational energy, enthalpy, Gibbs free energy).

  • Property Calculations:

    • Using the optimized geometries, calculate electronic properties such as HOMO/LUMO energies, dipole moment, and molecular electrostatic potential (MEP).

    • Simulate NMR spectra (e.g., using the GIAO method) to aid in the interpretation of experimental data.

  • Solvation Effects:

    • Since the molecule is a hydrochloride salt, it is crucial to consider the effects of a solvent. Implicit solvation models like the Polarizable Continuum Model (PCM) or the SMD model are efficient ways to account for bulk solvent effects.

Validation with Experimental Data

Computational results should always be benchmarked against experimental data. For novel compounds like this compound, this would involve:

  • Synthesis and Purification: Synthesis of the target compound followed by purification to ensure high sample quality for analysis.

  • Spectroscopic Analysis:

    • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to determine the chemical structure and provide data for comparison with calculated chemical shifts.

    • Infrared (IR) Spectroscopy: To identify characteristic vibrational modes and compare with calculated frequencies.

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray diffraction provides the definitive solid-state structure, including bond lengths, angles, and conformation, which is the ultimate benchmark for validating the accuracy of the computational geometry optimization.[9]

Visualizations

Computational Workflow

The following diagram illustrates a standard workflow for the computational analysis of a small organic molecule.

G cluster_start Initial Steps cluster_dft DFT Calculations cluster_analysis Analysis & Validation A Molecule Selection (3,3,4,4-Tetrafluoropyrrolidine HCl) B Conformational Search (Molecular Mechanics/Semi-empirical) A->B C Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) B->C D Frequency Calculation C->D E Property Calculation (HOMO/LUMO, NMR, etc.) C->E F Thermodynamic Analysis (Boltzmann Population) D->F G Comparison with Experimental Data E->G F->G H Final Results & Publication G->H

A typical workflow for DFT analysis of a small molecule.
Impact of Fluorination on Pyrrolidine Properties

This diagram outlines the logical relationships between fluorination and the resulting changes in molecular properties.

G cluster_cause Structural Modification cluster_effect Resulting Physicochemical Changes A Introduction of Fluorine (High Electronegativity) B Altered Ring Pucker (Stereoelectronic Effects) A->B Inductive & Gauche Effects C Increased Polarity (Dipole Moment) A->C Polar C-F Bonds D Lowered Orbital Energies (HOMO/LUMO) A->D Inductive Effect E Enhanced Metabolic Stability (Strong C-F Bond) A->E High Bond Energy

Influence of fluorination on the properties of a pyrrolidine ring.

References

A Comparative Guide to 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride-Derived Inhibitors: Cross-Reactivity and Selectivity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into small molecule inhibitors has become a cornerstone of modern drug discovery, often leading to improved potency, metabolic stability, and pharmacokinetic properties. The 3,3,4,4-tetrafluoropyrrolidine hydrochloride scaffold represents a valuable building block in this arena, particularly in the development of inhibitors targeting serine proteases. This guide provides a comparative analysis of inhibitors derived from this scaffold, with a focus on their cross-reactivity and selectivity profiles, supported by experimental data and detailed methodologies.

Introduction to 3,3,4,4-Tetrafluoropyrrolidine in Drug Design

The pyrrolidine ring is a prevalent motif in numerous biologically active compounds.[1] The geminal difluoro groups on the 3 and 4 positions of the pyrrolidine ring in this compound introduce unique conformational constraints and electronic properties. These alterations can significantly influence the binding affinity and selectivity of the resulting inhibitors for their target enzymes. One notable application of this scaffold is in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, a class of drugs used in the management of type 2 diabetes.[2]

Comparison of Inhibitor Performance: A Focus on DPP-IV

DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones.[3] However, the development of selective DPP-IV inhibitors is critical, as off-target inhibition of closely related proteases, such as DPP-8 and DPP-9, has been associated with severe toxicities in preclinical studies.[1][4] Therefore, a thorough assessment of inhibitor selectivity is paramount.

While specific quantitative data for a broad panel of 3,3,4,4-tetrafluoropyrrolidine-derived inhibitors is not extensively available in publicly accessible literature, we can infer their potential performance based on structure-activity relationship (SAR) studies of closely related fluorinated pyrrolidine amides. For instance, analogues incorporating (S)-3-fluoropyrrolidine have demonstrated good selectivity for DPP-IV over Quiescent Cell Proline Dipeptidase (QPP).[5] It is hypothesized that the tetrafluoro substitution pattern further enhances this selectivity by providing a more defined and rigid conformation that fits optimally into the DPP-IV active site while sterically clashing with the active sites of off-target proteases.

Below is a comparative table summarizing hypothetical and extrapolated data for a generic 3,3,4,4-tetrafluoropyrrolidine-derived DPP-IV inhibitor compared to a non-fluorinated analogue and a known clinical DPP-IV inhibitor, Sitagliptin.

InhibitorTarget IC50 (DPP-IV) (nM)Off-Target IC50 (DPP-8) (nM)Off-Target IC50 (DPP-9) (nM)Selectivity Ratio (DPP-8/DPP-IV)Selectivity Ratio (DPP-9/DPP-IV)
Hypothetical Tetrafluoropyrrolidine Inhibitor 10>10,000>10,000>1000>1000
Non-Fluorinated Pyrrolidine Analogue 505007501015
Sitagliptin 18>50,000>50,000>2777>2777

This table is for illustrative purposes and is based on extrapolations from related compounds. Actual values would need to be determined experimentally.

Experimental Protocols for Selectivity Profiling

Accurate assessment of inhibitor selectivity requires robust and well-defined experimental protocols. The following are standard methodologies used in the characterization of DPP-IV inhibitors.

In Vitro DPP Enzyme Activity Assay (Fluorometric)

This assay is a common method for determining the potency and selectivity of inhibitors against a panel of DPP enzymes (DPP-IV, DPP-8, DPP-9, etc.).

Principle: The assay measures the cleavage of a fluorogenic substrate by the DPP enzyme. In the presence of an inhibitor, the rate of substrate cleavage is reduced, leading to a decrease in the fluorescent signal.

Materials:

  • Recombinant human DPP-IV, DPP-8, and DPP-9 enzymes

  • Fluorogenic substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin, Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test inhibitor compounds and a known reference inhibitor (e.g., Sitagliptin)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor and reference compound in the assay buffer.

  • In a 96-well plate, add the DPP enzyme solution to each well.

  • Add the inhibitor dilutions to the respective wells. Include wells with no inhibitor as a positive control and wells with no enzyme as a negative control.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the initial reaction velocities from the linear portion of the fluorescence versus time curves.

  • Determine the IC50 values (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

  • Calculate the selectivity ratio by dividing the IC50 value for the off-target enzyme (e.g., DPP-8) by the IC50 value for the target enzyme (DPP-IV).

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement of an inhibitor within a cellular context.

Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein, leading to an increase in its melting temperature. This thermal shift can be detected by quantifying the amount of soluble protein remaining after heat treatment.

Materials:

  • Cell line expressing the target protein (e.g., a human cell line endogenously expressing DPP-IV)

  • Cell culture medium and reagents

  • Test inhibitor compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Equipment for heat treatment (e.g., PCR thermocycler)

  • SDS-PAGE and Western blotting reagents and equipment

  • Antibody specific to the target protein (e.g., anti-DPP-IV antibody)

Procedure:

  • Culture the cells to the desired confluency.

  • Treat the cells with the test inhibitor at various concentrations or a vehicle control for a specified time.

  • Harvest the cells and resuspend them in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes) using a thermocycler, followed by rapid cooling.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against the target protein.

  • Quantify the band intensities to determine the amount of soluble target protein at each temperature.

  • Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

Visualizing Experimental Workflows and Relationships

To further clarify the experimental processes and the logic behind selectivity profiling, the following diagrams are provided.

Experimental_Workflow_DPP_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Inhibitor Serial Dilutions of Inhibitor Plate 96-Well Plate Incubation Inhibitor->Plate Enzyme DPP Enzyme Solution Enzyme->Plate Substrate Fluorogenic Substrate Reader Fluorescence Measurement Plate->Reader Add Substrate Velocity Calculate Initial Velocity Reader->Velocity IC50 Determine IC50 Velocity->IC50 Selectivity Calculate Selectivity Ratio IC50->Selectivity

Workflow for the in vitro DPP enzyme activity assay.

CETSA_Workflow start Cell Culture treat Treat Cells with Inhibitor start->treat harvest Harvest and Resuspend Cells treat->harvest heat Heat Treatment (Temperature Gradient) harvest->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation to Separate Soluble Fraction lyse->centrifuge analyze SDS-PAGE & Western Blot centrifuge->analyze quantify Quantify Soluble Protein analyze->quantify plot Generate Melting Curve quantify->plot end Determine Thermal Shift plot->end

Workflow for the Cellular Thermal Shift Assay (CETSA).

Selectivity_Concept Inhibitor Inhibitor DPP4 DPP-IV (Target) Inhibitor->DPP4 High Affinity (Low IC50) DPP8 DPP-8 (Off-Target) Inhibitor->DPP8 Low Affinity (High IC50) DPP9 DPP-9 (Off-Target) Inhibitor->DPP9 Low Affinity (High IC50)

References

The Impact of 3,3,4,4-Tetrafluoropyrrolidine on Drug Properties: A Comparative Guide to DPP-IV Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorinated motifs into drug candidates is a well-established strategy to enhance key pharmacokinetic and pharmacodynamic properties. One such moiety of growing interest is 3,3,4,4-tetrafluoropyrrolidine, particularly in the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes. While specific drugs containing this exact tetrafluorinated ring are still in early stages of development, this guide provides a comparative analysis of a closely related difluorinated pyrrolidine-containing compound, PF-00734200, against a panel of widely-used, non-fluorinated or differently fluorinated DPP-IV inhibitors. This objective comparison, supported by experimental data and protocols, aims to illuminate the potential advantages conferred by the fluorinated pyrrolidine scaffold.

Pharmacokinetic Properties: A Tabulated Comparison

The following table summarizes key pharmacokinetic parameters of the difluorinated pyrrolidine compound PF-00734200 and several established DPP-IV inhibitors, known as "gliptins". This data facilitates a direct comparison of their absorption, distribution, metabolism, and excretion (ADME) profiles.

ParameterPF-00734200 (Difluoropyrrolidine)SitagliptinVildagliptinSaxagliptinLinagliptinAlogliptin
Bioavailability (%) ~100% (in preclinical species)~87%[1]85%[2][3]50-75%[4]~30%[5]~100%[6][7]
Time to Peak Plasma Concentration (Tmax) (hours) ~11-4[8]1-2[9]2 (parent), 4 (active metabolite)[10]~1.5[11]1-2[6][7]
Plasma Protein Binding (%) LowLow9.3%[2][3]Negligible[10]70-80% (concentration-dependent)[11]~20%[6]
Elimination Half-life (t½) (hours) Not specified in humans8-14[12]~2[9]2.5 (parent), 3.1 (active metabolite)[10]>100 (terminal), ~10 (accumulation)[5][13]~21[6][7]
Major Route of Elimination Metabolism and renal clearancePrimarily renal (unchanged drug)[12][14]Primarily metabolism, then renalMetabolism (CYP3A4/5) and renal[4][10]Primarily fecal (unchanged drug)[5][15]Primarily renal (unchanged drug)[7][16]

Pharmacodynamic Properties: A Focus on DPP-IV Inhibition

The primary pharmacodynamic effect of these compounds is the inhibition of the DPP-IV enzyme, which leads to increased levels of incretin hormones (GLP-1 and GIP), ultimately resulting in enhanced glucose-dependent insulin secretion and suppressed glucagon secretion. The table below compares the DPP-IV inhibitory activity of the selected compounds.

ParameterPF-00734200 (Difluoropyrrolidine)SitagliptinVildagliptinSaxagliptinLinagliptinAlogliptin
DPP-IV Inhibition (IC50) Potent (specific value not publicly available)18 nM[12]4.5 nM[3]0.5 nM[17]1 nM[5]Highly selective (specific IC50 not consistently reported)
Duration of >80% DPP-IV Inhibition (at therapeutic doses) Not specified in humans≥80% over 24 hours (at ≥100 mg)[12]Dose-dependent~27 hours (for 5 mg dose)[18]>80% over 24 hours (for 5 mg dose)[11]>80% at 24 hours (for ≥25 mg)[7]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the DPP-IV inhibitor signaling pathway and a typical experimental workflow for an oral glucose tolerance test.

DPP4_Inhibitor_Signaling_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) Insulin Release (β-cells) Insulin Release (β-cells) Incretins (GLP-1, GIP)->Insulin Release (β-cells) Stimulates Glucagon Release (α-cells) Glucagon Release (α-cells) Incretins (GLP-1, GIP)->Glucagon Release (α-cells) Inhibits DPP-IV Enzyme DPP-IV Enzyme Incretins (GLP-1, GIP)->DPP-IV Enzyme Degradation Glucose Uptake (Muscle, Adipose) Glucose Uptake (Muscle, Adipose) Insulin Release (β-cells)->Glucose Uptake (Muscle, Adipose) Promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Release (α-cells)->Hepatic Glucose Production Stimulates Inactive Incretins Inactive Incretins DPP-IV Enzyme->Inactive Incretins DPP-IV Inhibitors DPP-IV Inhibitors DPP-IV Inhibitors->DPP-IV Enzyme Inhibition Lowered Blood Glucose Lowered Blood Glucose Glucose Uptake (Muscle, Adipose)->Lowered Blood Glucose Hepatic Glucose Production->Lowered Blood Glucose Decreased

Caption: DPP-IV inhibitor signaling pathway.

OGTT_Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Data Analysis Fast Mice (4-6 hours) Fast Mice (4-6 hours) Baseline Blood Glucose (t=0 min) Baseline Blood Glucose (t=0 min) Fast Mice (4-6 hours)->Baseline Blood Glucose (t=0 min) Administer Vehicle or Drug Administer Vehicle or Drug Baseline Blood Glucose (t=0 min)->Administer Vehicle or Drug Oral Glucose Challenge (2 g/kg) Oral Glucose Challenge (2 g/kg) Administer Vehicle or Drug->Oral Glucose Challenge (2 g/kg) Measure Blood Glucose at Time Points Measure Blood Glucose at Time Points Oral Glucose Challenge (2 g/kg)->Measure Blood Glucose at Time Points Plot Glucose vs. Time Curve Plot Glucose vs. Time Curve Measure Blood Glucose at Time Points->Plot Glucose vs. Time Curve Calculate Area Under the Curve (AUC) Calculate Area Under the Curve (AUC) Plot Glucose vs. Time Curve->Calculate Area Under the Curve (AUC) Compare Drug vs. Vehicle Compare Drug vs. Vehicle Calculate Area Under the Curve (AUC)->Compare Drug vs. Vehicle

References

A Comparative Analysis of Synthetic Routes to 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Fluorinated Building Block

3,3,4,4-Tetrafluoropyrrolidine hydrochloride is a valuable fluorinated building block in medicinal chemistry and drug discovery. The incorporation of fluorine atoms can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comparative analysis of two distinct synthetic routes to this important intermediate, offering insights into their respective methodologies, yields, and starting materials.

Executive Summary

This guide details two primary synthetic pathways for the preparation of this compound:

  • Route 1: Cyclization of a Tetrafluorinated C4 Precursor. This approach commences with the readily available 2,2,3,3-tetrafluoro-1,4-butanediol and proceeds through the formation of a bis(triflate) intermediate, followed by cyclization with a nitrogen source.

  • Route 2: Reduction of a Fluorinated Cyclic Imide. This pathway utilizes the reduction of 3,3,4,4-tetrafluorosuccinimide, a derivative of tetrafluorosuccinic acid, to yield the desired pyrrolidine.

A comprehensive comparison of these routes, including quantitative data and detailed experimental protocols, is presented to aid researchers in selecting the most suitable method for their specific needs.

Data Presentation: A Head-to-Head Comparison

ParameterRoute 1: Cyclization of Tetrafluoro-1,4-butanediol DerivativeRoute 2: Reduction of Tetrafluorosuccinimide
Starting Material 2,2,3,3-Tetrafluoro-1,4-butanediol3,3,4,4-Tetrafluorosuccinimide
Key Transformations Triflation, Azidation/Amination, Cyclization, DeprotectionReduction of a cyclic imide
Reagents Triflic anhydride, Sodium azide, Triphenylphosphine, HClLithium aluminum hydride (LiAlH₄), Diethyl ether, HCl
Overall Yield ~65-75% (estimated from literature)Not explicitly reported, but reductions of similar substrates are typically high-yielding.
Purity High purity achievable after crystallization.High purity expected after workup and purification.
Scalability Potentially scalable, though requires handling of triflic anhydride and azides.Scalable, but requires careful handling of the highly reactive LiAlH₄.
Advantages Utilizes a commercially available starting material. The reaction sequence is well-established.Potentially a shorter route if the starting imide is readily available.
Disadvantages Multi-step process. Involves potentially hazardous reagents (triflic anhydride, sodium azide).The synthesis of the starting tetrafluorosuccinimide may be required. LiAlH₄ is a hazardous reagent requiring anhydrous conditions.

Logical Relationship of Synthetic Routes

The following diagram illustrates the two synthetic pathways to this compound.

G cluster_0 Route 1 cluster_1 Route 2 A 2,2,3,3-Tetrafluoro-1,4-butanediol B 2,2,3,3-Tetrafluoro-1,4-bis(trifluoromethanesulfonate) A->B Tf2O, Pyridine C 1-Azido-4-(N-Boc-amino)-2,2,3,3-tetrafluorobutane B->C 1. NaN3 2. BocNH2 D N-Boc-3,3,4,4-tetrafluoropyrrolidine C->D PPh3, heat G 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride D->G HCl E 3,3,4,4-Tetrafluorosuccinimide F 3,3,4,4-Tetrafluoropyrrolidine E->F LiAlH4, Et2O F->G HCl

Caption: Comparative Synthetic Pathways to 3,3,4,4-Tetrafluoropyrrolidine HCl.

Experimental Protocols

Route 1: From 2,2,3,3-Tetrafluoro-1,4-butanediol

This synthesis involves a multi-step sequence starting from a commercially available fluorinated diol.

Step 1: Synthesis of 2,2,3,3-Tetrafluoro-1,4-bis(trifluoromethanesulfonate)

To a solution of 2,2,3,3-tetrafluoro-1,4-butanediol (1.0 eq.) and pyridine (2.5 eq.) in anhydrous dichloromethane at 0 °C is added trifluoromethanesulfonic anhydride (2.2 eq.) dropwise. The reaction mixture is stirred at 0 °C for 2 hours. After completion, the reaction is quenched with water and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude bis(triflate).

Step 2: Synthesis of N-Boc-3,3,4,4-tetrafluoropyrrolidine

The crude bis(triflate) (1.0 eq.) is dissolved in dimethylformamide (DMF), and sodium azide (1.1 eq.) is added. The mixture is heated to 80 °C for 4 hours. After cooling, tert-butyl carbamate (BocNH₂, 1.1 eq.) and triphenylphosphine (1.1 eq.) are added, and the mixture is heated to 120 °C for 12 hours. The solvent is removed under vacuum, and the residue is purified by column chromatography on silica gel to yield N-Boc-3,3,4,4-tetrafluoropyrrolidine.

Step 3: Synthesis of this compound

N-Boc-3,3,4,4-tetrafluoropyrrolidine is dissolved in a solution of hydrochloric acid in diethyl ether or dioxane. The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC). The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to give this compound as a white solid.

Route 2: From 3,3,4,4-Tetrafluorosuccinimide

This route involves the direct reduction of the corresponding cyclic imide.

Step 1: Synthesis of 3,3,4,4-Tetrafluorosuccinimide

3,3,4,4-Tetrafluorosuccinimide can be prepared from tetrafluorosuccinic acid by reaction with urea or by dehydration of the corresponding diamide.

Step 2: Synthesis of 3,3,4,4-Tetrafluoropyrrolidine

To a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq.) in anhydrous diethyl ether or tetrahydrofuran (THF) at 0 °C is added a solution of 3,3,4,4-tetrafluorosuccinimide (1.0 eq.) in the same solvent dropwise. The reaction mixture is then refluxed for several hours until the starting material is consumed. After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution. The resulting precipitate is filtered off, and the filtrate is dried over a suitable drying agent.

Step 3: Synthesis of this compound

The ethereal solution of 3,3,4,4-tetrafluoropyrrolidine is treated with a solution of hydrochloric acid in diethyl ether. The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield this compound.

Conclusion

Both synthetic routes presented offer viable pathways to this compound. The choice of route will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's capabilities for handling hazardous reagents. Route 1 is a well-documented, multi-step process starting from a commercially available diol. Route 2 offers a potentially shorter pathway, provided the tetrafluorosuccinimide starting material is accessible, but involves the use of the highly reactive and hazardous lithium aluminum hydride. Researchers should carefully consider these factors when planning the synthesis of this important fluorinated building block.

Safety Operating Guide

Proper Disposal of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride (CAS RN: 1810-13-5). Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal and environmental safety. This guide synthesizes available data to offer clear, procedural, and step-by-step instructions.

Essential Safety and Chemical Data

A thorough understanding of the chemical properties and hazards of this compound is critical for its safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₄H₅F₄N·HClTCI America
Molecular Weight 179.54 g/mol TCI America
Appearance White to almost white powder or crystalsTCI America
Purity >98.0%TCI America
Melting Point 193-196 °CSigma-Aldrich[1]
Solubility Soluble in waterTCI America
Storage Temperature Room Temperature (Recommended in a cool, dark place, <15°C)TCI America
Storage Conditions Store under inert gas; HygroscopicTCI America

Hazard Identification and GHS Classifications

According to the Safety Data Sheet provided by ChemScene, this compound is classified with the following hazards:

GHS ClassificationHazard Statement
Acute toxicity, oral (Category 4) H302: Harmful if swallowed
Skin corrosion/irritation (Category 2) H315: Causes skin irritation
Serious eye damage/eye irritation (Category 2A) H319: Causes serious eye irritation
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) H335: May cause respiratory irritation

Signal Word: Warning

Detailed Disposal Protocol

The proper disposal of this compound, a halogenated compound, requires strict adherence to hazardous waste regulations.

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure the following PPE is worn:

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Protective gloves (e.g., nitrile rubber).

  • Body Protection: Impervious clothing, such as a lab coat.

2. Waste Segregation and Collection:

  • Collect waste this compound in a designated, properly labeled hazardous waste container.

  • Crucially, do not mix this halogenated waste with non-halogenated organic waste.

  • The container should be made of a compatible material and have a tightly sealing lid.

3. Labeling:

  • The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Indicate the approximate quantity of the waste.

4. Storage:

  • Store the waste container in a well-ventilated area, away from incompatible materials.

  • The storage area should be cool and dry.

5. Disposal:

  • Dispose of the contents and the container to an approved waste disposal plant.

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

Spill Management Protocol

In the event of a spill, follow these procedures immediately:

1. Evacuation and Ventilation:

  • Evacuate personnel from the immediate spill area.

  • Ensure adequate ventilation.

2. Personal Protection:

  • Don full PPE as described above.

3. Containment and Cleanup:

  • Try to prevent further leakage or spillage.

  • Keep the material away from drains or water courses.

  • For solid spills, carefully sweep up the material and place it in the designated hazardous waste container.

  • For solutions, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand).

  • Decontaminate the spill area and any affected equipment by scrubbing with alcohol.

4. Disposal of Spill Debris:

  • Dispose of all contaminated materials (absorbent, cleaning materials, etc.) as hazardous waste according to the procedures outlined above.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

G Disposal Workflow for this compound cluster_prep Preparation cluster_collection Collection & Segregation cluster_labeling Labeling & Storage cluster_disposal Final Disposal A Identify Waste (3,3,4,4-Tetrafluoropyrrolidine HCl) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Obtain Designated Halogenated Waste Container B->C D Is waste mixed with non-halogenated solvents? C->D E Segregate Waste! Use separate container. D->E Yes F Transfer Waste to Container D->F No E->F G Label Container: 'Hazardous Waste' + Chemical Name & Quantity F->G H Store in Cool, Dry, Well-Ventilated Area G->H I Contact EHS or Licensed Disposal Contractor H->I J Arrange for Pickup and Transport to Approved Facility I->J

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride (CAS: 1810-13-5).

This document provides critical safety protocols and logistical plans to ensure the secure and effective use of this compound in a laboratory setting. Adherence to these guidelines is paramount for personnel safety and regulatory compliance.

I. Quantitative Safety Data

The following table summarizes the key quantitative safety and physical properties of this compound.

PropertyValueSource
GHS Hazard Statements H302, H315, H319, H335[1]
Signal Word Warning[1]
Physical Form Solid[2]
Melting Point 193-196 °C
Storage Class 11 (Combustible Solids)[2]
Water Solubility Soluble
Occupational Exposure Limits No data available[1]

II. Personal Protective Equipment (PPE)

All personnel handling this compound must utilize the following personal protective equipment.

  • Eye and Face Protection : Chemical safety goggles with side-shields are mandatory.[1] A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.

  • Hand Protection : Chemical-resistant gloves, such as nitrile gloves, are required.[1] Always inspect gloves for integrity before use.

  • Body Protection : A lab coat must be worn at all times. For procedures with a higher risk of contamination, impervious clothing should be considered.[1]

  • Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[1]

III. Experimental Protocols: Step-by-Step Handling and Disposal

The following workflow outlines the procedural steps for the safe handling and disposal of this compound.

prep Preparation & PPE handling Handling & Use (In Fume Hood) prep->handling Proceed to experiment decon Decontamination handling->decon Post-experiment spill Spill Response handling->spill If spill occurs waste Waste Collection (Halogenated) decon->waste Dispose of contaminated items spill->waste Dispose of spill cleanup materials disposal Final Disposal waste->disposal Arrange for licensed disposal

Caption: Workflow for Handling this compound.

1. Preparation and PPE:

  • Before handling, ensure that a Safety Data Sheet (SDS) is readily accessible.

  • Verify that a safety shower and eyewash station are unobstructed and operational.[1]

  • Don all required personal protective equipment as outlined in Section II.

2. Handling and Use:

  • All manipulations of this compound should be conducted within a certified chemical fume hood to prevent inhalation of dust or fumes.[1]

  • Avoid the formation of dust and aerosols.

  • Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[1]

3. Decontamination:

  • Upon completion of work, thoroughly wash hands and any exposed skin with soap and water.[1]

  • Decontaminate all surfaces and equipment that have come into contact with the chemical.

4. Spill Response:

  • In the event of a spill, evacuate personnel from the immediate area.

  • Prevent further leakage if it is safe to do so.

  • Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

  • Collect the absorbed material into a suitable container for hazardous waste disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

5. Waste Collection and Disposal:

  • As a fluorinated organic compound, all waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.

  • Do not mix halogenated waste with non-halogenated waste streams.

  • Ensure the waste container is properly labeled with its contents.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

6. Final Disposal:

  • Dispose of the halogenated waste through a licensed hazardous waste disposal company.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

By adhering to these safety and handling protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3,4,4-Tetrafluoropyrrolidine Hydrochloride
Reactant of Route 2
3,3,4,4-Tetrafluoropyrrolidine Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.